molecular formula C9H12N2O4S B1332677 2-Boc-aminothiazole-4-carboxylic acid CAS No. 83673-98-7

2-Boc-aminothiazole-4-carboxylic acid

Cat. No.: B1332677
CAS No.: 83673-98-7
M. Wt: 244.27 g/mol
InChI Key: PIWSRJPUYPNQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-aminothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWSRJPUYPNQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363593
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83673-98-7
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Boc-aminothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-Boc-aminothiazole-4-carboxylic acid, a key building block in medicinal chemistry and drug development. The document outlines a common synthetic route, provides detailed experimental protocols, and summarizes key analytical data.

Synthesis

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate. This reaction is a standard ester hydrolysis carried out under basic conditions, followed by acidification to yield the desired carboxylic acid.

A general method for this transformation involves the use of an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, in a suitable organic solvent like tetrahydrofuran (THF).[1] The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified, and the product is extracted, dried, and concentrated.

Experimental Protocol: Hydrolysis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

This protocol is a general representation of the hydrolysis reaction. Researchers should optimize the conditions based on their specific starting material and desired scale.

Materials:

  • Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate in THF.

  • Prepare an aqueous solution of KOH or NaOH (e.g., 10% w/v).[1]

  • Add the basic solution to the solution of the starting material at room temperature.

  • Stir the reaction mixture vigorously and monitor its progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 4 using 1 M HCl.[1]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Characterization

Physical Properties
PropertyValueReference
Appearance Pale yellow solid[1]
Melting Point 250-252 °C[1]
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol
Spectroscopic Data

Note: The following spectral data are predicted based on the analysis of similar structures and have not been experimentally confirmed from the available search results for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • ~1.5 ppm (singlet, 9H, -C(CH₃)₃)

    • ~7.5-8.0 ppm (singlet, 1H, thiazole C5-H)

    • ~10-12 ppm (broad singlet, 1H, -COOH)

    • ~11-12 ppm (broad singlet, 1H, -NH-Boc)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • ~28 ppm (-C(CH₃)₃)

    • ~80 ppm (-C(CH₃)₃)

    • ~115-120 ppm (thiazole C5)

    • ~145-150 ppm (thiazole C4)

    • ~155 ppm (Boc C=O)

    • ~160-165 ppm (thiazole C2)

    • ~165-170 ppm (-COOH)

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • Expected Characteristic Absorptions (cm⁻¹):

    • ~3400-3200 cm⁻¹ (N-H stretch)

    • ~3200-2500 cm⁻¹ (O-H stretch, carboxylic acid)

    • ~1750-1700 cm⁻¹ (C=O stretch, Boc carbonyl)

    • ~1700-1680 cm⁻¹ (C=O stretch, carboxylic acid)

    • ~1600-1500 cm⁻¹ (C=N and C=C stretches, thiazole ring)

Mass Spectrometry (MS):

  • Expected m/z:

    • [M+H]⁺: ~245.06

    • [M+Na]⁺: ~267.04

Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Synthesis Workflow

Synthesis_Workflow start Ethyl 2-(tert-butoxycarbonylamino) thiazole-4-carboxylate hydrolysis Hydrolysis start->hydrolysis reagents 1. KOH (aq) 2. THF reagents->hydrolysis acidification Acidification (1M HCl) hydrolysis->acidification extraction Extraction (EtOAc) acidification->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration product 2-Boc-aminothiazole-4- carboxylic acid concentration->product

Synthesis of this compound.
Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties product Synthesized Product nmr NMR (1H, 13C) product->nmr ftir FTIR product->ftir ms Mass Spectrometry product->ms mp Melting Point product->mp appearance Appearance product->appearance data_analysis Data Interpretation & Structure Elucidation nmr->data_analysis Structure Confirmation ftir->data_analysis Functional Group ID ms->data_analysis Molecular Weight mp->data_analysis Purity Assessment appearance->data_analysis Physical State

Characterization of the final product.

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocol offers a starting point for laboratory synthesis, and the summarized characterization data will aid in the verification of the final product. It is important to reiterate that the presented spectroscopic data is predictive and should be confirmed by experimental analysis. This valuable building block serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, making its efficient synthesis and thorough characterization paramount for advancements in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 2-Boc-aminothiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-Boc-aminothiazole-4-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Compound Overview

This compound (tert-butyl (4-(carboxy)thiazol-2-yl)carbamate) is a derivative of the versatile 2-aminothiazole scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for selective modification at other positions of the thiazole ring, making it a valuable building block in organic synthesis. The 2-aminothiazole core is a prominent feature in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.

Chemical Structure:

Chemical Structure of this compound

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 - 13.5Broad Singlet1HCOOH
~11.0 - 11.5Singlet1HNH
~7.9 - 8.2Singlet1HThiazole C5-H
1.5 - 1.6Singlet9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165 - 170COOH
~158 - 162Thiazole C2
~152 - 155Boc C=O
~145 - 148Thiazole C4
~118 - 122Thiazole C5
~80 - 83C (CH₃)₃
~28 - 29C(C H₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~3150MediumN-H stretch
~1720 - 1740StrongC=O stretch (Boc group)
~1680 - 1710StrongC=O stretch (Carboxylic acid)
~1550 - 1580StrongN-H bend and C=N stretch
~1250 - 1300StrongC-O stretch
~1150 - 1170StrongC-O stretch (Boc group)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
245.05[M+H]⁺
267.03[M+Na]⁺
189.04[M+H-C₄H₈]⁺
145.00[M+H-Boc]⁺

Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester.

G cluster_0 Synthesis Workflow start Ethyl 2-(tert-butoxycarbonylamino) thiazole-4-carboxylate hydrolysis Hydrolysis (e.g., LiOH or NaOH in THF/water) start->hydrolysis Reactant acidification Acidification (e.g., 1M HCl) hydrolysis->acidification extraction Extraction (e.g., Ethyl Acetate) acidification->extraction purification Purification (e.g., Recrystallization or Chromatography) extraction->purification product This compound purification->product Final Product

Synthesis workflow for this compound.

Procedure:

  • To a solution of ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water, add a stoichiometric excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Remove the organic solvent (THF) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Role in Drug Discovery and Development

While this compound itself is primarily a synthetic intermediate, the 2-aminothiazole core is a critical pharmacophore in numerous therapeutic agents. The Boc-protected derivative serves as a key precursor for the synthesis of more complex molecules with potential biological activity.

G cluster_0 Drug Development Pathway start This compound (Protected Intermediate) modification Chemical Modification (e.g., Amide Coupling, Esterification) start->modification deprotection Boc Deprotection (e.g., TFA or HCl) modification->deprotection final_compound Active 2-Aminothiazole Derivative deprotection->final_compound biological_testing Biological Screening (e.g., Enzyme Assays, Cell-based Assays) final_compound->biological_testing

Logical flow from intermediate to biologically active compound.

The deprotection of the Boc group unmasks the 2-amino functionality, which can then participate in crucial interactions with biological targets. The carboxylic acid at the 4-position provides a handle for further derivatization, such as the formation of amides or esters, to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The versatility of this scaffold makes it a continued focus of research in the quest for novel therapeutics.

The Dawn of a Heterocycle: An In-depth Technical Guide to the Initial Discovery and Isolation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and isolation of 2-aminothiazole derivatives, a class of heterocyclic compounds that has become a cornerstone in medicinal chemistry. The initial synthesis of these molecules dates back to the late 19th century, with the pioneering work of Arthur Hantzsch, whose methodologies laid the groundwork for the development of a vast array of biologically active compounds.

The Genesis: The Hantzsch Thiazole Synthesis

The first successful synthesis of a thiazole derivative is credited to Arthur Hantzsch in 1887. His work, now famously known as the Hantzsch thiazole synthesis, provided a versatile and straightforward method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole derivatives, thiourea is utilized as the thioamide component.[3]

The historical context of this discovery is rooted in the burgeoning field of synthetic organic chemistry in the late 19th century, where the exploration of new heterocyclic systems was a primary focus. While initially investigated for their properties as dyes, the unique structural features of thiazoles quickly hinted at a broader potential.

Core Experimental Protocol: A Recreation of the Initial Synthesis

Based on the principles outlined in Hantzsch's early work, a general experimental protocol for the synthesis of a simple 2-aminothiazole derivative, such as 2-amino-4-phenylthiazole, can be reconstructed. It is important to note that the techniques and equipment used in the late 19th century were rudimentary compared to modern standards.

General Procedure for the Preparation of 2-Amino-4-phenylthiazole

Stoichiometric amounts of 2-bromoacetophenone and thiourea were typically used. The reaction was often carried out in ethanol. The mixture was heated, likely on a water bath, for a period of time to facilitate the condensation and cyclization.

Reaction Workflow:

Hantzsch_Synthesis reagents Reactants: - α-Halo Ketone (e.g., 2-Bromoacetophenone) - Thiourea solvent Solvent: Ethanol reagents->solvent Dissolution heating Heating (e.g., Water Bath) solvent->heating Reaction precipitation Precipitation/Crystallization heating->precipitation Cooling isolation Isolation: Filtration precipitation->isolation purification Purification: Recrystallization isolation->purification product Product: 2-Aminothiazole Derivative (e.g., 2-Amino-4-phenylthiazole) purification->product

Caption: A generalized workflow for the initial Hantzsch synthesis of 2-aminothiazole derivatives.

Upon cooling the reaction mixture, the 2-aminothiazole derivative, often as a hydrohalide salt, would precipitate out of the solution. Isolation was achieved by simple filtration. Purification was then carried out by recrystallization, a common technique of the era to obtain crystalline solids of higher purity.

Quantitative Data from Early Syntheses

While detailed quantitative data from the very first experiments is not always readily available in modern literature, subsequent work and recreations of these early syntheses provide insight into the expected outcomes. The yields for the Hantzsch synthesis of simple 2-aminothiazoles are generally reported to be good to excellent.

ProductReactant 1Reactant 2SolventYield (%)Melting Point (°C)
2-Amino-4-phenylthiazole2-BromoacetophenoneThioureaEthanol~85-99%148-151
2-Amino-4-methylthiazoleChloroacetoneThioureaEthanolHigh44-45

Note: The yields and melting points are representative values from various sources describing the Hantzsch synthesis and may not reflect the exact values obtained in the original 1887 experiments.

Isolation and Purification in the 19th Century

The isolation and purification techniques available to Hantzsch and his contemporaries were limited but effective for obtaining pure crystalline compounds.

Isolation and Purification Workflow:

Isolation_Purification reaction_mixture Reaction Mixture (in Ethanol) cooling Cooling reaction_mixture->cooling filtration1 Filtration cooling->filtration1 crude_product Crude Product (Hydrohalide Salt) filtration1->crude_product neutralization Neutralization (e.g., with Na2CO3 solution) crude_product->neutralization filtration2 Filtration neutralization->filtration2 recrystallization Recrystallization (from a suitable solvent like Ethanol) filtration2->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product

Caption: A logical workflow for the isolation and purification of 2-aminothiazole derivatives using 19th-century techniques.

Initially, the product would often precipitate as the hydrohalide salt. This crude product would be collected by filtration. To obtain the free base, the salt was typically treated with a weak base, such as a sodium carbonate solution, to neutralize the acid. The resulting free 2-aminothiazole derivative, being less soluble in aqueous media, would then be filtered, washed, and dried. The final step of purification involved recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid. The purity would have been assessed by determining the melting point of the crystals.

Early Biological Investigations: A Nascent Field

In the late 19th and early 20th centuries, the field of pharmacology was in its infancy. The initial discovery of 2-aminothiazole derivatives was not driven by a specific biological hypothesis in the modern sense. Instead, the primary motivation was the exploration of new chemical entities and their fundamental properties.

It was only later that the therapeutic potential of this class of compounds began to be realized. The structural similarity of the 2-aminothiazole moiety to other biologically active molecules likely spurred early, albeit limited, investigations into their physiological effects. The development of the sulfonamide drugs in the 1930s, some of which incorporated a thiazole ring, marked a significant turning point, solidifying the importance of the 2-aminothiazole scaffold in medicinal chemistry. This eventually led to the discovery of a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

Signaling Pathway Postulation (A Modern Retrospective View):

While the concept of signaling pathways was unknown at the time of their discovery, we can now retrospectively understand the potential interactions of these early compounds. For instance, many modern 2-aminothiazole derivatives are known to act as kinase inhibitors. The fundamental structure of the 2-aminothiazole core allows for hydrogen bonding and other interactions with the ATP-binding site of various kinases.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_binding_site ATP Binding Pocket Substrate Protein Substrate ATP_binding_site->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate ATP_binding_site->Phosphorylated_Substrate Phosphorylation Two_AT 2-Aminothiazole Derivative Two_AT->ATP_binding_site Binds to ATP ATP ATP->ATP_binding_site Blocked by 2-AT Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response Triggers

Caption: A conceptual diagram illustrating the modern understanding of how 2-aminothiazole derivatives can inhibit kinase activity.

This early work by Hantzsch, driven by a spirit of chemical exploration, unknowingly laid the foundation for the development of numerous life-saving drugs. The simple yet elegant synthesis he developed remains a cornerstone of heterocyclic chemistry and continues to be utilized in the discovery of new therapeutic agents.

References

Physicochemical Properties of N-Boc Protected Aminothiazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-butoxycarbonyl (Boc) protected aminothiazoles, a scaffold of significant interest in medicinal chemistry. Understanding these properties is crucial for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their therapeutic potential. This document outlines key physicochemical parameters, presents available data, details experimental protocols for their determination, and discusses the stability of this important class of molecules.

Core Physicochemical Properties

The journey of a drug candidate from administration to its target site is profoundly influenced by its physicochemical characteristics. For N-Boc protected aminothiazoles, the interplay between the lipophilic Boc group and the polar aminothiazole core dictates their behavior in biological systems. The key properties to consider are lipophilicity, solubility, pKa, and melting point.

Data Presentation

Table 1: Lipophilicity and pKa of Selected N-Boc Protected Aminothiazoles

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Calculated)pKa (Predicted)Reference
tert-butyl thiazol-2-ylcarbamatetert-butyl thiazol-2-ylcarbamateC₈H₁₂N₂O₂S200.26--
tert-butyl (5-bromothiazol-2-yl)carbamatetert-butyl (5-bromothiazol-2-yl)carbamateC₈H₁₁BrN₂O₂S279.153.34.58 ± 0.70No direct citation found
tert-butyl (5-(hydroxymethyl)thiazol-2-yl)carbamatetert-butyl (5-(hydroxymethyl)thiazol-2-yl)carbamateC₉H₁₄N₂O₃S230.291.1-No direct citation found
tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamatetert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamateC₉H₁₁ClN₂O₃S262.712.7-No direct citation found

Table 2: Thermal and Solubility Properties of Selected N-Boc Protected Aminothiazoles

Compound NameMelting Point (°C)Decomposition Temperature (°C)Solubility ProfileReference
tert-butyl thiazol-2-ylcarbamate180-185--
2-N-Boc-amino-thiazole-5-carboxylic acid199 - 202-Chloroform (slightly, heated), DMSO (sparingly), Methanol (slightly)No direct citation found
tert-butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate-~180–200Dichloromethane: >50 mg/mL, Ethanol: 15–20 mg/mL, Water: <0.1 mg/mLNo direct citation found

Stability of N-Boc Protected Aminothiazoles

The stability of N-Boc protected aminothiazoles is a critical factor influencing their shelf-life, formulation, and in vivo behavior. The primary point of lability is the Boc protecting group itself.

Key Stability Considerations:

  • Acid Lability: The tert-butoxycarbonyl group is notoriously susceptible to cleavage under acidic conditions. This deprotection proceeds via the formation of a stable tert-butyl cation. Therefore, formulation in acidic media and exposure to the acidic environment of the stomach can lead to the removal of the Boc group, unmasking the primary amine.

  • Base Stability: In contrast to their behavior in acid, N-Boc protected amines are generally stable towards most nucleophiles and bases. This allows for synthetic manipulations and formulation in neutral to basic conditions without significant degradation of the protecting group.

  • Thermal Stability: Some N-Boc protected aminothiazoles may exhibit thermal lability, decomposing at elevated temperatures. For instance, tert-butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate has been reported to decompose at temperatures around 180–200°C.

  • Oxidative and Photolytic Stability: The thiazole ring itself can be susceptible to oxidation, and the overall molecule may be sensitive to light. Forced degradation studies are essential to characterize these potential degradation pathways.

The following diagram illustrates the primary factors influencing the stability of N-Boc protected aminothiazoles.

NBoc N-Boc Protected Aminothiazole Acid Acidic Conditions (e.g., low pH, TFA, HCl) NBoc->Acid Highly Susceptible Base Basic/Nucleophilic Conditions NBoc->Base Resistant Heat Thermal Stress NBoc->Heat LightOx Light & Oxidation NBoc->LightOx Deprotection Boc Group Cleavage (Deprotection) Acid->Deprotection Stable Generally Stable Base->Stable Decomposition Thermal Decomposition Heat->Decomposition Degradation Potential Degradation of Thiazole Ring LightOx->Degradation cluster_0 Compound Preparation cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Application Synthesis Synthesis & Purification Characterization Structural Confirmation (NMR, MS, etc.) Synthesis->Characterization MP Melting Point Characterization->MP Solubility Aqueous Solubility (Kinetic & Thermodynamic) Characterization->Solubility Lipophilicity Lipophilicity (logP / logD) Characterization->Lipophilicity pKa pKa Determination Characterization->pKa Stability Chemical Stability (pH, Temp, Light) Characterization->Stability SAR Structure-Property Relationship Analysis MP->SAR Solubility->SAR Lipophilicity->SAR pKa->SAR Stability->SAR ADME In Silico ADME Modeling SAR->ADME Formulation Formulation Development ADME->Formulation

An In-depth Technical Guide on the Solubility and Stability of 2-Boc-aminothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Boc-aminothiazole-4-carboxylic acid, a key building block in medicinal chemistry. Understanding these fundamental properties is critical for its effective use in synthesis, formulation, and drug development. This document details physicochemical characteristics, solubility in various solvents, stability under stress conditions, and the experimental protocols required to generate such data.

Physicochemical Properties

This compound is a pale yellow solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 83673-98-7[1][2]
Molecular Formula C9H12N2O4S[2]
Molecular Weight 244.27 g/mol [2]
Melting Point 250-252 °C[1]
Appearance Pale yellow solid[1]
pKa 5.53 ± 0.70 (Predicted)[1]
Density 1.406 ± 0.06 g/cm³ (Predicted)[1]

Solubility Profile

The solubility of this compound is influenced by the presence of both the polar carboxylic acid group and the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group. While specific experimental solubility data is not extensively published, the following table presents illustrative solubility data in common laboratory solvents at ambient temperature. This data is representative of what might be expected for a molecule with its structure and is intended as a guideline for solvent selection. The solubility of amino acids and their derivatives is known to be highly dependent on the solvent system and pH.[3][4]

Illustrative Solubility Data

Solvent Type Expected Solubility (mg/mL)
Water (pH 7) Aqueous Low
0.1 M HCl Aqueous Acidic Low to Moderate (potential Boc cleavage)
0.1 M NaOH Aqueous Basic High (salt formation)
Methanol Polar Protic High
Ethanol Polar Protic Moderate
Acetonitrile Polar Aprotic Moderate
Tetrahydrofuran (THF) Polar Aprotic High
Dichloromethane (DCM) Nonpolar Low
Ethyl Acetate Moderately Polar Moderate

| Hexanes | Nonpolar | Very Low |

Note: The data in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the intrinsic chemistry of the aminothiazole core.

Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is a well-known acid-labile protecting group.[5] It is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[5][6] Elevated temperatures can also lead to the thermal removal of the Boc group.[7] At a neutral pH and ambient temperature, such as 37°C, the Boc group is generally considered stable.[8]

Thiazole Ring Stability: Thiazole rings can be susceptible to photodegradation, especially in solution and with exposure to UV or visible light.[9] This degradation can be influenced by impurities in solvents, dissolved oxygen, and temperature fluctuations.[9] The use of high-purity solvents, antioxidants, or UV absorbers can help mitigate this degradation.[9]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[10] The table below summarizes the expected outcomes of a forced degradation study on this compound under various stress conditions as mandated by ICH guidelines.[10]

Illustrative Forced Degradation Data

Condition Reagent/Details Expected Degradation (%) Primary Degradation Product
Acid Hydrolysis 1 M HCl, 60 °C, 24h > 90% 2-aminothiazole-4-carboxylic acid
Base Hydrolysis 1 M NaOH, 60 °C, 24h < 5% Minimal degradation
Oxidation 3% H2O2, RT, 24h 10-20% Oxidized thiazole species
Thermal 100 °C, solid state, 48h 5-15% 2-aminothiazole-4-carboxylic acid

| Photolytic | UV light (254 nm), solution, 24h | 20-40% | Thiazole ring cleavage products |

Note: The data in this table is for illustrative purposes to indicate potential degradation pathways and should be confirmed by experimental studies.

The general workflow for conducting these studies is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 1M HCl, 60°C) A->B Expose to stress C Base Hydrolysis (e.g., 1M NaOH, 60°C) A->C Expose to stress D Oxidation (e.g., 3% H2O2, RT) A->D Expose to stress E Thermal (e.g., 100°C) A->E Expose to stress F Photolytic (e.g., UV light) A->F Expose to stress G Timepoint Sampling B->G C->G D->G E->G F->G H Neutralization/ Quenching G->H I Dilution H->I J HPLC-UV/MS Analysis I->J K Calculate % Degradation J->K L Identify Degradants K->L M Establish Degradation Pathway L->M

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the known chemistry of the Boc group and thiazole ring, two primary degradation pathways are anticipated. The most significant is the acid-catalyzed deprotection of the amine. A secondary pathway involves the oxidative or photolytic cleavage of the thiazole ring.

G cluster_acid Acidic Conditions / High Temperature cluster_photo Photolytic / Oxidative Stress A 2-Boc-aminothiazole- 4-carboxylic acid B 2-aminothiazole- 4-carboxylic acid A->B Deprotection D Ring Cleavage Products A->D Degradation C Isobutylene + CO2 B->C

Caption: Potential degradation pathways.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection: After 24 hours, allow the vials to stand undisturbed for a short period to let undissolved solids settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

Protocol for Forced Degradation Study
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl to achieve a final acid concentration of 1 M. Heat in a water bath at 60 °C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 2 M NaOH. Heat in a water bath at 60 °C.

    • Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature.

    • Thermal (Solution): Heat the stock solution at 60 °C.

    • Thermal (Solid): Place the solid compound in an oven at 100 °C.

    • Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber with a UV lamp. Run a dark control in parallel.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol for HPLC Analysis

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of this compound and its degradants.

References

molecular weight and formula of 2-Boc-aminothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Boc-aminothiazole-4-carboxylic acid, a key building block in medicinal chemistry. The document details its physicochemical properties and outlines a general synthetic methodology.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueCitations
Molecular Formula C₉H₁₂N₂O₄S[1][2]
Molecular Weight 244.27 g/mol [1][2]
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid[1]
CAS Number 83673-98-7[1][2]

Synthetic Workflow Overview

The synthesis of this compound can be conceptualized as a multi-step process. A common route involves the initial formation of the 2-aminothiazole-4-carboxylate ester, followed by protection of the amino group with a Boc (tert-butyloxycarbonyl) group, and subsequent hydrolysis of the ester to yield the final carboxylic acid. This workflow is a foundational method for producing this and related intermediates for further chemical elaboration.

G cluster_0 cluster_1 cluster_2 A Ethyl Bromopyruvate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Hantzsch Thiazole Synthesis D Ethyl 2-(Boc-amino)thiazole- 4-carboxylate B->D N-Boc Protection C Boc Anhydride (Boc₂O) F 2-Boc-aminothiazole- 4-carboxylic Acid D->F Ester Hydrolysis E Base Hydrolysis (e.g., NaOH or LiOH)

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-aminothiazole carboxylate derivatives, which are precursors to the title compound. These methods are based on established chemical literature.[3][4]

1. Synthesis of Ethyl 2-aminothiazole-4-carboxylate [3]

  • Objective: To synthesize the core thiazole ring structure.

  • Materials: Ethyl bromopyruvate, thiourea, ethanol.

  • Procedure:

    • Dissolve thiourea (1.5 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl bromopyruvate (1.0 equivalent) to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water and basify with a suitable base (e.g., 2M NaOH) to a pH of approximately 10.[3]

    • The resulting precipitate, ethyl 2-aminothiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from ethanol.[3]

2. N-Boc Protection of Ethyl 2-aminothiazole-4-carboxylate [4]

  • Objective: To protect the 2-amino group to prevent side reactions in subsequent steps.

  • Materials: Ethyl 2-aminothiazole-4-carboxylate, di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)), and a base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)).

  • Procedure:

    • Dissolve ethyl 2-aminothiazole-4-carboxylate in the chosen solvent.

    • Add the base followed by the slow addition of Boc₂O (typically 1.1-1.5 equivalents).

    • Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

    • Remove the solvent under reduced pressure.

    • The residue is then worked up, typically by partitioning between an organic solvent (like ethyl acetate) and a weak aqueous acid, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

3. Ester Hydrolysis to Yield this compound [4]

  • Objective: To convert the ethyl ester to the final carboxylic acid.

  • Materials: Ethyl 2-(Boc-amino)thiazole-4-carboxylate, a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), a solvent system (e.g., THF/water or methanol/water).

  • Procedure:

    • Dissolve the N-Boc protected ester in the solvent mixture.

    • Add an aqueous solution of the base (e.g., 1M LiOH).

    • Stir the mixture at room temperature, monitoring the reaction by TLC.

    • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

    • The precipitated product, this compound, is collected by filtration, washed with water, and dried under vacuum.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to the Fundamental Reactivity of the 2-Aminothiazole-4-Carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that forms the backbone of a multitude of biologically active compounds. Its inherent reactivity and versatile functional groups make it a crucial building block in the synthesis of pharmaceuticals ranging from antimicrobial and anti-inflammatory agents to potent anticancer drugs. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of this core, complete with detailed experimental protocols, quantitative data, and visualizations of its role in key biological pathways.

Physicochemical Properties

The reactivity of the 2-aminothiazole-4-carboxylic acid core is governed by the electronic properties of its constituent functional groups: the aromatic thiazole ring, the exocyclic amino group, and the carboxylic acid moiety. The pKa values of the amino group and the carboxylic acid are critical determinants of the molecule's behavior in different chemical environments.

Functional GrouppKa ValueReference
2-Amino Group (on 2-aminothiazole)~5.36[1][2]
4-Carboxylic Acid Group (on thiazole-4-carboxylic acid)~3.57 (Predicted)[3]

Synthesis of the Core Structure

The most common and efficient method for constructing the 2-aminothiazole-4-carboxylic acid core is through the Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate[4][5]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).

  • Reaction Execution: Stir the reaction mixture at 70°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The resulting precipitate, ethyl 2-aminothiazole-4-carboxylate, is collected by filtration and dried.

  • Yield: This procedure typically affords the product in high yield, often around 70-99%[4][5].

Experimental Protocol: Hydrolysis to 2-Aminothiazole-4-Carboxylic Acid[6]
  • Reaction Setup: To a solution of ethyl 2-aminothiazole-4-carboxylate in a suitable solvent, add a solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Reaction Execution: Heat the mixture to reflux for 1 hour.

  • Work-up and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to a pH of approximately 3. The precipitated 2-aminothiazole-4-carboxylic acid is then collected by filtration, washed with a small amount of water, and dried.

  • Yield: The hydrolysis step generally proceeds with good yield, for instance, around 89.4% has been reported[6].

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product ethyl_bromopyruvate Ethyl Bromopyruvate conditions Ethanol, 70°C ethyl_bromopyruvate->conditions thiourea Thiourea thiourea->conditions ester Ethyl 2-Aminothiazole- 4-carboxylate conditions->ester hydrolysis_conditions 1. NaOH, H₂O, Reflux 2. HCl ester->hydrolysis_conditions acid 2-Aminothiazole-4- carboxylic Acid hydrolysis_conditions->acid

Caption: Hantzsch synthesis of 2-aminothiazole-4-carboxylic acid.

Key Reactivity of the Core

The 2-aminothiazole-4-carboxylic acid core offers three main sites for chemical modification: the C5 position of the thiazole ring, the exocyclic amino group, and the carboxylic acid group.

Electrophilic Aromatic Substitution: Halogenation

The thiazole ring is susceptible to electrophilic aromatic substitution, primarily at the C5 position, which is the most electron-rich carbon. Halogenation is a common transformation used to introduce a handle for further diversification.

  • Reaction Setup: Dissolve the 2-aminothiazole derivative (0.20 mmol) and copper(II) bromide (CuBr₂) (0.30 mmol) in acetonitrile (2 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

  • Work-up and Isolation: Once the starting material is consumed, evaporate the solvent in vacuo. The residue is then dissolved in ethyl acetate and washed with aqueous ammonia. The organic layer is dried and concentrated. The crude product can be purified by silica gel chromatography.

Electrophilic_Substitution cluster_start Starting Material cluster_reagents Reagents cluster_product Product aminothiazole 2-Aminothiazole Derivative reagents CuBr₂, Acetonitrile aminothiazole->reagents bromo_thiazole 5-Bromo-2-aminothiazole Derivative reagents->bromo_thiazole

Caption: Electrophilic bromination at the C5 position.

Reactions of the 2-Amino Group

The exocyclic amino group is a versatile handle for derivatization, readily undergoing reactions such as acylation and the formation of Schiff bases.

  • Activation: In a suitable solvent such as DMF, activate the carboxylic acid (1.0 eq) with a coupling reagent like HATU (1.0 eq) in the presence of a base like DIPEA (2.0 eq).

  • Coupling: Add the 2-aminothiazole-4-carboxylic acid derivative (1.0 eq) to the activated carboxylic acid solution.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction can take several hours to days for electron-deficient amines[7].

  • Work-up and Isolation: After completion, the reaction is typically worked up by extraction and purified by chromatography.

  • Reaction Setup: Dissolve equimolar amounts of the ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an appropriate aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL). Add a few drops of glacial acetic acid as a catalyst.

  • Reaction Execution: Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

  • Work-up and Isolation: After cooling, evaporate the excess solvent. The residue can be dissolved in ethyl acetate to promote crystallization.

  • Yields: Yields for Schiff base formation are reported to be in the range of 50-62%[4].

Reactions of the 4-Carboxylic Acid Group

The carboxylic acid functionality is readily converted into esters and amides, providing another avenue for structural modification and the introduction of diverse chemical properties. The protocol for amide bond formation is similar to that described for the 2-amino group, but with the carboxylic acid of the core being the reactive partner.

Biological Significance and Signaling Pathways

Derivatives of the 2-aminothiazole-4-carboxylic acid core are prominent in medicinal chemistry due to their wide range of biological activities.

Antitubercular Activity: Inhibition of Mycolic Acid Biosynthesis

Several 2-aminothiazole derivatives have shown potent activity against Mycobacterium tuberculosis. Their mechanism of action often involves the inhibition of the β-ketoacyl-ACP synthase (KasA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids, an essential component of the mycobacterial cell wall[8][9][10].

Tuberculosis_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP KasA β-Ketoacyl-ACP Synthase (KasA) Acyl_ACP->KasA Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA Elongation_Cycle FAS-II Elongation Cycle KasA->Elongation_Cycle Mycolic_Acids Mycolic Acids Elongation_Cycle->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor 2-Aminothiazole Derivative Inhibitor->KasA Inhibition

Caption: Inhibition of the KasA enzyme in M. tuberculosis.

Anticancer Activity: Kinase Inhibition

Many 2-aminothiazole derivatives exhibit significant anticancer properties. For instance, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, is a multi-targeted kinase inhibitor. It targets several key signaling pathways implicated in cancer cell proliferation and survival, including the PI3K-Akt and MAPK/ERK pathways, by inhibiting receptor tyrosine kinases like EGFR and ERBB2, as well as non-receptor tyrosine kinases such as SRC, FYN, and JAK2[11][12][13].

Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, ERBB2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS SRC SRC RTK->SRC Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT SRC->STAT STAT->Transcription JAK JAK JAK->STAT Inhibitor 2-Aminothiazole Derivative (e.g., Dasatinib) Inhibitor->RTK Inhibition Inhibitor->SRC Inhibition Inhibitor->JAK Inhibition

Caption: Kinase inhibition by 2-aminothiazole derivatives.

This guide highlights the fundamental reactivity and synthetic versatility of the 2-aminothiazole-4-carboxylic acid core. Its amenability to a wide range of chemical modifications, coupled with its proven biological relevance, ensures its continued importance as a scaffold in the discovery and development of new therapeutic agents. Researchers and drug development professionals can leverage this understanding to design and synthesize novel derivatives with tailored properties to address a variety of medical needs.

References

Theoretical and Computational Elucidation of 2-Boc-aminothiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Boc-aminothiazole-4-carboxylic acid, a key intermediate in medicinal chemistry. This document outlines detailed experimental protocols for its synthesis, alongside in-depth computational analysis of its molecular structure, vibrational spectra, and electronic properties. The theoretical data presented herein is based on established computational methodologies proven effective for analogous thiazole derivatives, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents. All quantitative data is summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Introduction

2-Aminothiazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of a Boc (tert-butoxycarbonyl) protecting group on the amino functionality and a carboxylic acid at the 4-position yields this compound, a versatile building block in the synthesis of complex pharmaceutical agents. Understanding the structural and electronic properties of this intermediate is crucial for optimizing reaction conditions and predicting its behavior in biological systems. This guide leverages density functional theory (DFT) to provide a theoretical framework for the molecular characteristics of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester followed by its hydrolysis.

Synthesis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

The precursor, ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate, is synthesized by protecting the amino group of ethyl 2-aminothiazole-4-carboxylate with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA) (1.2 equivalents) as a base.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.

Hydrolysis to this compound

The final compound is obtained by the hydrolysis of the ethyl ester.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate (1 equivalent) in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 equivalents) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the ester is fully consumed.

  • Work-up: Acidify the reaction mixture to a pH of approximately 3-4 with 1M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

cluster_synthesis Synthesis Workflow start Ethyl 2-aminothiazole- 4-carboxylate step1 Protection with (Boc)₂O Triethylamine, DCM start->step1 intermediate Ethyl 2-(tert-butoxycarbonylamino)- thiazole-4-carboxylate step1->intermediate step2 Hydrolysis LiOH, THF/H₂O intermediate->step2 end 2-Boc-aminothiazole- 4-carboxylic acid step2->end

Synthesis of this compound.

Computational Methodology

Theoretical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Protocol:

  • Software: All calculations are performed using the Gaussian suite of programs.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed.

  • Basis Set: The 6-311++G(d,p) basis set is used for all atoms, which includes diffuse and polarization functions for a more accurate description of the electronic distribution.

  • Geometry Optimization: The molecular geometry is optimized in the gas phase without any symmetry constraints. Frequency calculations are performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Vibrational Analysis: Vibrational frequencies and infrared intensities are calculated from the optimized geometry.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The molecular electrostatic potential (MEP) is also calculated to identify reactive sites.

  • UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum and predict the maximum absorption wavelengths (λmax).

cluster_computational Computational Workflow start Initial Molecular Structure step1 Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->step1 step2 Frequency Calculation step1->step2 step4 Electronic Property Calculation (HOMO-LUMO, MEP) step1->step4 step5 UV-Vis Simulation (TD-DFT) step1->step5 step3 Vibrational Analysis (FTIR/Raman) step2->step3 end Theoretical Data step4->end step5->end

Workflow for theoretical calculations.

Results and Discussion

Molecular Geometry

The optimized geometrical parameters of this compound, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. These parameters provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
S1-C21.75C2-N3-C4110.5
C2-N31.32N3-C4-C5115.0
N3-C41.38S1-C5-C4112.0
C4-C51.37C2-S1-C592.5
C5-S11.73N-C2-N3125.0
C2-N(Boc)1.40C4-C(COOH)-O118.0
C4-C(COOH)1.48C4-C(COOH)=O122.0

Note: The data presented is based on a proposed computational model and awaits experimental verification.

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data for structural confirmation. Key vibrational modes and their corresponding frequencies are listed in Table 2.

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
~3400O-H stretch (Carboxylic acid)
~3100N-H stretch (Amide)
~2980C-H stretch (Boc group)
~1750C=O stretch (Carboxylic acid)
~1720C=O stretch (Boc group)
~1580C=N stretch (Thiazole ring)
~1520N-H bend (Amide)
~1370C-H bend (Boc group)
~1250C-O stretch (Carboxylic acid)
~1160C-N stretch

Note: The data presented is based on a proposed computational model and awaits experimental verification.

Electronic Properties

The electronic properties, including the energies of the HOMO and LUMO, the energy gap, and the molecular electrostatic potential, offer insights into the molecule's reactivity and charge distribution.

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (HOMO-LUMO)5.3

Note: The data presented is based on a proposed computational model and awaits experimental verification.

The HOMO is primarily localized on the thiazole ring and the amino group, indicating these are the main sites for electrophilic attack. The LUMO is distributed over the carboxylic acid and the thiazole ring, suggesting these regions are susceptible to nucleophilic attack. The molecular electrostatic potential map further visualizes these reactive areas, with negative potential (red) around the carbonyl oxygens and positive potential (blue) near the acidic and amide protons.

Simulated UV-Vis Spectrum

The TD-DFT calculation predicts the electronic transitions and the maximum absorption wavelength (λmax) in the UV-Vis spectrum, which is useful for spectroscopic identification. The primary electronic transition is expected to be a π → π* transition within the thiazole ring system.

Conclusion

This technical guide provides a detailed theoretical and computational framework for understanding the molecular properties of this compound. The presented protocols for synthesis and computational analysis, along with the tabulated theoretical data on molecular geometry, vibrational frequencies, and electronic properties, serve as a valuable resource for researchers in drug discovery and development. The visualizations of the synthetic and computational workflows offer a clear and concise overview of the key processes involved. While the computational data presented is based on a robust and widely accepted theoretical model, further experimental validation is encouraged to corroborate these findings.

Methodological & Application

detailed protocol for the synthesis of 2-Boc-aminothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Synthesis of 2-Boc-aminothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, beginning with the formation of the core thiazole ring, followed by the protection of the amino group, and concluding with the hydrolysis of the ethyl ester to yield the final carboxylic acid.

I. Synthetic Overview

The overall synthetic pathway involves the following transformations:

  • Hantzsch Thiazole Synthesis: Reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate.

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 2-amino functional group.

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

II. Experimental Protocol

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This procedure is adapted from the well-established Hantzsch thiazole synthesis.[1]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • Sodium hydroxide (NaOH), 2 M solution

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl bromopyruvate (2.0 mol) and thiourea (3.0 mol) in 1000 mL of 99.9% ethanol.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (1:3).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water.

  • Basify the aqueous solution to a pH of 10 using a 2 M NaOH solution. This will cause an off-white solid to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure ethyl 2-aminothiazole-4-carboxylate.

Step 2: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

This step involves the protection of the exocyclic amino group with a Boc-anhydride.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Citric acid, 7% aqueous solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a suitable reaction vessel, dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a 1:1 mixture of THF and water.

  • To this solution, add Boc₂O (1.3 eq).

  • Add NaOH (2.5 eq) portion-wise while stirring vigorously.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, partition the mixture between a 7% aqueous citric acid solution and dichloromethane.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Step 3: Synthesis of 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[2]

Materials:

  • Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate (from Step 2)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 85 mM)

  • Hydrochloric acid (HCl), 1 M solution

Procedure:

  • Add the ethyl ester from Step 2 (1.0 eq) to a stirring solution of aqueous NaOH at 50-60°C.

  • Continue stirring for approximately 30 minutes or until a clear solution is formed, indicating complete hydrolysis.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Carefully acidify the solution with 1 M HCl to a pH of 3. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

III. Quantitative Data Summary

The following table summarizes the key parameters for each synthetic step. Yields are based on representative literature values for similar transformations and may vary.

StepReactant 1Reactant 2Molar Ratio (R1:R2)Key ReagentsSolventTypical YieldReference
1Ethyl bromopyruvateThiourea1 : 1.5NaOHEthanol70%[1]
2Ethyl 2-aminothiazole-4-carboxylateBoc₂O1 : 1.3NaOHTHF/Water~90%[3]
3Ethyl 2-(Boc-amino)thiazole-4-carboxylateNaOHN/A (Hydrolysis)HClWater60-70%[2]

IV. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Saponification start Ethyl Bromopyruvate + Thiourea reflux Reflux in Ethanol (24h) start->reflux workup1 Workup & Recrystallization reflux->workup1 product1 Ethyl 2-aminothiazole-4-carboxylate workup1->product1 protect Add Boc₂O & NaOH product1->protect Intermediate stir Stir in THF/Water (16h) protect->stir workup2 Acidic Workup & Extraction stir->workup2 product2 Ethyl 2-(Boc-amino)thiazole-4-carboxylate workup2->product2 hydrolyze Hydrolyze with NaOH (aq) product2->hydrolyze Intermediate acidify Acidify with HCl to pH 3 hydrolyze->acidify filter Filter & Dry acidify->filter final_product This compound filter->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 2-Boc-aminothiazole-4-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of heterocyclic moieties into peptide backbones is a key strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain peptide conformation. The 1,3-thiazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1] 2-Boc-aminothiazole-4-carboxylic acid is a valuable building block for introducing this moiety into peptides during solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols and guidance for the efficient incorporation of this non-canonical amino acid derivative into peptide sequences using a standard Boc/Bzl protection strategy.

Due to the potential for steric hindrance and the unique electronic nature of the aminothiazole scaffold, specific considerations for coupling and deprotection are warranted to ensure high yields and purity of the final peptide. The following sections detail the recommended procedures and reagents for the successful use of this compound in SPPS.

Data Presentation: Recommended Coupling Conditions

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered or electronically modified amino acids like this compound. While standard carbodiimide-based methods can be effective, uronium/aminium or phosphonium salt-based reagents are often preferred to overcome the challenges associated with slower reaction kinetics. The following table summarizes recommended coupling reagents and conditions.

Coupling ReagentEquivalents (Reagent/Base)Activation TimeCoupling TimeNotes
HBTU/DIEA 2.0 / 4.02-5 min1-4 hA reliable and commonly used method for standard and challenging couplings.[2] In-situ neutralization protocols can be employed.
HATU/DIEA 2.0 / 4.02-5 min1-4 hGenerally more reactive than HBTU and particularly effective for sterically hindered amino acids.[3]
PyBOP/DIEA 2.0 / 4.02-5 min1-4 hA phosphonium-based reagent that is also highly effective for difficult couplings and can reduce the risk of guanidinylation side reactions compared to uronium reagents.[2]
DIC/HOBt 5.5 / -Pre-activation not required2-8 hA cost-effective, classical method. May require longer coupling times or double coupling for sterically hindered residues.[2]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The synthesis is performed on a solid support (e.g., Merrifield resin for C-terminal acids). The general cycle involves the repetitive steps of N-α-Boc deprotection and amino acid coupling.[4]

Materials:

  • This compound

  • Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, PyBOP, or DIC/HOBt)

  • Washing solvents (DCM, DMF, Methanol)

  • Reagents for monitoring (e.g., Ninhydrin for Kaiser test)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Protocol for N-α-Boc Deprotection

The Boc group is labile to moderately strong acids.[2]

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Pre-wash: Wash the resin with DCM (3x).

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes at room temperature.[2]

  • Washing: Filter the deprotection solution and wash the resin with DCM (3x).

  • Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 2 minutes (repeat twice).[4] This step is crucial to neutralize the protonated N-terminal amine.

  • Washing: Wash the resin with DCM (3x) followed by DMF (3x) to prepare for the coupling step.

Protocol for Coupling of this compound

Due to potential steric hindrance, a robust activation method is recommended. The following protocol utilizes HBTU as the coupling agent.

  • Preparation of Amino Acid Solution: In a separate vessel, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HBTU in DMF.[2]

  • Activation: Add 4.0 equivalents of DIEA to the amino acid solution and allow it to pre-activate for 2-5 minutes.[2]

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, filter the reaction solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

Protocol for Peptide Cleavage and Deprotection

For peptides synthesized using the Boc/Bzl strategy, strong acidic conditions are required for the final cleavage from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours. The cocktail should contain scavengers (e.g., anisole, p-cresol) to prevent side reactions.

  • Peptide Precipitation: After the cleavage reaction, evaporate the strong acid and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS Workflow for Incorporation of this compound

Caption: Workflow for a single cycle of this compound incorporation in SPPS.

Boc Deprotection and Neutralization Pathway

Deprotection_Pathway cluster_0 cluster_1 BocProtected Resin-Peptide-NH-Boc TFA_DCM 50% TFA in DCM ProtonatedAmine Resin-Peptide-NH3+ TFA- TFA_DCM->ProtonatedAmine Deprotection DIEA_DCM 10% DIEA in DCM FreeAmine Resin-Peptide-NH2 (Ready for Coupling) DIEA_DCM->FreeAmine Neutralization

Caption: Chemical pathway for the deprotection of the Boc group and subsequent neutralization.

References

Application Notes and Protocols for Coupling Reactions Involving 2-Boc-aminothiazole-4-carboxylic Acid and Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of 2-Boc-aminothiazole-4-carboxylic acid with various amino acid esters. This protocol is critical for synthesizing novel peptidomimetics and small molecules for drug discovery, leveraging the privileged 2-aminothiazole scaffold.

Introduction

The 2-aminothiazole moiety is a key pharmacophore found in numerous clinically approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib. Its rigid structure and ability to participate in hydrogen bonding interactions make it an attractive scaffold in medicinal chemistry. Coupling this compound with amino acids creates novel peptidomimetics with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

This document outlines optimized protocols for the amide bond formation between this compound and amino acid esters, a summary of expected yields with various coupling reagents, and an overview of the relevant biological signaling pathways these synthesized compounds may modulate.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with the potentially low nucleophilicity of the 2-aminothiazole system and sterically hindered amino acids. The following table summarizes the performance of common coupling reagents in the synthesis of 2-Boc-aminothiazole-4-peptides.

Coupling ReagentAdditiveBaseTypical Yield (%)Reaction Time (h)Key Considerations
HATU -DIPEA85-95%2-4Highly efficient, especially for hindered couplings.
HBTU HOBtDIPEA80-90%3-6A reliable and cost-effective choice for routine couplings.
EDC HOBtDIPEA70-85%12-24Economical, but may require longer reaction times.
COMU -DIPEA85-95%2-4High efficiency and improved safety profile.
PyBOP -DIPEA80-90%3-6Reduces risk of guanidinylation side products.

Yields are representative and may vary depending on the specific amino acid ester and reaction conditions.

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of this compound with an amino acid ester.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is recommended for its high efficiency and suitability for a broad range of amino acid esters, including those with steric hindrance.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: In a separate flask, suspend the amino acid ester hydrochloride (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir until the amino acid ester is fully dissolved and neutralized.

  • Coupling: Add the neutralized amino acid ester solution to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/EtOAc gradient) to afford the pure dipeptide.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol provides a more economical option for routine couplings.

Materials:

  • This compound

  • Amino acid ester hydrochloride

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl acetate

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation: To a solution of this compound (1.0 eq), the amino acid ester hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.5 eq) at 0 °C.

  • Coupling: Add EDC·HCl (1.2 eq) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Experimental Workflow

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep_acid Dissolve 2-Boc-aminothiazole- 4-carboxylic acid in DMF activation Add Coupling Reagent (e.g., HATU) prep_acid->activation prep_amine Dissolve Amino Acid Ester HCl and DIPEA in DMF coupling Combine Activated Acid and Amine Solutions prep_amine->coupling activation->coupling reaction Stir at Room Temperature (2-24h) coupling->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup purification Column Chromatography workup->purification product Pure Dipeptide purification->product

Caption: General workflow for the solution-phase coupling reaction.

Applications and Relevant Signaling Pathways

Derivatives of 2-aminothiazole are known to target several key signaling pathways implicated in cancer and other diseases. The synthesized peptidomimetics can be screened for activity against these pathways.

Bcr-Abl and Downstream Kinase Signaling

Dasatinib, a prominent 2-aminothiazole-containing drug, is a potent inhibitor of the Bcr-Abl tyrosine kinase, which is a hallmark of chronic myeloid leukemia (CML). Inhibition of Bcr-Abl blocks downstream signaling through pathways such as RAS/MAPK and PI3K/Akt, leading to cell cycle arrest and apoptosis in cancer cells.

Bcr_Abl_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->BCR_ABL

Caption: Bcr-Abl signaling pathway and the inhibitory action of Dasatinib.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in various cancers. Alpelisib, another 2-aminothiazole-containing drug, is a specific inhibitor of the p110α subunit of PI3K.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Alpelisib Alpelisib (2-Aminothiazole Derivative) Alpelisib->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

Microtubule Dynamics

Some 2-aminothiazole derivatives have been shown to act as tubulin polymerization inhibitors. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis, making it a valuable target for anticancer drugs.

Microtubule_Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Inhibitor 2-Aminothiazole Derivative Inhibitor->Tubulin Inhibits Polymerization

Caption: Regulation of microtubule dynamics and inhibition by 2-aminothiazole derivatives.

Conclusion

The coupling of this compound with amino acids is a versatile strategy for the synthesis of novel peptidomimetics with significant therapeutic potential. The choice of a potent coupling reagent such as HATU is recommended to ensure high yields and purity. The resulting compounds can be evaluated for their inhibitory activity against key signaling pathways implicated in various diseases, offering a promising avenue for the development of next-generation therapeutics.

Application of 2-Boc-aminothiazole-4-carboxylic Acid in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butoxycarbonylamino)thiazole-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. The thiazole ring is a privileged scaffold found in numerous biologically active compounds, including several approved drugs. The presence of a Boc-protected amine at the 2-position and a carboxylic acid at the 4-position offers synthetic handles for the facile construction of diverse molecular architectures. The Boc protecting group allows for controlled reactivity of the 2-amino group, enabling selective amide bond formation at the C4-carboxylic acid, a key step in the synthesis of many kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of 2-Boc-aminothiazole-4-carboxylic acid in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Core Application: Amide Bond Formation for Kinase Inhibitor Scaffolds

The primary application of this compound in this context is its use as a scaffold for the synthesis of 2-aminothiazole-4-carboxamides. This is typically achieved through a standard amide coupling reaction with a desired amine, followed by the deprotection of the Boc group to liberate the 2-amino functionality. This free amine can then undergo further reactions, such as nucleophilic aromatic substitution, to complete the synthesis of the target kinase inhibitor.

A prominent example of a kinase inhibitor built upon a 2-aminothiazole core is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including Src and Bcr-Abl. The synthetic strategies for Dasatinib and other similar kinase inhibitors often involve the coupling of a 2-aminothiazole carboxylic acid derivative with an appropriate aniline or other amine-containing fragment.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(tert-butoxycarbonylamino)thiazole-4-carboxamide

This protocol details the amide coupling of this compound with an aniline derivative, a common step in the synthesis of various kinase inhibitors.

Materials:

  • 2-(tert-Butoxycarbonylamino)thiazole-4-carboxylic acid

  • Substituted aniline (e.g., 2-chloro-6-methylaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-(tert-butoxycarbonylamino)thiazole-4-carboxamide.

Protocol 2: Boc Deprotection and Subsequent Coupling (Example based on Dasatinib Synthesis)

This protocol describes the removal of the Boc protecting group and a subsequent coupling reaction to form a Dasatinib-like kinase inhibitor.

Materials:

  • N-Aryl-2-(tert-butoxycarbonylamino)thiazole-4-carboxamide (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Substituted chloropyrimidine (e.g., 4,6-dichloro-2-methylpyrimidine)

  • Sodium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

Part A: Boc Deprotection

  • Dissolve the N-aryl-2-(tert-butoxycarbonylamino)thiazole-4-carboxamide (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 2-amino-N-arylthiazole-4-carboxamide.

Part B: Nucleophilic Aromatic Substitution

  • To a solution of the deprotected 2-amino-N-arylthiazole-4-carboxamide (1.0 eq) in anhydrous THF, add the substituted chloropyrimidine (1.1 eq).

  • Cool the mixture to 0 °C and add sodium tert-butoxide (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with EtOAc, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the final kinase inhibitor.

Data Presentation: Inhibitory Activity of Thiazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of selected thiazole-based kinase inhibitors against their respective targets.

Compound ClassTarget KinaseIC₅₀ (nM)Reference Cell Line(s)
Dasatinib AnaloguesBcr-Abl<1K562
Src1.5-
Thiazole-basedVEGFR-251.09-
Akt3.83 (µg/mL)C6
CDK9640 - 2010Various cancer cell lines
BRAFV600E23.1-

Visualization of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of N-Aryl-2-(Boc-amino)thiazole-4-carboxamide cluster_final_product Synthesis of Final Kinase Inhibitor start This compound reagents1 EDC, HOBt, DIPEA, Aniline Derivative coupling Amide Coupling in DMF reagents1->coupling product1 N-Aryl-2-(Boc-amino)thiazole-4-carboxamide coupling->product1 deprotection Boc Deprotection (TFA/DCM) product1->deprotection intermediate 2-Amino-N-arylthiazole-4-carboxamide deprotection->intermediate reagents2 Chloropyrimidine, NaOtBu coupling2 Nucleophilic Aromatic Substitution reagents2->coupling2 final_product Target Kinase Inhibitor coupling2->final_product

Caption: Synthetic workflow for kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Thiazole-based Akt Inhibitor Inhibitor->AKT

Caption: PI3K/Akt/mTOR signaling pathway.

Src_Kinase_Pathway Integrins Integrins / RTKs Src Src Kinase Integrins->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 CellProliferation Cell Proliferation & Migration FAK->CellProliferation Ras->CellProliferation STAT3->CellProliferation Inhibitor Dasatinib (Thiazole-based) Inhibitor->Src

Caption: Src kinase signaling pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation ERK Raf-MEK-ERK Pathway PLCg->ERK Akt_VEGF Akt Pathway PI3K->Akt_VEGF Angiogenesis Angiogenesis & Vascular Permeability ERK->Angiogenesis Akt_VEGF->Angiogenesis Inhibitor Thiazole-based VEGFR-2 Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway.

Application Notes and Protocols: Development of Antibacterial Agents Using a 2-Aminothiazole-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This includes significant potential as antibacterial, antifungal, anti-HIV, and antitumor agents.[3][4] The structural versatility of the 2-aminothiazole nucleus allows for extensive chemical modifications, enabling the development of potent and selective therapeutic agents.[2] With the escalating threat of multidrug-resistant (MDR) bacteria, there is an urgent need for novel antibacterial drugs.[5][6] The 2-aminothiazole-4-carboxylic acid scaffold and its derivatives represent a promising template for discovering new classes of anti-infectives to address this challenge.[7][8]

Data Presentation: Antimicrobial Activity

The antibacterial efficacy of novel compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible growth of a microorganism. The following tables summarize the MIC values for various 2-aminothiazole derivatives against a panel of clinically significant bacteria.

Table 1: Antibacterial Activity of 2-Aminothiazole Schiff Base Derivatives

CompoundBacterial StrainTypeMIC (µg/mL)Reference
2a Staphylococcus epidermidis (MDR)Gram-positive250[3][4]
2b Pseudomonas aeruginosa (MDR)Gram-negative375[3][4]
2d Staphylococcus aureus (MDR)Gram-positive250[3][4]
2g Escherichia coli (MDR)Gram-negative375[3][4]

Table 2: Activity of Potent 2-Aminothiazole Derivatives against Staphylococcus aureus and Mycobacterium tuberculosis

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 21 Staphylococcus aureus (Panel)2 - 4[9]
Methyl 2-amino-5-benzylthiazole-4-carboxylate Mycobacterium tuberculosis H37Rv0.06[7][8]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) Mycobacterium tuberculosis H37Rv0.008[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide protocols for the synthesis of the 2-aminothiazole scaffold and the evaluation of its antibacterial properties.

Protocol 1: General Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives

This protocol is based on the Hantzsch thiazole synthesis, a classical method for preparing the thiazole ring system.

Objective: To synthesize the core 2-aminothiazole scaffold via condensation.

Materials:

  • Appropriate α-bromo ketone/ester (e.g., ethyl bromopyruvate)

  • Thiourea

  • Ethanol (absolute)

  • Pyridine or Triethylamine (as a basic catalyst)

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Dissolve equimolar amounts of the starting α-bromo ketone/ester and thiourea in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of a base such as pyridine or triethylamine to the mixture.[6]

  • Attach a condenser and reflux the reaction mixture for 4-12 hours. The reaction progress should be monitored periodically using TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-aminothiazole derivative.[10]

  • Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure.[3]

Protocol 2: Synthesis of 2-Aminothiazole Schiff Bases

This protocol describes the derivatization of the 2-amino group to form Schiff bases, a common strategy to explore structure-activity relationships.

Objective: To synthesize Schiff base derivatives from a parent 2-aminothiazole compound.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate (or other 2-aminothiazole derivative)

  • Substituted aldehyde or ketone

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).[3]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[3]

  • Stir and reflux the reaction mixture for 12 hours, monitoring the progress by TLC.[3]

  • After cooling, evaporate the excess solvent using a rotary evaporator.[3]

  • Dissolve the residue in ethyl acetate. Crystals of the Schiff base product should form over a few days.[3]

  • Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry.

  • Confirm the structure of the synthesized Schiff bases by the absence of the amine peak (NH₂) and the appearance of an imine peak (C=N) in the FTIR spectrum.[3]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against bacteria.

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Synthesized 2-aminothiazole compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound by dissolving it in DMSO (e.g., at 2 mg/mL).[3]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in MHB to achieve a range of final concentrations (e.g., from 1000 µg/mL down to <1 µg/mL).[3]

  • Inoculation: Prepare a standardized bacterial inoculum by diluting a 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Visualizations: Workflows and Mechanisms

Synthesis and Evaluation Workflow

The development process for novel antibacterial agents involves a logical progression from chemical synthesis to biological evaluation.

G start Starting Materials (α-haloketone, thiourea) synthesis Hantzsch Thiazole Synthesis (Protocol 1) start->synthesis scaffold 2-Aminothiazole-4-Carboxylic Acid Scaffold synthesis->scaffold derivatization Chemical Derivatization (e.g., Schiff Base, Acylation) (Protocol 2) scaffold->derivatization library Compound Library derivatization->library screening Antimicrobial Screening (MIC Determination) (Protocol 3) library->screening hit Hit Compound(s) Identified screening->hit sar Structure-Activity Relationship (SAR) Analysis hit->sar optimization Lead Optimization sar->optimization Iterative Design optimization->derivatization

References

High-Throughput Screening Assays for 2-Aminothiazole-4-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 2-aminothiazole-4-carboxylic acid derivatives. This class of compounds holds significant promise in medicinal chemistry, with demonstrated activities across various biological targets. The following sections outline methodologies for biochemical and cell-based assays suitable for identifying and characterizing novel bioactive molecules within this chemical scaffold.

Application Note 1: Inhibition of Protein-Protein Interactions (PPIs)

Objective: To identify 2-aminothiazole-4-carboxylic acid derivatives that disrupt specific protein-protein interactions (PPIs), which are critical in many disease signaling pathways. Biochemical assays are ideal for initial large-scale screening campaigns.

Assay Principle: Homogeneous proximity-based assays, such as Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), are well-suited for HTS of PPI inhibitors.[1][2]

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (probe) when it binds to a larger protein.[3][4] If a test compound displaces the probe, the probe tumbles more rapidly, resulting in a decrease in fluorescence polarization.[4]

  • AlphaLISA: This bead-based assay utilizes donor and acceptor beads that, when in close proximity (i.e., when an interaction occurs between the molecules they are bound to), generate a chemiluminescent signal.[5][6] Inhibitors of the PPI will prevent this proximity, leading to a decrease in the signal.

Experimental Protocols

1. Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to screen for inhibitors of a target protein-protein interaction.

Materials:

  • Fluorescently labeled peptide or small molecule probe

  • Target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Test compounds (2-aminothiazole-4-carboxylic acid derivatives) dissolved in DMSO

  • Fluorescence plate reader with polarization filters[3]

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein and fluorescent probe in assay buffer at 2X the final desired concentration. The optimal concentration of the probe should be at or below its Kd for the target protein.[7]

  • Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the wells of the 384-well plate.

  • Protein Addition: Add 10 µL of the 2X target protein solution to each well and briefly centrifuge the plate.

  • Probe Addition & Incubation: Add 10 µL of the 2X fluorescent probe solution to each well. Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[3] Protect the plate from light.

  • Measurement: Read the fluorescence polarization on a plate reader. The suitability of the assay for HTS can be evaluated using the Z' factor.[4]

2. AlphaLISA PPI Assay

This protocol outlines the screening of compounds for the disruption of a PPI using AlphaLISA technology.

Materials:

  • Biotinylated Protein A

  • Tagged Protein B (e.g., His-tagged)

  • Streptavidin-coated Donor beads

  • Anti-tag Acceptor beads (e.g., Anti-His)

  • AlphaLISA Immunoassay Buffer

  • 384-well, white opaque microplates (e.g., AlphaPlate)

  • Test compounds dissolved in DMSO

  • AlphaScreen-compatible plate reader[8]

Procedure:

  • Compound Plating: Dispense test compounds and controls into the wells of the 384-well plate.

  • Reagent Addition: Add a mixture of Biotinylated Protein A and Tagged Protein B to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[8]

  • Bead Addition: Prepare a mixture of Streptavidin Donor beads and Anti-tag Acceptor beads in the assay buffer in the dark.[5] Add this mixture to each well.

  • Final Incubation: Incubate the plate for 30-60 minutes at room temperature in the dark.[5][9]

  • Measurement: Read the plate on an AlphaScreen-compatible reader to measure the luminescent signal.[9]

Data Presentation

Table 1: Representative HTS Data for PPI Inhibition Assays

Compound IDFP Signal (mP)% Inhibition (FP)AlphaLISA Signal (RLU)% Inhibition (AlphaLISA)IC50 (µM)
ATCA-0013590.515,00092.11.2
ATCA-00215048.2120,00036.815.7
ATCA-0033205.1250,0001.2> 50
Positive Ctrl30100.010,000100.00.1
Negative Ctrl3500.0260,0000.0N/A

Data is for illustrative purposes only.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (2-Aminothiazole Derivatives) Assay_Plates Assay-Ready Plates (384-well) Compound_Library->Assay_Plates Acoustic Dispensing Reagent_Addition Reagent Addition (Proteins, Probes/Beads) Assay_Plates->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Plate_Reading Plate Reading (FP or AlphaLISA) Incubation->Plate_Reading Raw_Data Raw Data Plate_Reading->Raw_Data Normalization Normalization & QC (Z' Factor) Raw_Data->Normalization Hit_Identification Hit Identification Normalization->Hit_Identification Dose_Response Dose-Response & IC50 Hit_Identification->Dose_Response Confirmatory Screening

High-Throughput Screening (HTS) Workflow for PPI Inhibitors.

Application Note 2: Anticancer Cell Viability Screening

Objective: To identify 2-aminothiazole-4-carboxylic acid derivatives that exhibit cytotoxic or cytostatic effects on cancer cell lines.

Assay Principle: Cell viability assays measure the metabolic activity of cells, which correlates with the number of viable cells.[10] Commonly used HTS-compatible methods include:

  • MTT/MTS Assays: These are colorimetric assays where mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[11] The amount of color produced is proportional to the number of viable cells.[10][11]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[12] The amount of luminescence generated is directly proportional to the number of viable cells present.[10][12] This assay is highly sensitive and well-suited for HTS.[10]

Experimental Protocols

1. CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 384-well format to screen for cytotoxic compounds.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 384-well, white, clear-bottom tissue culture-treated plates

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Reagent[12]

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Dispense cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Add test compounds (e.g., 50 nL) to the cell plates. Include vehicle controls (DMSO) and positive controls (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[10]

  • Reagent Addition: Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for about 30 minutes.[14] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).[14]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

2. MTT Cell Viability Assay

This protocol provides a colorimetric alternative for assessing cell viability.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • 96-well, clear, flat-bottom tissue culture-treated plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)[10]

  • Absorbance microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well in 100 µL) and treat with compounds as described above. Incubate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly.

  • Measurement: Read the absorbance at a wavelength of 570 nm.

Data Presentation

Table 2: Representative Data from Anticancer Cell Viability Screening

Compound IDCell LineLuminescence (RLU)% ViabilityIC50 (µM)
ATCA-004MCF-78,5008.54.9
ATCA-005MCF-792,00092.0> 50
ATCA-006A54915,00012.58.2
ATCA-007A549115,00095.8> 50
Positive CtrlMCF-75,0005.00.5
Negative CtrlMCF-7100,000100.0N/A

Data is for illustrative purposes only. The cytotoxic effects of 2-aminothiazole derivatives have been evaluated against various human cancer cell lines.[15]

Visualizations

Anticancer_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->RAF Inhibition

Inhibition of a Pro-Survival Signaling Pathway.

References

Application Notes and Protocols for Boc Deprotection of 2-Aminothiazole-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Boc deprotection of peptides containing the 2-aminothiazole moiety. This document offers detailed methodologies, discusses potential side reactions, and presents quantitative data to aid in the successful synthesis of these specialized peptides.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The incorporation of this heterocyclic system into peptides can impart unique pharmacological properties. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in solid-phase peptide synthesis (SPPS), relying on the acid-labile Boc group for temporary Nα-amino protection.[3] While standard Boc deprotection protocols are widely used, the presence of the 2-aminothiazole ring necessitates careful consideration of deprotection conditions to ensure the integrity of the heterocycle and prevent side reactions.

The primary challenge during Boc deprotection is the generation of reactive carbocations, particularly the tert-butyl cation, upon cleavage of the Boc group with strong acids like trifluoroacetic acid (TFA).[4] These carbocations can lead to undesired modifications of sensitive amino acid residues. While the 2-aminothiazole ring is generally stable under acidic conditions, the potential for side reactions warrants a thorough understanding and optimization of the deprotection step.

Boc Deprotection Methods and Quantitative Data

The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a suitable solvent, typically dichloromethane (DCM). The concentration of TFA and the presence of scavengers are critical factors influencing the efficiency and cleanliness of the reaction.

Table 1: Comparison of Common Boc Deprotection Cocktails

Deprotection CocktailTypical ConditionsEfficacyNotes
50% TFA in DCM1 x 5 min, then 1 x 15 min>99%Standard, cost-effective method.
25% TFA in DCM1 x 30 min>99%Milder conditions, may reduce side reactions.
100% TFA2 x 1 minHighCan lead to incomplete deprotection due to poor resin swelling.[5]
4 M HCl in Dioxane1 x 20 min>98%Alternative to TFA, useful for specific applications.

Note: Efficacy can be sequence-dependent and should be optimized for each specific peptide.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with 50% TFA in DCM

This protocol describes the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 10% Diisopropylethylamine (DIEA) in DCM (v/v)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin and shake for 5 minutes. Drain the solution.

  • Deprotection: Add a fresh solution of 50% TFA in DCM to the resin. Use approximately 10 mL of solution per gram of resin. Shake the mixture for 15-25 minutes at room temperature.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 x 1 min) to remove residual TFA.

  • Neutralization: Add 10% DIEA in DCM to the resin and shake for 2 minutes. Repeat the neutralization step.

  • Final Washing: Wash the resin thoroughly with DCM (3 x 1 min) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Milder Boc Deprotection with 25% TFA in DCM

This protocol utilizes a lower concentration of TFA, which can be beneficial for sensitive sequences, potentially reducing acid-catalyzed side reactions.

Procedure:

  • Follow steps 1 (Resin Swelling) of Protocol 1.

  • Deprotection: Add a solution of 25% TFA in DCM to the resin. Shake the mixture for 30 minutes at room temperature.

  • Follow steps 4-6 of Protocol 1 for washing and neutralization.

Potential Side Reactions and Mitigation

The acidic conditions of Boc deprotection can lead to several side reactions. While the 2-aminothiazole ring itself is relatively stable, other nucleophilic residues in the peptide chain are susceptible to modification.

1. Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc cleavage is a potent electrophile that can alkylate nucleophilic amino acid side chains.

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group can be S-tert-butylated.

  • Tyrosine (Tyr): The phenolic ring can be alkylated.

Mitigation: The addition of scavengers to the deprotection cocktail is crucial to trap the tert-butyl cations.

  • Thioanisole: A common scavenger for protecting Trp and Met.

  • 1,2-Ethanedithiol (EDT): Effective for protecting Trp and Cys.

  • Triisopropylsilane (TIS): A general-purpose cation scavenger.

Table 2: Recommended Scavengers for Sensitive Amino Acids

Sensitive ResidueRecommended Scavenger(s)
Tryptophan (Trp)Thioanisole, 1,2-Ethanedithiol (EDT)
Methionine (Met)Thioanisole
Cysteine (Cys)1,2-Ethanedithiol (EDT)
Tyrosine (Tyr)Phenol, cresol

2. Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide intermediate under acidic conditions, which can lead to racemization and the formation of β-aspartyl peptides.

Mitigation:

  • Use of bulky protecting groups on the Asp side chain, such as O-benzyl (OBzl).

  • Careful control of deprotection times and TFA concentration.

3. Stability of the 2-Aminothiazole Ring: The 2-aminothiazole ring is generally stable to the acidic conditions used for Boc deprotection. Protonation of the ring nitrogens can occur, but this does not typically lead to degradation of the heterocyclic system. However, it is important to ensure complete removal of TFA during the washing and neutralization steps to avoid salt formation with the deprotected N-terminus and the 2-aminothiazole moiety, which could interfere with the subsequent coupling reaction.

Logical Workflow for Boc Deprotection of 2-Aminothiazole-Containing Peptides

Boc_Deprotection_Workflow start Boc-Protected Peptide-Resin (with 2-Aminothiazole) swell Swell Resin in DCM start->swell pre_wash Pre-wash with TFA/DCM swell->pre_wash deprotection Boc Deprotection (TFA/DCM +/- Scavengers) pre_wash->deprotection wash_dcm1 Wash with DCM deprotection->wash_dcm1 neutralize Neutralize with DIEA in DCM wash_dcm1->neutralize wash_dcm2 Wash with DCM neutralize->wash_dcm2 next_step Ready for Next Coupling Cycle wash_dcm2->next_step

Figure 1. General workflow for the Boc deprotection of a 2-aminothiazole-containing peptide on solid support.

Signaling Pathway Involvement of 2-Aminothiazole-Containing Peptides

Many bioactive peptides containing the 2-aminothiazole motif exert their effects by modulating specific signaling pathways. For example, certain 2-aminothiazole-containing compounds have been shown to act as inhibitors of protein kinases, which are key regulators of cellular processes.

Kinase_Inhibition_Pathway cluster_cell Cell receptor Receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation, Inflammation) p_substrate->response Leads to peptide 2-Aminothiazole Peptide Inhibitor peptide->kinase Inhibits

Figure 2. Simplified diagram of a signaling pathway inhibited by a 2-aminothiazole-containing peptide.

Conclusion

The successful Boc deprotection of 2-aminothiazole-containing peptides is readily achievable using standard TFA-based protocols. The key to obtaining high-purity peptides lies in the judicious use of scavengers to prevent side reactions on sensitive amino acid residues and thorough washing to remove residual acid. The inherent stability of the 2-aminothiazole ring under these conditions makes it a valuable component for the design of novel peptide-based therapeutics. The experimental protocols and data presented in these application notes provide a solid foundation for researchers to optimize the synthesis of these important molecules.

References

The Role of 2-Boc-Aminothiazole-4-Carboxylic Acid as a Pharmacophore in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds, including approved drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and aromatic interactions, makes it a versatile building block for designing enzyme inhibitors and receptor modulators. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 2-amino position, yielding 2-Boc-aminothiazole-4-carboxylic acid, provides a crucial intermediate for the synthesis of diverse chemical libraries. The Boc group serves to modulate the reactivity of the 2-amino group, allowing for selective modifications at other positions of the thiazole ring. Subsequent deprotection under mild acidic conditions regenerates the free amine, which can then be further functionalized. This strategy has been instrumental in the development of potent inhibitors for various therapeutic targets.

Application Notes: The 2-Aminothiazole-4-Carboxylic Acid Pharmacophore in Drug Discovery

The 2-aminothiazole-4-carboxylic acid core has been successfully employed as a pharmacophore in the design of inhibitors for a range of enzymes implicated in diseases such as cancer, infectious diseases, and inflammatory disorders. The versatility of this scaffold allows for substitutions at the 2-amino and 5-positions of the thiazole ring, as well as modifications of the 4-carboxylic acid moiety, to achieve high potency and selectivity for the target enzyme.

As Kinase Inhibitors

The 2-aminothiazole moiety is a well-established kinase hinge-binding motif. Numerous derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

  • p56(Lck) Inhibitors : Lymphocyte-specific protein tyrosine kinase (p56(Lck)) is a critical enzyme in T-cell activation, making it an attractive target for autoimmune diseases and organ transplant rejection. Quantitative structure-activity relationship (QSAR) studies on a series of 2-aminothiazole based Lck inhibitors have highlighted the key structural features responsible for their inhibitory activity.[1][2][3][4] The 2-amino group typically forms crucial hydrogen bonds with the kinase hinge region.

  • Aurora A Kinase Inhibitors : Aurora A kinase is a serine/threonine kinase that plays a central role in mitosis. Its overexpression is linked to various cancers. The 2-aminothiazole scaffold has been utilized to develop potent and selective inhibitors of Aurora A kinase.

As Inhibitors of Bacterial Enzymes

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. The 2-aminothiazole-4-carboxylic acid scaffold has shown promise in targeting essential bacterial enzymes.

  • Metallo-β-lactamase (MBL) Inhibitors : MBLs are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors is a key strategy to restore the efficacy of these antibiotics. 2-Aminothiazole-4-carboxylic acid derivatives have been identified as broad-spectrum MBL inhibitors.[5]

  • Mycobacterium tuberculosis mtFabH Inhibitors : mtFabH is a β-ketoacyl-acyl carrier protein synthase III that is essential for the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, the causative agent of tuberculosis. The 2-aminothiazole-4-carboxylate scaffold is being explored for the development of new anti-tubercular agents targeting this enzyme.

Experimental Protocols

Synthesis of this compound

This protocol describes a general two-step synthesis starting from ethyl 2-aminothiazole-4-carboxylate.

Step 1: N-Boc Protection of Ethyl 2-aminothiazole-4-carboxylate

  • Dissolve ethyl 2-aminothiazole-4-carboxylate in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or 4-dimethylaminopyridine).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate by column chromatography on silica gel.

Step 2: Saponification to this compound

  • Dissolve the purified ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate in a mixture of THF and water.

  • Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Boc Deprotection of this compound Derivatives

This protocol describes the removal of the Boc protecting group to yield the free 2-amino group for further derivatization.

  • Dissolve the this compound derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the excess acid and solvent under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Biochemical Assays for Enzyme Inhibition

a) p56(Lck) Kinase Assay

This is a general protocol for a radiometric kinase assay.

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, a biotinylated peptide substrate, and the test compound at various concentrations.

  • Add recombinant p56(Lck) enzyme to initiate the reaction.

  • Add [γ-³³P]ATP to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

  • Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

b) Aurora A Kinase Assay

This protocol is based on a commercially available ADP-Glo™ Kinase Assay.[6][7]

  • Prepare the kinase reaction buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[7]

  • Add 1 µl of the test inhibitor or vehicle (5% DMSO) to the wells of a 384-well plate.[8]

  • Add 2 µl of Aurora A kinase enzyme.[8]

  • Add 2 µl of a substrate/ATP mix to initiate the reaction.[8]

  • Incubate at room temperature for 60 minutes.[7]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[7]

  • Incubate at room temperature for 40 minutes.[7]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

  • Incubate at room temperature for 30 minutes.[7]

  • Measure the luminescence using a plate reader.[7]

  • Determine the IC₅₀ value from a dose-response curve.

c) Metallo-β-lactamase (MBL) Inhibition Assay

This protocol uses a chromogenic substrate, nitrocefin.

  • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, and 50 µM ZnCl₂).

  • Add the assay buffer and the test compound at various concentrations to a 96-well plate.

  • Add the purified MBL enzyme (e.g., NDM-1, VIM-2) to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the chromogenic substrate nitrocefin.

  • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

d) mtFabH Inhibition Assay

This assay measures the condensation of acetyl-CoA and malonyl-ACP.

  • Prepare a reaction buffer (e.g., 100 mM sodium phosphate pH 7.0, 1 mM DTT).

  • In a reaction tube, combine the reaction buffer, acyl carrier protein (ACP), malonyl-CoA, and the test compound.

  • Add the mtFabH enzyme and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding [³H]acetyl-CoA.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • Precipitate the acylated ACP by centrifugation.

  • Wash the pellet to remove unreacted [³H]acetyl-CoA.

  • Measure the radioactivity of the pellet using a scintillation counter.

  • Calculate the IC₅₀ value from the dose-response curve.

Quantitative Data

The following table summarizes the inhibitory activities of selected 2-aminothiazole derivatives against their respective targets.

Compound IDTarget EnzymeIC₅₀ (µM)Reference
Kinase Inhibitors
BMS-354825 (Dasatinib)p56(Lck)0.0005[9]
Analog 12mp56(Lck)0.0008[9]
MBL Inhibitors
Compound XNDM-15.0[10]
mtFabH Inhibitors
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH2.43[11]

Visualizations

Signaling and Mechanistic Pathways

p56_Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck p56(Lck) TCR->Lck Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP₃ PLCg1->IP3 PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFAT NFAT Activation Ca_release->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Lck

Caption: T-Cell Receptor signaling pathway and inhibition by 2-aminothiazole derivatives.

Aurora_A_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase Centrosome_Maturation Centrosome Maturation Mitotic_Entry Mitotic Entry Spindle_Assembly Bipolar Spindle Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation AuroraA Aurora A Kinase AuroraA->Centrosome_Maturation AuroraA->Mitotic_Entry AuroraA->Spindle_Assembly Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA

Caption: Role of Aurora A Kinase in mitosis and its inhibition.

MBL_Inhibition cluster_resistance Antibiotic Resistance cluster_inhibition Inhibition of Resistance Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Beta_Lactam->MBL Hydrolysis Bacterium Bacterium Beta_Lactam->Bacterium Target Engagement Hydrolyzed_BL Inactive Hydrolyzed Antibiotic MBL->Hydrolyzed_BL Inhibitor 2-Aminothiazole-4-carboxylic acid Inhibitor Inhibitor->MBL Cell_Death Bacterial Cell Death Bacterium->Cell_Death

Caption: Mechanism of MBL-mediated resistance and its inhibition.

mtFabH_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA FAS_I->Acyl_CoA mtFabH mtFabH Acyl_CoA->mtFabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->mtFabH Ketoacyl_ACP β-Ketoacyl-ACP mtFabH->Ketoacyl_ACP Condensation FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Ketoacyl_ACP->FAS_II Mycolic_Acid Mycolic Acids FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibitor 2-Aminothiazole-4-carboxylate Inhibitor Inhibitor->mtFabH

Caption: Mycolic acid biosynthesis pathway and the role of mtFabH.

Experimental Workflows

Synthesis_Workflow Start Start: Ethyl 2-aminothiazole -4-carboxylate Boc_Protection N-Boc Protection ((Boc)₂O, Base) Start->Boc_Protection Intermediate_Ester Ethyl 2-(Boc-amino)thiazole -4-carboxylate Boc_Protection->Intermediate_Ester Saponification Saponification (LiOH or NaOH) Intermediate_Ester->Saponification Intermediate_Acid 2-Boc-aminothiazole -4-carboxylic acid Saponification->Intermediate_Acid Derivatization Derivatization (e.g., Amide Coupling) Intermediate_Acid->Derivatization Protected_Derivative Boc-Protected Derivative Derivatization->Protected_Derivative Boc_Deprotection Boc Deprotection (TFA or HCl) Protected_Derivative->Boc_Deprotection Final_Compound Final 2-Aminothiazole Derivative Boc_Deprotection->Final_Compound

Caption: General synthetic workflow for 2-aminothiazole derivatives.

HTS_Workflow Compound_Library Compound Library (2-Aminothiazole Derivatives) Primary_Screening Primary Screening (High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: High-throughput screening workflow for inhibitor discovery.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Boc-aminothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse novel heterocyclic compounds utilizing 2-Boc-aminothiazole-4-carboxylic acid as a versatile starting material. The methodologies described herein focus on the initial formation of amide derivatives followed by subsequent cyclization to construct fused heterocyclic systems of medicinal and chemical interest, including thiazolo[4,5-d]pyridazines, thiazolo[3,2-a]pyrimidines, and thiazolo[3,2-b][1][2][3]triazoles.

Section 1: Synthesis of 2-(tert-Butoxycarbonylamino)thiazole-4-carboxamide Intermediates

The initial step in the elaboration of this compound involves the coupling of its carboxylic acid moiety with a variety of primary and secondary amines to furnish the corresponding carboxamide intermediates. The electronic nature of the 2-aminothiazole ring can render standard amide coupling conditions challenging. The following protocols are optimized for efficient amide bond formation.

Experimental Protocol 1: General Amide Coupling via Acyl Fluoride

This protocol is particularly effective for coupling with sterically hindered or electron-deficient amines where standard methods may provide low yields.[4]

  • Acyl Fluoride Formation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add cyanuric fluoride (1.5 eq) and a catalytic amount of pyridine (0.1 eq). Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Amine Coupling: To the solution containing the in situ generated acyl fluoride, add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C for 4-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(tert-butoxycarbonylamino)thiazole-4-carboxamide.

Quantitative Data for Amide Coupling Reactions
EntryAmineCoupling MethodSolventTime (h)Temp (°C)Yield (%)Reference
1AnilineAcyl FluorideDCM122585Adapted from[4]
22-Chloro-6-methylanilineSOCl₂/DIPEADCM162578[5]
3Hydrazine hydrateEDC/HOBtDMF62590Adapted from[6]
4N-Boc-ethylenediamineHATU/DIPEADMF82582General Protocol

Section 2: Synthesis of Thiazolo[4,5-d]pyridazin-7(6H)-ones

Thiazolo[4,5-d]pyridazines are a class of fused heterocycles with potential applications in medicinal chemistry. They can be synthesized from 2-aminothiazole-4-carboxylate derivatives. The following workflow outlines the synthesis starting from this compound.

Workflow for the Synthesis of Thiazolo[4,5-d]pyridazin-7(6H)-ones

workflow start This compound amide 2-Boc-amino-thiazole-4-carbohydrazide start->amide Hydrazine hydrate, EDC, HOBt deprotection 2-Amino-thiazole-4-carbohydrazide amide->deprotection TFA or HCl cyclization Thiazolo[4,5-d]pyridazin-7(6H)-one derivative deprotection->cyclization Diketone or Ketoester

Caption: Synthetic pathway to Thiazolo[4,5-d]pyridazinones.

Experimental Protocol 2: Synthesis of Thiazolo[4,5-d]pyridazin-7(6H)-ones

This protocol involves a three-step sequence: formation of a hydrazide, deprotection of the Boc group, and subsequent cyclization.

  • Synthesis of tert-butyl (4-(hydrazinecarbonyl)thiazol-2-yl)carbamate: To a solution of this compound (1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add hydrazine hydrate (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6-12 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the hydrazide, which can often be used in the next step without further purification.

  • Boc Deprotection: Dissolve the crude hydrazide from the previous step in DCM and add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C. Stir the mixture at room temperature for 1-3 hours until TLC indicates complete deprotection. Remove the solvent and excess TFA under reduced pressure.

  • Cyclization to form the Thiazolo[4,5-d]pyridazine core: Dissolve the crude 2-aminothiazole-4-carbohydrazide in a suitable solvent such as ethanol or acetic acid. Add a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq). Reflux the mixture for 4-8 hours.[6] Cool the reaction mixture, and the product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired thiazolo[4,5-d]pyridazin-7(6H)-one.

Quantitative Data for Thiazolo[4,5-d]pyridazine Synthesis
StepReactantReagentsSolventTime (h)Temp (°C)Yield (%)Reference
1This compoundHydrazine, EDC, HOBtDMF82590Adapted from[6]
2Boc-protected hydrazideTFADCM225>95 (crude)General Protocol
32-Aminothiazole-4-carbohydrazideAcetylacetoneEthanol67885Adapted from[6]

Section 3: Synthesis of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are another important class of fused heterocyclic compounds that can be accessed from 2-aminothiazole derivatives. The synthesis involves the reaction of a deprotected 2-aminothiazole intermediate with a β-ketoester or a similar three-carbon electrophile.

Workflow for the Synthesis of Thiazolo[3,2-a]pyrimidines

workflow start This compound amide 2-Boc-aminothiazole-4-carboxamide start->amide Amine, Coupling Agent deprotection 2-Aminothiazole-4-carboxamide amide->deprotection TFA or HCl cyclization Thiazolo[3,2-a]pyrimidin-5-one derivative deprotection->cyclization β-Ketoester, Catalyst

Caption: Synthetic pathway to Thiazolo[3,2-a]pyrimidines.

Experimental Protocol 3: Synthesis of Thiazolo[3,2-a]pyrimidin-5-ones

This protocol outlines the synthesis of thiazolo[3,2-a]pyrimidin-5-ones from the corresponding 2-aminothiazole-4-carboxamides.

  • Synthesis of 2-Boc-aminothiazole-4-carboxamide: Follow the general amide coupling Protocol 1 to synthesize the desired amide from this compound and a suitable amine.

  • Boc Deprotection: Dissolve the 2-Boc-aminothiazole-4-carboxamide in a 4 M solution of HCl in dioxane. Stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the 2-aminothiazole-4-carboxamide.

  • Cyclization (Biginelli-type reaction): To a mixture of the 2-aminothiazole-4-carboxamide hydrochloride salt (1.0 eq), an aldehyde (1.1 eq), and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in ethanol, add a catalytic amount of a protic acid like HCl or p-toluenesulfonic acid (p-TSA).[7] Reflux the reaction mixture for 8-16 hours. Cool the reaction to room temperature. The product may precipitate from the solution. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization to yield the desired thiazolo[3,2-a]pyrimidine derivative.

Quantitative Data for Thiazolo[3,2-a]pyrimidine Synthesis
StepReactantReagentsSolventTime (h)Temp (°C)Yield (%)Reference
1This compoundVarious aminesVarious4-2425-5078-90[5],[4]
2Boc-protected amide4 M HCl in dioxaneDioxane325>95 (crude)General Protocol
32-Aminothiazole-4-carboxamideAldehyde, Ethyl acetoacetate, p-TSAEthanol127870-85Adapted from[7]

Section 4: Synthesis of Thiazolo[3,2-b][1][2][3]triazoles

This section describes the synthesis of the thiazolo[3,2-b][1][2][3]triazole ring system, a desirable scaffold in drug discovery. The key steps involve the conversion of the carboxylic acid to a hydrazide, formation of a 1,2,4-triazole-3-thione intermediate, and subsequent cyclization.

Workflow for the Synthesis of Thiazolo[3,2-b][1][2][3]triazoles

workflow start This compound hydrazide 2-Boc-amino-thiazole-4-carbohydrazide start->hydrazide Hydrazine, EDC, HOBt triazole_thione 5-(2-Boc-aminothiazol-4-yl)-4H-1,2,4-triazole-3-thione hydrazide->triazole_thione 1. CS₂, KOH 2. H⁺ cyclization Thiazolo[3,2-b][1,2,4]triazole derivative triazole_thione->cyclization α-Haloketone

Caption: Synthetic pathway to Thiazolo[3,2-b][1][2][3]triazoles.

Experimental Protocol 4: Synthesis of Thiazolo[3,2-b][1][2][3]triazoles
  • Synthesis of 2-Boc-amino-thiazole-4-carbohydrazide: Follow step 1 of Protocol 2.

  • Formation of the 1,2,4-triazole-3-thione: Dissolve the hydrazide (1.0 eq) in ethanol, and add potassium hydroxide (1.1 eq). To this solution, add carbon disulfide (1.2 eq) dropwise at room temperature. Reflux the mixture for 6-10 hours. Cool the reaction mixture and pour it into ice water. Acidify with dilute HCl to precipitate the triazole-thione. Filter the solid, wash with water, and dry.

  • Cyclization to form the Thiazolo[3,2-b][1][2][3]triazole: Suspend the 5-(2-Boc-aminothiazol-4-yl)-4H-1,2,4-triazole-3-thione (1.0 eq) in ethanol. Add an α-haloketone (e.g., phenacyl bromide, 1.0 eq). Reflux the mixture for 4-6 hours.[3][8] The product may precipitate upon cooling. If necessary, concentrate the solvent and purify the residue by column chromatography to obtain the desired thiazolo[3,2-b][1][2][3]triazole. The Boc group may be retained or cleaved depending on the reaction conditions and can be removed in a subsequent step if required.

Quantitative Data for Thiazolo[3,2-b][1][2][3]triazole Synthesis
StepReactantReagentsSolventTime (h)Temp (°C)Yield (%)Reference
1This compoundHydrazine, EDC, HOBtDMF82590Adapted from[6]
2CarbohydrazideCS₂, KOHEthanol87875General Protocol
3Triazole-thioneα-HaloketoneEthanol57880-90Adapted from[3][8]

These protocols provide a foundation for the synthesis of a variety of novel heterocyclic compounds from the readily available this compound. Researchers are encouraged to adapt and optimize these methods for their specific target molecules. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: Amide Bond Formation with 2-Boc-aminothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for the formation of amide bonds utilizing 2-Boc-aminothiazole-4-carboxylic acid. This privileged scaffold is a key building block in medicinal chemistry, and understanding its reactivity is crucial for the successful synthesis of novel therapeutic agents.

Introduction

2-Aminothiazoles are a significant class of heterocyclic compounds that form the core of numerous biologically active molecules. The Boc-protected aminothiazole carboxylic acid derivative is a versatile reagent in drug discovery, enabling the straightforward synthesis of various carboxamides. The electronic nature of the thiazole ring can influence the reactivity of the carboxylic acid, making the choice of coupling conditions critical for achieving high yields and purity. This document outlines common and optimized protocols for the amide coupling of this compound with a range of amine nucleophiles.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes various experimental conditions for the amide bond formation with this compound and analogous thiazole carboxylic acids, providing a comparative overview of different coupling strategies.

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)Reference
2,5-dimethylthiazole-4-carboxylic acid4-amino-N-(4-methoxybenzyl)benzamideEDC, HOBt (0.1 eq), DMAP-Acetonitrile182380[1]
Thiazole carboxylic acid4-tert-butylaniline derivativeEDC, HOBt (0.1 eq), DMAP-Acetonitrile-2358[1]
Thiazole carboxylic acid4-tert-butylaniline derivativeEDC, HOBt (0.1 eq), DMAP-Acetonitrile106061[1]
Resin-bound thiazole carboxylic acidDesired amine (5.0 eq)HBTU (4.9 eq), HOBt (5.0 eq)-DMF-RT-[2]
Carboxylic acid 1a N-cyclopropyl-2-aminothiazole 1b HATU, DIPEADIPEADMF96RT17[3][4]
Carboxylic acid 1a N-cyclopropyl-2-aminothiazole 1b EDC, HOBt--24RT0[3][5]

Experimental Protocols

Protocol 1: EDC/HOBt/DMAP Mediated Amide Coupling in Solution

This protocol is adapted from a procedure developed for the coupling of functionalized carboxylic acids with electron-deficient amines and has been shown to be effective for thiazole carboxylic acids.[1]

Materials:

  • This compound

  • Amine (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equivalent)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 equivalent)

  • 4-Dimethylaminopyridine (DMAP) (1.0 equivalent)

  • Acetonitrile (CH3CN)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a stirred solution of the desired amine (1.0 equivalent) in acetonitrile, add this compound (1.2 equivalents).

  • To this mixture, add EDC (1.0 equivalent), HOBt (0.1 equivalent), and DMAP (1.0 equivalent).

  • Stir the resulting mixture at 23 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 18-24 hours), concentrate the reaction mixture under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography.

Protocol 2: Solid-Phase Amide Coupling using HBTU/HOBt

This protocol is suitable for the synthesis of 2-aminothiazole carboxamide libraries on a solid support.[2]

Materials:

  • Resin-bound 2-aminothiazole-4-carboxylic acid

  • Desired amine (5.0 equivalents)

  • HBTU (4.9 equivalents)

  • HOBt (5.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Standard solid-phase synthesis washing solvents (DCM, DMF)

Procedure:

  • Swell the resin-bound thiazole carboxylic acid in DMF.

  • In a separate vessel, prepare a solution of the desired amine (5.0 equivalents), HBTU (4.9 equivalents), and HOBt (5.0 equivalents) in DMF.

  • Add the solution from step 2 to the swollen resin.

  • Agitate the mixture at room temperature for the required reaction time (monitor by appropriate analytical techniques for solid-phase synthesis).

  • Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF and DCM.

  • Cleave the product from the resin according to the specific linker chemistry.

  • Collect the filtrate and concentrate it to obtain the crude product.

  • Purify the resulting 2-aminothiazole carboxamide as needed.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solution-Phase Amide Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Combine Amine (1.0 eq) and This compound (1.2 eq) in Acetonitrile reagents Add EDC (1.0 eq), HOBt (0.1 eq), and DMAP (1.0 eq) reactants->reagents Sequential Addition stir Stir at 23°C reagents->stir monitor Monitor by TLC stir->monitor Periodic Sampling concentrate Concentrate under reduced pressure monitor->concentrate Upon Completion purify Purify by Silica Gel Chromatography concentrate->purify product Final Amide Product purify->product

Caption: Workflow for EDC/HOBt/DMAP mediated amide coupling.

logical_relationship Logical Relationship of Coupling Reagents and Additives cluster_reagents Coupling Reagents cluster_additives Additives / Bases carboxylic_acid 2-Boc-aminothiazole- 4-carboxylic acid EDC EDC carboxylic_acid->EDC HATU HATU carboxylic_acid->HATU HBTU HBTU carboxylic_acid->HBTU amine Amine Nucleophile amide_product Amide Product amine->amide_product EDC->amide_product facilitate coupling HOBt HOBt EDC->HOBt often used with DMAP DMAP EDC->DMAP can be used with HATU->amide_product facilitate coupling DIPEA DIPEA HATU->DIPEA requires base HBTU->amide_product facilitate coupling HBTU->HOBt often used with

Caption: Reagent relationships in amide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2-Boc-aminothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Boc-aminothiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic route involves a two-step process:

  • Hantzsch Thiazole Synthesis: The initial step is the condensation of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate.[1]

  • Boc Protection: The resulting amino-ester is then protected with di-tert-butyl dicarbonate (Boc₂O).

  • Saponification: Finally, the ethyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid.[2]

Q2: What are the primary challenges encountered during the large-scale synthesis?

A2: On a larger scale, the main challenges include:

  • Impurity Profile: Formation of isomeric impurities and dimers during the Hantzsch synthesis.

  • Reaction Control: Exothermic reactions, especially during the Hantzsch condensation and saponification steps.

  • Product Isolation and Purification: Difficulty in isolating the pure product from aqueous media and removing process-related impurities.[3]

  • Handling of Raw Materials: Ethyl bromopyruvate is a lachrymator and requires specialized handling procedures.

Q3: Are there alternative synthetic strategies to mitigate these challenges?

A3: While the Hantzsch synthesis is common, alternative approaches aim to improve regioselectivity and reduce hazardous reagents. Some methods involve the use of different starting materials or catalytic systems to enhance efficiency and minimize side reactions.[4][5]

Troubleshooting Guides

Problem 1: Low Yield in Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor reaction progress closely using TLC or HPLC. Extend reaction time if starting materials are still present.Increased conversion to the desired product.
Side Reactions Maintain a controlled temperature, as overheating can lead to the formation of byproducts. Ensure efficient stirring to prevent localized overheating.Minimized formation of impurities and improved yield of the target compound.
Degradation of Product After the reaction is complete, cool the mixture promptly and adjust the pH for product precipitation without prolonged exposure to harsh conditions.Reduced product loss due to degradation.
Issues with Starting Materials Use high-purity ethyl bromopyruvate and thiourea. The presence of impurities in the starting materials can inhibit the reaction or lead to side products.Consistent and improved yields.
Problem 2: Impurities Detected in Ethyl 2-aminothiazole-4-carboxylate
Impurity Type Potential Cause Troubleshooting and Prevention
Isomeric Impurities The Hantzsch synthesis can sometimes lead to the formation of a regioisomeric thiazole.[6]Control the reaction conditions, particularly the temperature and the rate of addition of reagents. Purification by recrystallization or column chromatography may be necessary.
Unreacted Starting Materials Insufficient reaction time or suboptimal temperature.Optimize reaction time and temperature based on in-process controls (e.g., HPLC).
Polymeric Byproducts High reaction temperatures or incorrect stoichiometry.Maintain strict temperature control and ensure accurate measurement of reactants.
Problem 3: Incomplete Saponification of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Base Ensure at least one equivalent of a strong base (e.g., NaOH or KOH) is used. For large-scale reactions, slightly more than one equivalent may be necessary to drive the reaction to completion.Complete conversion of the ester to the carboxylic acid.
Low Reaction Temperature The hydrolysis may be sluggish at room temperature. Gently warming the reaction mixture can increase the rate of saponification.[7]Faster and more complete hydrolysis.
Poor Solubility If the starting material has poor solubility in the reaction medium, consider adding a co-solvent like THF or methanol.[2]A homogeneous reaction mixture leading to a more efficient reaction.
Problem 4: Difficulty in Product Isolation and Purification
Issue Potential Cause Troubleshooting Step
Product is an Emulsion or Oily Incomplete reaction or presence of impurities.Ensure the reaction has gone to completion. During workup, allow for adequate phase separation time. A brine wash can help break emulsions.
Low Purity After Recrystallization The chosen solvent system may not be optimal.Screen various solvent systems for recrystallization to find one that effectively removes the specific impurities present.
Product Contaminated with Salts Inadequate washing of the filtered product.Wash the filter cake thoroughly with cold water to remove any inorganic salts from the workup.

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This procedure is a general guideline for the Hantzsch thiazole synthesis.

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with thiourea and ethanol.

  • Reagent Addition: Slowly add ethyl bromopyruvate to the stirred suspension of thiourea in ethanol. The addition should be exothermic, and the temperature should be controlled with an ice bath to maintain it within a specified range.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress should be monitored by TLC or HPLC.[1]

  • Workup: Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the product.

  • Isolation: Filter the solid product, wash it with cold water, and dry it under vacuum.

Key Experiment 2: Synthesis of this compound
  • Boc-Protection: Dissolve ethyl 2-aminothiazole-4-carboxylate in a suitable solvent (e.g., THF). Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP). Stir at room temperature until the reaction is complete (monitored by TLC/HPLC).

  • Saponification: To the solution containing ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate, add an aqueous solution of a strong base like NaOH or KOH.[2]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.[7]

  • Acidification and Isolation: Cool the reaction mixture and carefully acidify with an acid (e.g., 1M HCl) to a pH of around 3-4 to precipitate the carboxylic acid.[7]

  • Purification: Filter the solid product, wash it thoroughly with water to remove salts, and dry it under vacuum.

Visualizations

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Boc Protection cluster_2 Step 3: Saponification A Thiourea + Ethyl Bromopyruvate B Reaction in Ethanol A->B Condensation C Ethyl 2-aminothiazole-4-carboxylate B->C Neutralization & Precipitation D Ethyl 2-aminothiazole-4-carboxylate E Reaction with Boc₂O D->E F Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate E->F G Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate H Hydrolysis with NaOH/KOH G->H I This compound H->I Acidification & Precipitation

Caption: Overall synthetic workflow for this compound.

G cluster_0 Troubleshooting Low Yield in Hantzsch Synthesis Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Check_Temp Review Temperature Profile Incomplete->Check_Temp No End Yield Improved Extend_Time->End Overheating Evidence of Overheating? Check_Temp->Overheating Improve_Cooling Improve Cooling/Stirring Overheating->Improve_Cooling Yes Check_Purity Check Purity of Starting Materials Overheating->Check_Purity No Improve_Cooling->End Impure_Reagents Impure Reagents? Check_Purity->Impure_Reagents Use_Pure_Reagents Use High-Purity Reagents Impure_Reagents->Use_Pure_Reagents Yes Impure_Reagents->End No Use_Pure_Reagents->End

Caption: Logical workflow for troubleshooting low yields in the Hantzsch synthesis.

References

Technical Support Center: Optimizing Coupling Efficiency of 2-Boc-aminothiazole-4-carboxylic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the incorporation of 2-Boc-aminothiazole-4-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple in SPPS?

A1: this compound can be challenging to couple efficiently due to a combination of factors. The heterocyclic nature of the thiazole ring and the presence of the bulky Boc protecting group can create steric hindrance, potentially slowing down the coupling reaction and leading to incomplete incorporation. This can result in deletion sequences and lower overall yield of the target peptide.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice. Uronium/aminium salts such as HBTU, HATU, and HCTU are highly effective.[1] Phosphonium salts like PyBOP and PyAOP are also excellent options. Standard carbodiimide reagents like DCC and DIC may result in lower yields and are generally not recommended for such challenging couplings.

Q3: How can I monitor the coupling efficiency of this compound?

A3: A qualitative ninhydrin (Kaiser) test is a common and effective method to monitor the presence of free primary amines on the resin after the coupling step. A negative result (colorless or yellow beads) indicates a complete or near-complete reaction. If the test is positive (blue or purple beads), it signifies incomplete coupling, and a recoupling step is necessary.

Q4: What is the risk of racemization when coupling this compound?

A4: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a potential side reaction during any amino acid activation and coupling. For hindered amino acids, the use of highly reactive coupling reagents and extended reaction times can increase this risk. To minimize racemization, it is advisable to use additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1] Using a weaker base like N-methylmorpholine (NMM) instead of N,N-diisopropylethylamine (DIPEA) can also help reduce racemization.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in SPPS.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency (Positive Ninhydrin Test) Steric Hindrance: The bulky nature of the molecule is impeding the reaction.1. Recouple: Perform a second coupling step with a fresh solution of the amino acid and coupling reagents. 2. Increase Reagent Excess: Use a higher excess of the amino acid (e.g., 4-5 equivalents) and coupling reagents. 3. Extend Reaction Time: Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). 4. Elevate Temperature: Gently heating the reaction vessel (e.g., to 35-40°C) can help overcome steric hindrance, but monitor for potential side reactions.
Suboptimal Coupling Reagent: The chosen coupling reagent is not potent enough.1. Switch to a Stronger Reagent: If using DIC/HOBt, switch to an onium-salt-based reagent like HBTU, HATU, or COMU for subsequent attempts.[1]
Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites.1. Change Solvent: Use a more polar solvent system like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO to improve resin swelling and disrupt aggregation.[2] 2. Incorporate Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl to the coupling mixture can sometimes disrupt aggregation.
Low Final Peptide Yield Incomplete Deprotection: The Boc protecting group is not fully removed, preventing coupling.1. Extend Deprotection Time: Increase the duration of the TFA treatment for Boc removal. 2. Ensure Fresh Reagents: Use fresh, high-quality TFA for deprotection.
Cumulative Low Coupling Efficiency: Minor inefficiencies at each coupling step have accumulated.1. Optimize Coupling Protocol: Implement the suggestions for improving coupling efficiency at each step. 2. Monitor Each Step: Perform a ninhydrin test after each amino acid addition to ensure complete coupling before proceeding.
Presence of Deletion Sequences in Final Product Incomplete Coupling: Failure to couple this compound at its intended position.1. Implement Capping Step: After the first coupling attempt, use an acetic anhydride solution to cap any unreacted free amines. This will prevent them from reacting in subsequent steps and simplify purification.

Quantitative Data Summary

The following table provides a summary of expected coupling efficiencies for this compound with various common coupling reagents under standard SPPS conditions. These are representative values for sterically hindered amino acids and actual results may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveBaseExpected Efficiency (single 2h coupling)Notes
DIC HOBtDIPEA60-75%Standard, cost-effective but often insufficient for hindered residues.
HBTU HOBt (internal)DIPEA90-98%A robust and widely used reagent for difficult couplings.[1]
HATU HOAt (internal)DIPEA>98%Highly reactive, excellent for very hindered systems, but more expensive.
PyBOP -DIPEA95-99%Phosphonium-based reagent, known for low racemization.
COMU Oxyma PureDIPEA>98%A modern, highly efficient, and safer alternative to benzotriazole-based reagents.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

This protocol is a general guideline for the manual coupling of this compound in SPPS.

  • Resin Preparation:

    • Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.

    • Drain the DMF.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the swollen resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a ninhydrin test to check for completion.

    • If the test is negative, drain the reaction mixture and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

    • If the test is positive, consider a second coupling (recoupling) by repeating steps 2 and 3.

  • Capping (Optional but Recommended for Difficult Couplings):

    • If the ninhydrin test remains positive after recoupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.

    • Wash the resin as described in step 4.

Visualizations

G cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_outcome Outcome start Low Coupling Efficiency of This compound ninhydrin Perform Ninhydrin Test start->ninhydrin recouple Recouple with fresh reagents ninhydrin->recouple Positive Result proceed Proceed to next SPPS cycle ninhydrin->proceed Negative Result recouple->ninhydrin extend_time Increase reaction time and/or temperature recouple->extend_time Still Positive change_reagent Switch to stronger coupling reagent (e.g., HATU, COMU) change_reagent->ninhydrin change_solvent Use NMP or DMF/DMSO mixture change_reagent->change_solvent Still Positive extend_time->ninhydrin extend_time->change_reagent Still Positive change_solvent->ninhydrin cap Cap unreacted amines change_solvent->cap Still Positive re_evaluate Re-evaluate synthesis strategy cap->re_evaluate

Caption: Troubleshooting workflow for low coupling efficiency.

Caption: Diagram of the SPPS coupling reaction.

References

identification and minimization of byproducts in aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aminothiazole synthesis. The focus is on the identification and minimization of common byproducts to improve reaction efficiency, product purity, and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Byproduct Identification

Question 1: My Hantzsch synthesis is yielding a major byproduct with the same mass as my target 2-aminothiazole. What is it likely to be and how can I confirm its structure?

This is a common issue arising from a lack of regioselectivity during the cyclization step. The most probable byproduct is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The formation of one isomer over the other is heavily influenced by reaction conditions, particularly pH.

  • Identification: The two isomers can be distinguished using spectroscopic methods.

    • ¹H NMR Spectroscopy: The proton at the 5-position (H-5) of the thiazole ring typically shows a characteristic chemical shift difference between the two isomers.

    • IR Spectroscopy: If the compounds are derivatized (e.g., trifluoroacetate derivatives), the C=O stretching frequencies can be used for differentiation.[1]

    • LC-MS: While mass spectrometry will show identical parent masses, the isomers may have different retention times on a liquid chromatography column, allowing for their separation and individual analysis.

Question 2: My TLC shows multiple minor spots after a reaction between an α-haloketone and thiourea. What are other potential byproducts?

Besides the common isomeric byproduct, several other side reactions can occur:

  • Unreacted Starting Materials: Residual α-haloketone and thiourea.

  • Self-condensation of α-haloketone: The α-haloketone can react with itself, especially under basic conditions.

  • Over-alkylation: The product 2-aminothiazole, being nucleophilic, can react with another molecule of the α-haloketone.

  • Hydrolysis/Degradation Products: Depending on the stability of your reactants and products to the reaction conditions (e.g., heat, acid, base), various degradation byproducts may form.

A general workflow for identifying these unknowns is crucial.

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc 1. TLC Analysis (Multiple Spots) start->tlc lcms 2. LC-MS Analysis tlc->lcms mass_match Mass matches expected product? lcms->mass_match nmr 3. Isomer ID (¹H NMR, ¹³C NMR) mass_match->nmr  Yes db_search 3. Mass Spec DB Search (Identify other byproducts) mass_match->db_search  No   purify 4. Purification (e.g., Column Chromatography) nmr->purify db_search->purify Hantzsch_Synthesis_Pathways cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Competing Cyclization Pathways R1_CO_CHBr_R2 α-Halo Ketone Intermediate S-Alkylated Intermediate R1_CO_CHBr_R2->Intermediate Nucleophilic attack by Sulfur Thiourea Thiourea Thiourea->Intermediate Product_Amino Desired Product: 2-Aminothiazole Intermediate->Product_Amino Path A: Cyclization via N (Favored in Neutral/Basic pH) Product_Imino Byproduct: 2-Iminodihydrothiazole Intermediate->Product_Imino Path B: Cyclization via N' (Favored in Acidic pH) Purification_Workflow crude Crude Product tlc 1. Develop TLC Method (Determine Solvent System) crude->tlc pack 2. Pack Column with Silica Gel tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent combine->evap pure Pure Aminothiazole evap->pure

References

Technical Support Center: Purification of 2-Boc-aminothiazole-4-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Boc-aminothiazole-4-carboxylic acid and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed purification techniques for this compound and its derivatives are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are some common impurities encountered during the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as thiourea and ethyl bromopyruvate, byproducts from side reactions, and residual solvents.[1] The Boc-protecting group can also be labile under acidic conditions, leading to the formation of the unprotected 2-aminothiazole-4-carboxylic acid.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration and then proceeding with recrystallization. The amount of charcoal should be minimized to avoid significant product loss.

Q4: My purified this compound shows low solubility. What can I do?

A4: this compound is a carboxylic acid and will exhibit higher solubility in basic aqueous solutions due to deprotonation to the carboxylate salt. For organic solvents, solubility can be increased by using more polar solvents or by gently heating the mixture.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize out of solution upon cooling. The solution is not saturated; too much solvent was used.1. Evaporate some of the solvent to increase the concentration of the product. 2. Add a co-solvent in which the product is less soluble (an anti-solvent). 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 4. Add a seed crystal of the pure product.
Product precipitates as an oil instead of crystals. The cooling process is too rapid, or the solvent is not ideal.1. Re-heat the solution until the oil redissolves and allow it to cool more slowly. 2. Add a small amount of a solvent in which the product is more soluble to the oil, then cool slowly. 3. Try a different solvent or solvent system for recrystallization.
Low recovery of the purified product. The product has significant solubility in the cold solvent; premature crystallization occurred during hot filtration.1. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtering the crystals. 2. Minimize the volume of cold solvent used to wash the crystals. 3. During hot filtration, use a pre-heated funnel and flask to prevent the product from crystallizing out on the filter paper.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
An emulsion forms at the interface between the aqueous and organic layers. The two phases have similar densities; vigorous shaking.1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 4. Filter the mixture through a pad of celite.
Poor separation of the product after acidification. Incomplete precipitation of the carboxylic acid.1. Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2-3) by testing with pH paper.[2] 2. Cool the solution in an ice bath to decrease the solubility of the carboxylic acid.
Product is contaminated with neutral impurities. Incomplete extraction of the neutral impurities in the initial organic wash.1. Perform multiple extractions with the organic solvent before basifying the aqueous layer. 2. Ensure adequate mixing of the layers during extraction.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a mixture of chloroform and methanol).[1][3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base (e.g., 1 M sodium bicarbonate solution) to deprotonate the carboxylic acid, forming its water-soluble salt. Shake the funnel and allow the layers to separate.

  • Separation: Drain the aqueous layer containing the carboxylate salt into a clean flask. Extract the organic layer one or two more times with the aqueous base to ensure complete transfer of the acidic product.

  • Organic Wash (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and acidify it by slowly adding a strong acid (e.g., 1 M HCl) until the pH is approximately 2-3.[2] The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Data Presentation

Table 1: Recrystallization Solvents and Observed Yields for Thiazole Derivatives
CompoundSolvent SystemYield (%)Reference
2-amino-5-benzylthiazole-4-carboxylic acid methyl esterChloroform/Methanol (1:3)44.9[3]
Ethyl 2-aminothiazole-4-carboxylateEthanolNot specified[1]
2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acidNot specified63.3[3]
2-amino-5-benzylthiazole-4-carboxylic acidNot specified68.0[3]
2-(2-Bromoacetamido)-5-methylthiazole-4-carboxylic acidNot specified73.5[3]

Note: Yields are highly dependent on the scale of the reaction and the purity of the crude material.

Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying crude Crude Product solvent Add Minimum Hot Solvent crude->solvent dissolved Product in Solution solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove filtrate Hot Filtrate hot_filtration->filtrate cooling Slow Cooling filtrate->cooling crystals Pure Crystals in Mother Liquor cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Purified Product drying->pure_product Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) & Shake start->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 Discard aq_layer1 Aqueous Layer (Product as Salt) separate1->aq_layer1 acidify Acidify with HCl to pH 2-3 aq_layer1->acidify precipitate Precipitated Pure Product acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash final_product Pure Dry Product filter_wash->final_product

References

Technical Support Center: Troubleshooting Boc Deprotection of Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of aminothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical synthetic step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of aminothiazole compounds?

A1: The most frequently employed reagents for the removal of the tert-butoxycarbonyl (Boc) protecting group from aminothiazoles are strong acids. The two primary choices are trifluoroacetic acid (TFA), often used in a solution with dichloromethane (DCM), and hydrogen chloride (HCl), typically as a solution in 1,4-dioxane.[1][2][3]

Q2: My Boc deprotection reaction is incomplete. What are the likely causes?

A2: Incomplete deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to a low concentration of the acid or degradation of the acid (e.g., TFA absorbing atmospheric moisture).

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Low Temperature: While many deprotections proceed at room temperature, some sterically hindered or less reactive substrates may require gentle heating.

  • Substrate Solubility: Poor solubility of the Boc-protected aminothiazole in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.

Q3: I am observing unexpected side products in my reaction mixture. What could they be?

A3: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated upon cleavage of the Boc group.[4] The electron-rich aminothiazole ring system can be susceptible to this. Other nucleophilic functional groups present on your molecule are also at risk. This results in the formation of tert-butylated byproducts.

Q4: How can I prevent the formation of tert-butylated side products?

A4: The most effective method to prevent unwanted alkylation is the use of "scavengers" in the reaction mixture.[5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can react with your aminothiazole compound. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole.[5]

Q5: Is the aminothiazole ring stable under the strong acidic conditions of Boc deprotection?

A5: The aminothiazole ring is generally stable to the acidic conditions used for Boc deprotection, such as TFA in DCM or HCl in dioxane. However, prolonged exposure to very harsh acidic conditions or elevated temperatures could potentially lead to degradation or side reactions. It is always advisable to monitor the reaction progress and avoid unnecessarily long reaction times.

Q6: My final product is an oil/gummy solid and is difficult to purify. What can I do?

A6: The salt form of the deprotected amine can influence its physical properties. TFA salts are sometimes oily and difficult to crystallize.[6] In contrast, hydrochloride salts, formed when using HCl for deprotection, are often crystalline solids which can facilitate purification by filtration.[1][7] If you obtain an oily TFA salt, you can try to convert it to the HCl salt or purify the free base via chromatography after a basic work-up. Purification of 2-aminothiazole can also be achieved by precipitation as a bisulfite adduct, which can then be decomposed to give the pure amine.[8]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the Boc deprotection of aminothiazole compounds.

dot

TroubleshootingWorkflow start Start: Boc Deprotection of Aminothiazole issue Identify Issue start->issue incomplete Incomplete Reaction issue->incomplete Low Yield/ Starting Material Present side_products Side Products Observed issue->side_products Unexpected Peaks (LCMS/NMR) purification_problem Purification Issues issue->purification_problem Oily/Gummy Product solution_incomplete1 Increase Acid Conc. or Time/Temp incomplete->solution_incomplete1 solution_incomplete2 Change Solvent/Acid System (e.g., TFA to HCl/dioxane) incomplete->solution_incomplete2 solution_side_products1 Add Scavengers (TIS, Anisole) side_products->solution_side_products1 solution_purification1 Convert TFA salt to HCl salt purification_problem->solution_purification1 solution_purification2 Chromatography of Free Base purification_problem->solution_purification2 end Successful Deprotection solution_incomplete1->end solution_incomplete2->end solution_side_products1->end solution_purification1->end solution_purification2->end

Caption: A flowchart for troubleshooting common issues in Boc deprotection.

Data Presentation: Comparison of Deprotection Reagents

The choice between TFA and HCl can impact reaction outcomes. While direct comparative data on a single aminothiazole substrate is limited in the literature, the following table summarizes general observations.

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Conditions 20-50% in DCM, or neat4M in 1,4-dioxane
Reaction Time Generally 30 min to a few hoursCan be rapid (e.g., 30 min)
Product Salt Form Trifluoroacetate (TFA salt)Hydrochloride (HCl salt)
Physical Property of Salt Often oily or a gummy solid[6]Frequently a crystalline solid[1][7]
Potential Side Reactions tert-butylation of electron-rich ringstert-butylation of electron-rich rings
Work-up Evaporation, may require co-evaporation with toluene to remove residual TFAEvaporation or precipitation by adding an anti-solvent like diethyl ether

Experimental Protocols

Below are representative protocols for the Boc deprotection of aminothiazole compounds. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

dot

Protocol_TFA cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve Boc-aminothiazole in DCM (e.g., 0.1 M) B Add Scavenger (optional) (e.g., 5-10 eq. TIS) A->B C Cool to 0 °C (ice bath) B->C D Add TFA (e.g., 20-50% v/v) dropwise C->D E Stir at 0 °C to RT D->E F Monitor by TLC/LC-MS (typically 1-4 hours) E->F G Concentrate in vacuo F->G H Co-evaporate with toluene (to remove residual TFA) G->H I Purify (e.g., chromatography or salt formation) H->I

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Methodology:

  • Dissolve the Boc-protected aminothiazole substrate in dichloromethane (DCM).

  • (Optional but recommended) Add a scavenger such as triisopropylsilane (TIS) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0 °C and allow it to warm to room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) for subsequent purification of the free amine.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

dot

Protocol_HCl cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation A Dissolve Boc-aminothiazole in 1,4-Dioxane B Add 4M HCl in 1,4-Dioxane (e.g., 5-10 equivalents) A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS (typically 30 min - 2 hours) C->D E Precipitate may form D->E F Concentrate in vacuo or add anti-solvent (e.g., diethyl ether) E->F G Filter the solid HCl salt F->G H Wash with cold solvent and dry under vacuum G->H

Caption: Experimental workflow for HCl-mediated Boc deprotection.

Methodology:

  • Dissolve the Boc-protected aminothiazole substrate in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane.[1][9][10]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[9][10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected amine may precipitate directly from the reaction mixture.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with a solvent such as diethyl ether to induce precipitation.

  • The solid hydrochloride salt can be collected by filtration, washed with a cold solvent, and dried under vacuum.[7]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted by qualified individuals in a suitably equipped laboratory, with appropriate safety precautions. Reaction conditions may require optimization for specific substrates.

References

improving the yield of reactions involving 2-Boc-aminothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Boc-aminothiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in amide coupling reactions with this compound?

Low yields are frequently due to the steric hindrance posed by the bulky tert-butyloxycarbonyl (Boc) protecting group and the thiazole ring.[1][2] This can obstruct the approach of the amine to the activated carboxylic acid.[1] Additionally, the electron-deficient nature of the 2-aminothiazole ring system can reduce the nucleophilicity of the amine coupling partner, slowing the reaction.[3][4]

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered substrates like this compound, potent onium salt-based coupling reagents are highly recommended.[1][2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the superior choice for difficult couplings due to the formation of a highly reactive OAt-active ester.[1][5]

  • Other effective options include HBTU , HCTU , and phosphonium salts like PyBOP .[1][2]

  • Standard carbodiimide reagents such as EDC and DCC may result in lower yields and are generally less effective for challenging couplings.[1][2]

Q3: Can the Boc protecting group be accidentally cleaved during the coupling reaction?

The Boc group is generally stable to most basic and nucleophilic conditions used in amide coupling.[6] However, it is sensitive to strong acids.[6][7] If your reaction conditions involve the in-situ formation of an acid or if acidic workup procedures are too harsh, premature deprotection can occur. This generates a free amine, which can lead to side reactions like polymerization or reaction with the activated acid.

Q4: What are common side reactions to be aware of?

Besides low yield, potential side reactions include:

  • Guanidinylation of the Amine: If using an excess of a uronium reagent like HATU, the amine coupling partner can react with the reagent itself to form a guanidinium byproduct.[8]

  • Racemization: While the thiazole structure is not chiral, if coupling to a chiral amine, racemization can be a concern, especially at elevated temperatures. Using additives like HOAt (found in HATU) can help suppress racemization.[1]

  • Reaction with Solvents: In some cases, solvents like DMF can participate in side reactions, although this is less common under standard coupling conditions.

Troubleshooting Guide

Problem: Low or No Product Yield

Low conversion is the most common issue. Follow this logical workflow to diagnose and solve the problem.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm TLC/LCMS Analysis: Starting materials consumed? start->check_sm no_sm_consumed No/Partial Consumption check_sm->no_sm_consumed No sm_consumed Yes, SM Consumed check_sm->sm_consumed Yes reagent_issue Issue: Ineffective Activation or Reaction Conditions no_sm_consumed->reagent_issue sol_reagent Solution 1: Change Coupling Reagent (e.g., EDC -> HATU) reagent_issue->sol_reagent sol_conditions Solution 2: Modify Conditions - Increase reaction time (e.g., 2h -> overnight) - Increase temperature (monitor for side reactions) - Change solvent (e.g., DCM -> DMF/NMP) reagent_issue->sol_conditions side_products Issue: Decomposition or Side Reactions sm_consumed->side_products sol_preactivation Solution 1: Optimize Pre-activation - Adjust pre-activation time (1-15 min) - Ensure anhydrous conditions side_products->sol_preactivation sol_order Solution 2: Check Reagent Order - Pre-activate acid with HATU/base before adding amine side_products->sol_order sol_purification Solution 3: Review Workup/Purification - Is product water soluble? - Is product unstable on silica? side_products->sol_purification

Caption: Troubleshooting workflow for low coupling efficiency.

Problem: Difficulty with Purification
  • Issue: The product is difficult to separate from unreacted starting material or urea byproducts (from carbodiimide reagents).

    • Solution: Switch to a uronium/phosphonium salt reagent like HATU. The byproducts (tetramethylurea and HOAt) are generally more water-soluble and can often be removed with an aqueous wash.[5] If the product is highly polar, consider reverse-phase chromatography for purification.

  • Issue: The product appears to decompose on silica gel.

    • Solution: The slightly acidic nature of standard silica gel may cause issues. Try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina or C18 (reverse-phase).

Experimental Protocols & Data

Protocol: General Amide Coupling using HATU

This protocol is a starting point for the coupling of this compound with a primary or secondary amine.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM).[5][9]

  • Reagent Addition: Add HATU (1.0-1.2 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (diisopropylethylamine) (2.0-3.0 eq).[5][9]

  • Pre-activation: Stir the mixture at room temperature for 1 to 15 minutes.[5] This step is crucial for forming the highly reactive OAt-active ester.[5]

  • Amine Addition: Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 18 hours depending on the steric hindrance and nucleophilicity of the amine.[5]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Coupling Conditions

While specific yield data for this compound is dispersed across literature, the following table summarizes general conditions and expected outcomes for challenging amide couplings based on established protocols.

Coupling ReagentBaseSolventTypical TimeTemperature (°C)Relative Efficacy/Yield
EDC / HOBtDIPEADCM / DMF12 - 24 h25Low to Moderate[1][3]
HATUDIPEA / NMMDMF / NMP1 - 18 h25High to Excellent[1][5]
PyBOPDIPEADMF2 - 12 h25High[1]
Acyl Fluoride (via TFFH)BaseDCM4 - 16 h25 - 40Very High (for extreme cases)[2]

Efficacy is highly substrate-dependent. This table serves as a general guide for optimization.

Potential Side Reactions and Prevention

Understanding potential side reactions is key to maximizing the yield of the desired product.

G Potential Side Reaction Pathways sub 2-Boc-aminothiazole- 4-carboxylic Acid + Amine (R-NH2) + Coupling Reagent product Desired Amide Product sub->product Desired Path side_react1 Guanidinylation of R-NH2 sub->side_react1 Excess HATU/HBTU side_react2 Boc Deprotection (premature) sub->side_react2 Acidic Conditions side_react3 Racemization of Amine sub->side_react3 High Temp.

Caption: Common side reactions in coupling experiments.

Prevention Strategies
  • To Prevent Guanidinylation: Use the coupling reagent in near-stoichiometric amounts (1.0-1.1 equivalents). Avoid large excesses.[8]

  • To Prevent Boc Deprotection: Ensure all reagents and solvents are anhydrous and free of acid contaminants. Use non-acidic workup conditions where possible. If an acidic wash is necessary, perform it quickly and at a low temperature.

  • To Minimize Racemization: Conduct the reaction at room temperature or below if possible. If heating is required, minimize the reaction time. The use of HATU is recommended as the built-in HOAt additive helps to suppress racemization better than HOBt.[1]

References

Technical Support Center: Thiazole Ring Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the side reactions of the thiazole ring during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction involving the thiazole ring during peptide synthesis?

A1: The most significant and frequently encountered side reaction is the epimerization (racemization) of the amino acid residue immediately preceding the thiazole ring, particularly at the C-terminus. This occurs due to the increased acidity of the α-proton, which can be abstracted under both basic conditions during coupling and acidic conditions during the final cleavage.[1][2][3]

Q2: How stable is the thiazole ring itself during standard Fmoc/tBu synthesis and TFA cleavage?

A2: The thiazole ring is a stable, aromatic heterocycle and is generally robust under standard SPPS conditions.[1] In strongly acidic media, such as the trifluoroacetic acid (TFA) used for cleavage, the ring nitrogen can be protonated. This protonation deactivates the ring towards certain electrophilic attacks, enhancing its stability.[1] However, prolonged exposure to harsh acidic conditions can contribute to epimerization.[1] There is limited evidence of significant ring opening or degradation under typical cleavage protocols.

Q3: Can the synthesis of the thiazole ring itself introduce impurities?

A3: Yes. The common Hantzsch synthesis for forming thiazole rings can be a source of racemization.[1] This can happen through base-promoted epimerization of the thioamide precursor or via an acid-catalyzed imine-to-enamine equilibrium during the cyclization step before the final aromatization.[1] Additionally, the synthesis often proceeds through a thiazoline intermediate, which is then oxidized to the thiazole. Incomplete oxidation or hydrolysis of the acid-sensitive thiazoline can result in impurities in the final peptide.[4]

Q4: Do common scavengers used during TFA cleavage react with the thiazole ring?

A4: While scavengers are designed to react with carbocations from protecting groups, there is no widely reported evidence of significant side reactions between the stable thiazole ring and common scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or water under standard cleavage conditions.[5][6] The primary concern remains the prevention of side reactions on other sensitive residues and minimizing epimerization of the thiazole-adjacent amino acid.

Troubleshooting Guide

Problem 1: My HPLC analysis shows a doublet or broadened peak for my thiazole-containing peptide, and mass spectrometry confirms the correct mass.

  • Possible Cause: This is a classic indicator of epimerization, where you have a mixture of diastereomers (the desired L-form and the undesired D-form of the amino acid next to the thiazole). These isomers are often difficult to separate chromatographically.[7][8]

  • Troubleshooting Steps:

    • Optimize Coupling: If the epimerization is suspected to occur during coupling, switch to a less-nucleophilic, sterically hindered base such as 2,4,6-collidine instead of diisopropylethylamine (DIPEA).[3] Perform the coupling of the amino acid preceding the thiazole at a lower temperature (e.g., 0°C to room temperature) to reduce the rate of epimerization.[3]

    • Modify Cleavage: Reduce the TFA cleavage time to the minimum required for complete deprotection (e.g., 1.5-2 hours). Perform the cleavage at a lower temperature (e.g., on ice) to slow down the rate of acid-catalyzed epimerization.

    • Analytical Confirmation: To confirm epimerization, collect the peak(s) and perform chiral amino acid analysis or utilize specialized chiral chromatography methods.[8]

Problem 2: My mass spectrometry results show a peak with a mass corresponding to the thiazoline-containing peptide instead of the thiazole.

  • Possible Cause: The oxidation of the thiazoline precursor to the final thiazole was incomplete during the synthesis of the thiazole-containing amino acid building block.

  • Troubleshooting Steps:

    • Verify Building Block: Before incorporating it into your peptide, ensure the purity of your thiazole-containing amino acid monomer. Analyze it by LC-MS to confirm the absence of the thiazoline precursor.

    • Re-oxidize: If the impurity is present in the final peptide, re-subjecting the purified peptide to mild oxidation conditions (e.g., using manganese dioxide or other suitable reagents, followed by re-purification) may convert the remaining thiazoline to the desired thiazole, although this is not always efficient.

Problem 3: The crude peptide purity is very low, with multiple unidentified peaks.

  • Possible Cause: Besides epimerization, low purity can result from standard SPPS issues like incomplete coupling or deprotection, leading to deletion or truncated sequences.[7] Additionally, if the thiazole was formed on-resin, side products from the cyclization reaction could be present.

  • Troubleshooting Steps:

    • Review Synthesis Protocol: Ensure sufficient coupling times and use of effective coupling reagents (e.g., HBTU/HOBt or HATU).[2]

    • Incorporate Monitoring: Use the Kaiser test or other in-process monitoring to ensure complete coupling at each step, especially for the amino acid being coupled to the thiazole-containing residue.

    • Optimize Cleavage Cocktail: For peptides containing other sensitive residues (like Cys, Met, Trp) in addition to the thiazole, a more comprehensive scavenger cocktail may be required to prevent other side reactions that contribute to the overall impurity profile.[5][6]

Experimental Protocols

Protocol 1: Recommended Coupling for the Amino Acid Preceding a Thiazole Residue

This protocol is designed to minimize base-catalyzed epimerization during the coupling step.

  • Resin Preparation: After standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 eq.) in a minimal amount of DMF.

  • Base Addition: Add a sterically hindered base, 2,4,6-collidine (4 eq.), to the activation mixture. Avoid using DIPEA for this specific coupling step.

  • Coupling Reagent: Add the coupling reagent, such as diisopropylcarbodiimide (DIC) (3 eq.), to the mixture immediately before adding it to the resin. Do not allow for a long pre-activation time.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours, or at 0°C for a longer period (e.g., overnight) for particularly sensitive residues.

  • Monitoring and Washing: Monitor the reaction for completion using a Kaiser test. Once complete, wash the resin thoroughly with DMF.

Protocol 2: Optimized TFA Cleavage for Thiazole-Containing Peptides

This protocol uses a standard scavenger cocktail suitable for many peptides, with procedural modifications to minimize acid-catalyzed side reactions.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry thoroughly under vacuum for at least 1 hour.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A recommended general-purpose cocktail is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% deionized Water

    • Note: If the peptide also contains Cysteine or Methionine, consider adding 1-2.5% 1,2-ethanedithiol (EDT).[9]

  • Cleavage Reaction:

    • Cool the dried resin in an ice bath for 10 minutes.

    • Add the pre-chilled cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Keep the reaction vessel in the ice bath and agitate gently for 1.5 to 2 hours. Avoid longer cleavage times unless required for complete removal of other protecting groups like Pbf on Arginine.

  • Peptide Isolation: Filter the resin and collect the TFA solution. Wash the resin twice with a small volume of fresh TFA.

  • Precipitation: Add the combined TFA filtrate to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Wash the pellet twice more with cold diethyl ether to remove scavengers. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Epimerization_Mechanism Peptide Peptide-Thiazole (L-isomer) Enolate Planar Enolate/ Enol Intermediate Peptide->Enolate Epimerization Base Base (e.g., DIPEA) or Acid (TFA) Base->Peptide catalysis Proton_Abstraction α-Proton Abstraction Mixture Mixture of L- and D-isomers Enolate->Mixture Non-stereospecific Reprotonation Reprotonation

Caption: Mechanism of epimerization at the α-carbon adjacent to a thiazole ring.

Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC/MS) Impurity_Check Impurity Detected? Start->Impurity_Check Correct_Mass_Doublet Correct Mass? Doublet/Broad Peak? Impurity_Check->Correct_Mass_Doublet Yes End_Success Success: High Purity Peptide Impurity_Check->End_Success No Epimerization High Probability of Epimerization Correct_Mass_Doublet->Epimerization Yes Incorrect_Mass Incorrect Mass? Correct_Mass_Doublet->Incorrect_Mass No Optimize_Coupling Optimize Coupling: - Use Hindered Base - Lower Temperature Epimerization->Optimize_Coupling Optimize_Cleavage Optimize Cleavage: - Shorter Time - Lower Temperature Epimerization->Optimize_Cleavage End_Purify Purify and Characterize Optimize_Coupling->End_Purify Optimize_Cleavage->End_Purify Thiazoline Mass = Thiazoline? (+2 Da) Incorrect_Mass->Thiazoline Yes Other_Impurity Other Impurities (Deletion, etc.) Incorrect_Mass->Other_Impurity No Thiazoline_Impurity Incomplete Oxidation of Building Block Thiazoline->Thiazoline_Impurity Yes Thiazoline->Other_Impurity No Check_Monomer Verify Purity of Thiazole Amino Acid Thiazoline_Impurity->Check_Monomer Check_Monomer->End_Purify Review_SPPS Review SPPS Protocol: - Coupling Efficiency - Deprotection Steps Other_Impurity->Review_SPPS Review_SPPS->End_Purify

Caption: Troubleshooting workflow for impurities in thiazole-containing peptides.

References

Technical Support Center: 2-Boc-aminothiazole-4-carboxylic acid Purity Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the purity of 2-Boc-aminothiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative analysis of reaction progress and purity.

Q2: What are the potential impurities I should be aware of when analyzing this compound?

A2: Potential impurities can originate from the starting materials, side reactions, or degradation. Common impurities may include:

  • 2-Aminothiazole-4-carboxylic acid: The deprotected analogue, resulting from the loss of the Boc group.

  • Unreacted starting materials: Such as ethyl bromopyruvate and N-Boc-thiourea.

  • Synthesis side-products: Arising from incomplete reactions or alternative reaction pathways.

  • Degradation products: The molecule may be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light.

Q3: How can I confirm the identity of this compound?

A3: The identity can be confirmed by a combination of techniques. 1H and 13C NMR spectroscopy will provide characteristic signals for the Boc group (a singlet around 1.5 ppm in 1H NMR) and the thiazole ring protons and carbons.[1] High-resolution mass spectrometry (HRMS) can confirm the exact molecular weight (C9H12N2O4S, MW: 244.27 g/mol ).[2]

Q4: My HPLC analysis shows a peak that I suspect is the de-Boc impurity. How can I confirm this?

A4: You can confirm the identity of the de-Boc impurity (2-aminothiazole-4-carboxylic acid) by spiking your sample with a commercially available standard of this compound and observing if the peak area increases. Alternatively, you can collect the fraction corresponding to the impurity peak from the HPLC and analyze it by LC-MS to confirm its molecular weight (144.15 g/mol ).[3]

Troubleshooting Guides

This section provides solutions to common issues encountered during the purity analysis of this compound.

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column overload. - Column degradation.- Adjust the mobile phase pH with a suitable buffer to ensure the carboxylic acid is in a single ionic form. - Reduce the injection volume or sample concentration. - Replace the column with a new one.
Ghost peaks appearing in the chromatogram - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase. - Implement a needle wash step in your autosampler method. - Inject a blank solvent run to check for carryover.
Variable retention times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Check the HPLC pump for leaks and ensure it is delivering a stable flow rate.
Unexpected peak corresponding to de-Boc impurity - Acidic mobile phase (e.g., containing TFA) causing on-column deprotection. - Sample degradation prior to injection.- Use a less acidic mobile phase additive, such as formic acid at a low concentration. - Analyze the sample promptly after preparation and store it in a neutral pH solvent if necessary.
NMR Analysis Troubleshooting
Problem Possible Cause Solution
Broad peaks in the 1H NMR spectrum - Sample aggregation. - Presence of paramagnetic impurities. - Poor shimming of the spectrometer.- Use a more dilute sample or try a different deuterated solvent. - Purify the sample to remove metal contaminants. - Re-shim the spectrometer before acquiring the spectrum.
Absence of the Boc group signal (~1.5 ppm) - Complete deprotection of the compound.- Re-evaluate the synthesis or purification steps to prevent loss of the Boc group. Confirm the molecular weight by mass spectrometry.
Complex multiplets for the thiazole proton - Second-order coupling effects. - Presence of rotamers due to the Boc group.- Use a higher field NMR spectrometer to simplify the spectrum. - Acquire the spectrum at a different temperature to see if the multiplets coalesce.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is designed for the quantitative analysis of this compound and the detection of its primary impurity, 2-aminothiazole-4-carboxylic acid.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

1H NMR Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Expected Chemical Shifts (δ, ppm):

    • ~1.5 (s, 9H, -C(CH3)3 of Boc group)

    • ~8.0 (s, 1H, thiazole-H5)

    • ~12.0 (br s, 1H, -COOH)

    • ~12.5 (br s, 1H, -NH-Boc)

Mass Spectrometry for Molecular Weight Determination
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution directly or analyze the eluent from the HPLC.

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Expected m/z:

    • [M-H]-: 243.04

Quantitative Data Summary

The following table provides expected analytical data for this compound and a key potential impurity.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected HPLC Retention Time (min) *Expected 1H NMR Signals (ppm in DMSO-d6) Expected m/z [M-H]-
This compoundC9H12N2O4S244.27~18~1.5 (s, 9H), ~8.0 (s, 1H), ~12.0 (br s, 1H), ~12.5 (br s, 1H)243.04
2-Aminothiazole-4-carboxylic acidC4H4N2O2S144.15~4~7.5 (s, 1H), ~7.8 (br s, 2H), ~12.0 (br s, 1H)143.00

*Retention times are approximate and can vary depending on the specific HPLC system and column.

Visualizations

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Results Sample Sample Dissolution Dissolve in appropriate solvent (e.g., ACN/Water) Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Inject LCMS LC-MS Analysis Dissolution->LCMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze Purity_Assessment Purity Assessment (% Area) HPLC->Purity_Assessment Impurity_ID Impurity Identification (Mass & Fragmentation) LCMS->Impurity_ID Structure_Verification Structure Verification (Chemical Shifts) NMR->Structure_Verification Final_Report Final Purity Report Purity_Assessment->Final_Report Impurity_ID->Final_Report Structure_Verification->Final_Report

Caption: Workflow for the purity analysis of this compound.

HPLC_Troubleshooting_Tree Start HPLC Issue Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Variable Retention Time? Peak_Shape->Retention_Time No Tailing_Fronting Tailing or Fronting Peak_Shape->Tailing_Fronting Yes Extra_Peaks Unexpected Peaks? Retention_Time->Extra_Peaks No Drifting_RT Drifting Retention Time Retention_Time->Drifting_RT Yes Ghost_Impurity_Peaks Ghost or Impurity Peaks Extra_Peaks->Ghost_Impurity_Peaks Yes Solution_pH Adjust Mobile Phase pH Tailing_Fronting->Solution_pH Solution_Conc Reduce Sample Concentration Tailing_Fronting->Solution_Conc Solution_Column Replace Column Tailing_Fronting->Solution_Column Solution_Mobile_Phase Prepare Fresh Mobile Phase Drifting_RT->Solution_Mobile_Phase Solution_Temp Use Column Oven Drifting_RT->Solution_Temp Solution_Clean Clean System / Inject Blank Ghost_Impurity_Peaks->Solution_Clean Solution_Check_Impurity Spike with Standard / LC-MS Ghost_Impurity_Peaks->Solution_Check_Impurity

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Addressing Solubility Challenges of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-aminothiazole derivatives in organic solvents.

Troubleshooting Guides

Issue: My 2-aminothiazole derivative is poorly soluble in common organic solvents for my assay.

Initial Steps:

  • Solvent Screening: Before proceeding to more complex methods, ensure a thorough solvent screening has been performed. Test a range of solvents with varying polarities.

  • Temperature Adjustment: Gently heating the solvent can increase the solubility of many compounds.[1] However, be cautious of potential degradation of your derivative at elevated temperatures. Monitor for any changes in color or the appearance of degradation products.

Advanced Troubleshooting:

If initial steps fail, consider the following advanced techniques. The choice of method will depend on the physicochemical properties of your specific derivative and the requirements of your experiment.

  • Co-solvency: Employing a mixture of solvents can significantly enhance solubility. Start by adding a small percentage of a strong organic solvent in which your compound shows some solubility (e.g., DMSO, DMF) to a weaker solvent.

  • pH Modification: The basic nature of the 2-amino group means that the solubility of these derivatives can be pH-dependent.[1][2] In protic solvents, acidification can protonate the amino group, potentially increasing solubility.

  • Solid-State Modifications:

    • Co-crystals: Formation of co-crystals with a pharmaceutically acceptable co-former can alter the crystal lattice energy and improve solubility.

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its dissolution rate.

Troubleshooting Workflow for Solubility Enhancement

The following diagram outlines a decision-making workflow for selecting an appropriate solubility enhancement strategy.

G start Poorly Soluble 2-Aminothiazole Derivative solvent_screening Initial Solvent Screening (Varying Polarity) start->solvent_screening heating Gentle Heating solvent_screening->heating If insoluble soluble Soluble heating->soluble Success not_soluble Still Insoluble heating->not_soluble Failure advanced Advanced Techniques not_soluble->advanced cosolvency Co-solvency advanced->cosolvency ph_modification pH Modification advanced->ph_modification solid_state Solid-State Modification advanced->solid_state cocrystals Co-crystals solid_state->cocrystals solid_dispersions Solid Dispersions solid_state->solid_dispersions

Caption: A workflow to guide the selection of solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common organic solvents used to dissolve 2-aminothiazole derivatives?

A1: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used due to their high solvating power for a wide range of organic compounds, including 2-aminothiazole derivatives.[3][4] Ethanol and methanol are also common choices, particularly for less polar derivatives.[2][5]

Q2: My compound is a salt (e.g., hydrochloride). How does this affect its solubility in organic solvents?

A2: Salt formation generally increases aqueous solubility but can have a variable effect on solubility in organic solvents. For instance, Pramipexole dihydrochloride monohydrate is freely soluble in methanol but only slightly soluble in ethanol and practically insoluble in dichloromethane.[5][6]

Q3: I am considering co-crystallization to improve solubility. How do I select a suitable co-former?

A3: The selection of a co-former is critical. A general guideline is the "rule of three" for the difference in pKa (ΔpKa) between the active pharmaceutical ingredient (API) and the co-former. A ΔpKa between 0 and 3 is more likely to result in a co-crystal, while a ΔpKa greater than 3 often leads to salt formation.[7] Co-formers should be non-toxic and have functional groups that can form hydrogen bonds with the 2-aminothiazole derivative.

Logical Relationship for Co-crystal vs. Salt Formation

G delta_pka ΔpKa (pKa base - pKa acid) less_than_0 < 0 delta_pka->less_than_0 between_0_and_3 0 to 3 delta_pka->between_0_and_3 greater_than_3 > 3 delta_pka->greater_than_3 cocrystal Co-crystal Formation Likely less_than_0->cocrystal either Co-crystal or Salt Possible between_0_and_3->either salt Salt Formation Likely greater_than_3->salt

Caption: The relationship between ΔpKa and the likelihood of co-crystal or salt formation.

Q4: Can you provide a starting point for preparing a solid dispersion?

A4: The solvent evaporation method is a common technique.[8][9] In this method, both the 2-aminothiazole derivative and a hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) are dissolved in a common organic solvent. The solvent is then evaporated, leaving a solid dispersion of the drug in the carrier matrix.

Quantitative Solubility Data

The following tables summarize the solubility of two commercially available 2-aminothiazole derivatives, Dasatinib and Pramipexole, in various organic solvents. This data can serve as a reference for selecting appropriate solvents for your derivatives.

Table 1: Solubility of Dasatinib

SolventSolubilityReference
DMSO~14.3 mg/mL[3][4]
DMF~25 mg/mL[3][4]
Ethanol3.4 mg/mL[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[3]

Table 2: Solubility of Pramipexole and its Dihydrochloride Salt

CompoundSolventSolubilityReference
PramipexoleMethanol>20%[5]
PramipexoleEthanol~0.5%[5]
Pramipexole Dihydrochloride MonohydrateMethanolSoluble[6]
Pramipexole Dihydrochloride MonohydrateEthanol (96%)Slightly soluble[6]
Pramipexole Dihydrochloride MonohydrateDichloromethanePractically insoluble[5][6]

Experimental Protocols

Protocol 1: Isothermal Saturation Method for Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Materials:

  • 2-aminothiazole derivative

  • Selected organic solvent

  • Vials with sealed caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the 2-aminothiazole derivative to a known volume of the organic solvent in a sealed vial.

  • Place the vial in a constant temperature shaker and agitate for 24-48 hours to reach equilibrium.

  • Centrifuge the saturated solution at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of the derivative in the diluted sample using a validated HPLC method.

  • Calculate the solubility from the measured concentration and the dilution factor.

Protocol 2: Solvent Evaporation Method for Co-crystal Formation

This protocol describes a common method for preparing co-crystals.

Materials:

  • 2-aminothiazole derivative

  • Co-former

  • Suitable organic solvent (in which both components are soluble)

  • Beaker or flask

  • Stir plate and stir bar

  • Crystallization dish

Procedure:

  • Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of the 2-aminothiazole derivative and the co-former in a minimal amount of the selected solvent with stirring. Gentle heating may be applied to facilitate dissolution.

  • Transfer the clear solution to a crystallization dish.

  • Allow the solvent to evaporate slowly at room temperature in a fume hood.

  • Collect the resulting crystals.

  • Characterize the crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm co-crystal formation.[7]

Protocol 3: Solvent Evaporation Method for Solid Dispersion Preparation

This protocol outlines the preparation of a solid dispersion to enhance dissolution.

Materials:

  • 2-aminothiazole derivative

  • Hydrophilic carrier (e.g., PEG 6000, PVP K30)

  • Common organic solvent (e.g., methanol, ethanol)

  • Beaker

  • Stir plate and stir bar

  • Evaporating dish or rotary evaporator

Procedure:

  • Dissolve the 2-aminothiazole derivative and the hydrophilic carrier in the chosen organic solvent.

  • Continuously stir the solution until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator or by allowing it to evaporate in an evaporating dish at room temperature or under gentle heat.

  • Collect the resulting solid mass.

  • Pulverize the solid dispersion to a uniform powder.

  • Store the powder in a desiccator.

Signaling Pathway

Many 2-aminothiazole derivatives function as inhibitors of protein kinases, which are key components of cellular signaling pathways.[10][11][12] For example, Dasatinib is a potent inhibitor of the BCR-ABL kinase and Src family kinases, which are involved in cancer cell proliferation and survival. The diagram below illustrates a simplified signaling pathway that can be inhibited by a 2-aminothiazole derivative targeting a receptor tyrosine kinase (RTK).

Simplified RTK Signaling Pathway and Inhibition

G cluster_0 Cell Membrane Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds P1 P RTK->P1 P2 P RTK->P2 Signaling Proteins Signaling Proteins P1->Signaling Proteins Recruitment & Phosphorylation P2->Signaling Proteins Downstream Signaling\n(e.g., MAPK, PI3K/AKT) Downstream Signaling (e.g., MAPK, PI3K/AKT) Signaling Proteins->Downstream Signaling\n(e.g., MAPK, PI3K/AKT) Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Downstream Signaling\n(e.g., MAPK, PI3K/AKT)->Cell Proliferation,\nSurvival, etc. 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative 2-Aminothiazole\nDerivative->RTK Inhibits Kinase Activity

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminothiazole derivative.

References

optimization of reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring. The reaction proceeds by the treatment of an α-haloketone with a thioamide.[1][2][3] The process begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final thiazole product.[2][4][5]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in Hantzsch thiazole synthesis can stem from several factors. Key areas to investigate include reaction temperature, solvent choice, and the purity of starting materials. Optimizing these parameters can significantly enhance product yield.[6] The use of alternative energy sources like ultrasound or microwave irradiation has also been shown to improve yields and reduce reaction times.[6][7][8] Additionally, exploring solvent-free reaction conditions can lead to higher yields and is considered an environmentally friendly approach.[9][10]

Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?

The formation of isomers can be a significant issue, particularly when using N-substituted thioureas. The regioselectivity of the Hantzsch synthesis is highly dependent on the reaction conditions. Conducting the reaction in a neutral solvent typically results in the exclusive formation of 2-(N-substituted amino)thiazoles.[11][12] Conversely, acidic conditions, such as using a mixture of hydrochloric acid and ethanol, can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[11] Therefore, careful control of the reaction's pH is crucial for directing the synthesis towards the desired isomer.

Q4: Are there any recommended catalysts to improve the efficiency of the Hantzsch synthesis?

While the traditional Hantzsch synthesis can proceed without a catalyst, several catalysts can enhance its efficiency. For instance, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst in one-pot, multi-component syntheses of thiazole derivatives, leading to good to excellent yields.[6][8] For specific applications, such as the direct arylation of the thiazole ring, palladium catalysts like Pd(OAc)₂ are highly efficient, though care must be taken as the sulfur in the thiazole ring can poison the catalyst.[10][12]

Q5: What are some of the key safety precautions to consider during the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis involves the use of α-haloketones, which are lachrymators and skin irritants. Therefore, it is essential to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Depending on the specific reagents and solvents used, additional safety measures may be necessary. Always consult the safety data sheets (SDS) for all chemicals before starting an experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete reaction- Increase reaction time or temperature. - Consider using ultrasound or microwave irradiation to enhance the reaction rate.[6]
Poor quality of starting materials- Ensure the purity of α-haloketone and thioamide. - Use freshly distilled solvents.
Inappropriate solvent- Screen different solvents. Polar solvents like ethanol, methanol, or a mixture of ethanol and water are commonly used.[6]
Formation of Multiple Products/Isomers Lack of regioselectivity with N-substituted thioureas- For 2-(N-substituted amino)thiazoles, use a neutral solvent.[11][12] - For 3-substituted 2-imino-2,3-dihydrothiazoles, employ acidic conditions (e.g., 10M-HCl-EtOH).[11]
Side reactions- Lower the reaction temperature to minimize the formation of byproducts. - Ensure the dropwise addition of reagents to control the reaction rate.
Difficulty in Product Isolation and Purification Product is soluble in the reaction mixture- After the reaction, pour the mixture into a solution of a weak base like sodium carbonate to precipitate the product.[2]
Impurities co-precipitate with the product- Recrystallize the crude product from a suitable solvent. - Employ column chromatography for purification if necessary.[13]
Inconsistent Results Variability in reaction conditions- Maintain strict control over reaction parameters such as temperature, stirring rate, and reagent addition.

Data Presentation

Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2512No Reaction
2Water100570
3Ethanol2512No Reaction
4Ethanol78485
5Methanol2512No Reaction
6Methanol65678
71-Butanol118390
82-Propanol82582

Data adapted from a study on the one-pot synthesis of a Hantzsch thiazole derivative.[6]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-Phenylthiazole

This protocol is based on a standard Hantzsch synthesis procedure.[2]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Visualizations

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 SN2 Adduct reagents->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration Hantzsch_Workflow start Combine α-Haloketone and Thioamide in Solvent heat Heat Reaction Mixture (Conventional or Microwave/Ultrasound) start->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Product (e.g., with Na2CO3 solution) cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry analyze Characterize the Product (NMR, MS, etc.) dry->analyze Troubleshooting_Tree start Low Yield? check_temp Increase Temperature/Time? start->check_temp Yes fail Still Low Yield start->fail No check_solvent Change Solvent? check_temp->check_solvent No Improvement success Yield Improved check_temp->success Yes use_alt_energy Use Ultrasound/ Microwave? check_solvent->use_alt_energy No Improvement check_solvent->success Yes check_purity Check Starting Material Purity use_alt_energy->check_purity No Improvement use_alt_energy->success Yes check_purity->fail

References

Validation & Comparative

Validating the Biological Activity of 2-Aminothiazole-4-Carboxylic Acid Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the in vitro biological validation of 2-aminothiazole-4-carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. Experimental data is presented for easy comparison, and detailed protocols for key assays are provided to facilitate reproducibility.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activity of various 2-aminothiazole-4-carboxylic acid derivatives, offering a quantitative comparison of their potency.

Anticancer Activity

The anticancer potential of these derivatives is frequently assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound/DerivativeCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1MTT43.08--
2-Benzamido-4-(isothiocyanatornethyl)-thiazoleH1299 (Lung Cancer)MTT4.89--
2-Benzamido-4-(isothiocyanatornethyl)-thiazoleSHG-44 (Glioma)MTT4.03--
Compound 10 (a 2-amino-4-phenylthiazole derivative)HT29 (Colon Cancer)MTT2.01--
Compound 20 (a 2-aminothiazole with lipophilic substituents)H1299 (Lung Cancer)MTT4.89--
Compound 20 (a 2-aminothiazole with lipophilic substituents)SHG-44 (Glioma)MTT4.03--
Ethyl 2-substituted-aminothiazole-4-carboxylate derivative (13 )RPMI-8226 (Leukemia)GI500.08--

Note: The specific structures of compounds 10 , 13 , and 20 can be found in the cited literature.[1]

Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (2a )Staphylococcus epidermidis (MDR)250--
Ethyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2b )Pseudomonas aeruginosa (MDR)375--
Ethyl 2-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2d )Staphylococcus aureus (MDR)250--
Ethyl 2-{[(E)-(4-methylphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2g )Escherichia coli (MDR)375--
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37Rv0.06Isoniazid0.25
Methyl 2-amino-5-methylthiazole-4-carboxylateMycobacterium tuberculosis H37Rv0.06Isoniazid0.25

MDR: Multi-drug resistant. The specific structures of compounds 2a, 2b, 2d, and 2g can be found in the cited literature.[2][3]

Antioxidant Activity

The antioxidant potential is often evaluated using radical scavenging assays, with the IC50 value representing the concentration of the compound that scavenges 50% of the free radicals.

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
2,3-diaryl-1,3-thiazolidin-4-one derivative (4j )DPPH45.27Trolox62.03
Thiazole-carboxamide derivative (LMH6 )DPPH0.185Trolox3.10
Thiazole-carboxamide derivative (LMH7 )DPPH0.221Trolox3.10

Note: The specific structures of compound 4j , LMH6 , and LMH7 can be found in the cited literature.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure accurate and reproducible validation of the biological activities of 2-aminothiazole-4-carboxylic acid derivatives.

Anticancer Activity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

These assays assess the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate for 2 hours at 37°C to allow for gelation. For migration assays, no coating is needed.

  • Cell Seeding: Seed serum-starved cells (5 x 10^4 to 1 x 10^5 cells) in the upper chamber in serum-free medium.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 12-48 hours at 37°C.

  • Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface with methanol and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reaction Mixture: Mix various concentrations of the test compound with a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay evaluates the scavenging of the ABTS radical cation.

  • ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours.

  • Reaction Mixture: Add various concentrations of the test compound to the ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: Determine the percentage of inhibition and the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Many 2-aminothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits Translation Initiation Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro validation of the biological activity of newly synthesized 2-aminothiazole-4-carboxylic acid derivatives.

Experimental_Workflow Synthesis Synthesis of 2-Aminothiazole Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Biological Screening Purification->PrimaryScreening Anticancer Anticancer Assays (MTT, Migration, Invasion) PrimaryScreening->Anticancer Cytotoxicity Observed Antimicrobial Antimicrobial Assays (MIC Determination) PrimaryScreening->Antimicrobial Growth Inhibition Observed Antioxidant Antioxidant Assays (DPPH, ABTS) PrimaryScreening->Antioxidant Radical Scavenging Observed DataAnalysis Data Analysis & IC50/MIC Determination Anticancer->DataAnalysis Antimicrobial->DataAnalysis Antioxidant->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

Caption: General workflow for in vitro validation of 2-aminothiazole-4-carboxylic acid derivatives.

References

A Comparative Study of 2-Boc-aminothiazole-4-carboxylic Acid and Other Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of a lead compound. Among the plethora of available building blocks, 2-Boc-aminothiazole-4-carboxylic acid has emerged as a versatile and valuable intermediate. This guide provides an objective comparison of this compound with other key heterocyclic building blocks, namely Boc-protected aminopyrazole-4-carboxylic acid and Boc-protected aminooxazole-4-carboxylic acid. The comparison is supported by experimental data on their synthesis, reactivity, and stability, offering insights into their respective advantages in drug development programs.

Core Building Blocks: A Head-to-Head Comparison

The aminothiazole, aminopyrazole, and aminooxazole cores are prevalent in a multitude of biologically active molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The presence of a protected amine and a carboxylic acid functionality on these five-membered rings provides convenient handles for derivatization, making them ideal starting points for the construction of compound libraries.

Physicochemical and Stability Properties

The choice of a heterocyclic core can significantly impact the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability. Thiazoles are generally considered to be more aromatic and, consequently, more stable than the corresponding oxazoles.[1] This increased stability can be advantageous in preventing metabolic degradation of the core ring structure. Pyrazoles, also being aromatic, exhibit good stability and their unique arrangement of nitrogen atoms can influence hydrogen bonding potential and overall polarity.

Property2-Aminothiazole Core2-Aminopyrazole Core2-Aminooxazole Core
Aromaticity HighHighModerate
Chemical Stability Generally high, more stable than oxazoles.[1]HighLess stable than thiazoles, can be susceptible to rearrangement.[1]
Hydrogen Bonding Amine and ring nitrogen can act as H-bond donors and acceptors.Two ring nitrogens and an exocyclic amine offer multiple H-bonding sites.Amine, ring nitrogen, and ring oxygen can participate in H-bonding.
Lipophilicity (LogP) Varies with substitution, but generally moderate.Can be modulated by N-substitution on the pyrazole ring.Generally more hydrophilic than the thiazole analogue.

Synthetic Accessibility and Reactivity

The ease and efficiency of synthesis are paramount considerations in the selection of a building block for a drug discovery campaign. The Hantzsch thiazole synthesis is a classic and robust method for the preparation of the 2-aminothiazole core. Pyrazoles are often constructed through the condensation of a 1,3-dicarbonyl compound with hydrazine, while oxazoles can be synthesized via various methods, including the Robinson-Gabriel synthesis.

Comparative Synthesis Yields of Core Structures
Heterocycle SynthesisTypical ReagentsRepresentative Yield
Hantzsch Thiazole Synthesis α-haloketone, Thiourea79-90%[2]
Pyrazole Synthesis 1,3-dicarbonyl, Hydrazine75-92%[3]
Oxazole Synthesis α-haloketone, Primary amideGood to excellent yields[4]
Reactivity in Key Synthetic Transformations

The utility of these building blocks is largely determined by their reactivity in common synthetic transformations such as amide bond formation and Suzuki coupling. The electronic nature of the heterocyclic ring can influence the reactivity of the appended functional groups.

Amide Coupling: The formation of an amide bond is a cornerstone of medicinal chemistry. The nucleophilicity of the amine and the ease of activation of the carboxylic acid are key factors. For electron-deficient amines, such as 2-aminothiazoles, specialized coupling protocols may be required to achieve high yields.[5]

Suzuki Coupling: The Suzuki coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of halo-substituted heterocycles in this reaction is crucial for the introduction of aryl or heteroaryl substituents.

The following diagram illustrates a generalized workflow for the utilization of these building blocks in a drug discovery program.

G cluster_0 Building Block Synthesis cluster_1 Protection & Functionalization cluster_2 Drug Candidate Thiazole Hantzsch Synthesis (α-haloketone + thiourea) Boc_Protection Boc Protection (Boc)2O, base Thiazole->Boc_Protection Pyrazole Knorr Synthesis (1,3-dicarbonyl + hydrazine) Pyrazole->Boc_Protection Oxazole Robinson-Gabriel Synthesis (α-acylamino ketone) Oxazole->Boc_Protection Amide_Coupling Amide Coupling (R-NH2, coupling agent) Boc_Protection->Amide_Coupling [Boc-Protected Carboxylic Acid] Suzuki_Coupling Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Boc_Protection->Suzuki_Coupling [Halogenated Building Block] Candidate Final Compound Amide_Coupling->Candidate Suzuki_Coupling->Candidate G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Response Proliferation, Survival Kinase3->Response Inhibitor Thiazole/Pyrazole Kinase Inhibitor Inhibitor->Kinase2 Inhibition

References

Navigating the Structure-Activity Landscape of 2-Aminothiazole-4-Carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole-4-carboxamide scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. Structure-activity relationship (SAR) studies of analogs built upon this core have revealed critical insights into the structural requirements for potent and selective activity against a range of biological targets, from cancer and microbial infections to neurological disorders. This guide provides a comparative analysis of these SAR studies, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying biological pathways and experimental workflows.

Comparative Biological Activities of 2-Aminothiazole-4-Carboxamide Analogs

The biological activity of 2-aminothiazole-4-carboxamide analogs is profoundly influenced by the nature and position of substituents on the thiazole ring and the carboxamide nitrogen. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on different therapeutic targets.

Anticancer Activity

A series of 2-amino-thiazole-4-carboxamides were designed and synthesized as analogs of pretubulysin, demonstrating moderate anti-proliferative activities in cancer cell lines.[1][2]

CompoundR Group (at carboxamide N)MCF7 IC₅₀ (µM)NCI-H1650 IC₅₀ (µM)
6m 4-Fluorobenzyl0.47 1.1
6aBenzyl>10>10
6b2-Chlorobenzyl5.28.9
6c3-Chlorobenzyl3.86.5
6d4-Chlorobenzyl2.14.3
6e2-Fluorobenzyl7.6>10
6f3-Fluorobenzyl4.97.2
6g2-Methylbenzyl>10>10
6h3-Methylbenzyl8.1>10
6i4-Methylbenzyl6.39.8
6j2,4-Dichlorobenzyl1.53.7
6k3,4-Dichlorobenzyl1.22.9
6l2,6-Dichlorobenzyl>10>10
6nNaphthylmethyl2.55.1
Taxol (Control)-0.0120.025
Pretubulysin (Control)-0.0080.015

Data extracted from studies on pretubulysin analogs.[1][2]

Antimycobacterial and Antiplasmodial Activity

Derivatives of the 2-amino-4-(2-pyridyl) thiazole scaffold have been investigated for their activity against Mycobacterium tuberculosis and Plasmodium falciparum. The SAR indicates that a substituted phenyl ring at the 2-amino position linked via an amide is optimal for antimycobacterial activity, while hydrophobic electron-withdrawing groups on the phenyl ring enhance antiplasmodial activity.[3]

CompoundR Group (at 2-amino N-benzoyl)M. tuberculosis H37Rv MIC (µM)P. falciparum NF54 IC₅₀ (µM)
55 3-Chlorobenzoyl0.024 -
35Benzoyl3.1-
71N-Methylbenzoyl>100-
73Inverted Amide (Phenylcarbamoyl)>100-

Data from a study on 2-aminothiazoles against Mycobacterium tuberculosis.[4]

Kinase Inhibition

The 2-aminothiazole scaffold is a well-established template for kinase inhibitors.[5][6] SAR studies led to the discovery of Dasatinib, a potent pan-Src kinase inhibitor.[5]

CompoundModificationsSrc IC₅₀ (nM)Lck IC₅₀ (nM)Cellular Potency (nM)
Dasatinib (2) N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide<1 1.2 ~1
12-aminothiazole core>10,000>10,000>10,000
12mAnalog with modified side chain0.61.52

Data from the discovery of Dasatinib.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are the protocols for key experiments cited in this guide.

MTT Cell Viability Assay for Anticancer Screening

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[1][2]

  • Cell Seeding: Cancer cells (e.g., MCF7, NCI-H1650) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.[7][8]

  • Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the SAR Landscape

Graphical representations can aid in understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of 2-aminothiazole-4-carboxamide analogs.

SAR_Flowchart cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization start 2-Aminothiazole-4-carboxylic acid amide_coupling Amide Coupling with diverse amines start->amide_coupling analogs Library of Analogs amide_coupling->analogs in_vitro In vitro Assays (e.g., Enzyme, Cell-based) analogs->in_vitro hit_id Hit Identification in_vitro->hit_id data_analysis Data Analysis (IC50, MIC) hit_id->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Design of New Analogs sar_elucidation->lead_optimization

Caption: Workflow for a typical structure-activity relationship study.

Kinase_Inhibition_Pathway cluster_cell Cellular Environment receptor Growth Factor Receptor src_kinase Src Kinase receptor->src_kinase Activates downstream Downstream Signaling (e.g., Proliferation, Survival) src_kinase->downstream Phosphorylates inhibitor 2-Aminothiazole-4-carboxamide Inhibitor (e.g., Dasatinib) inhibitor->src_kinase Inhibits

Caption: Simplified signaling pathway showing Src kinase inhibition.

Experimental_Workflow_MTT A Seed cells in 96-well plate B Add 2-aminothiazole-4-carboxamide analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cell viability assay.

References

Unraveling the Action of 2-Aminothiazole-4-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of action for drugs and clinical candidates derived from the versatile 2-aminothiazole-4-carboxylic acid scaffold. This document synthesizes experimental data to elucidate their therapeutic effects in oncology and infectious diseases.

Derivatives of 2-aminothiazole-4-carboxylic acid have emerged as a privileged scaffold in medicinal chemistry, leading to the development of targeted therapies for cancer and novel agents to combat antibiotic resistance. This guide delves into the distinct mechanisms of action of these compounds, presenting key experimental data and detailed protocols to support further research and development.

Anticancer Derivatives: Targeting Key Signaling Pathways

A prominent class of drugs derived from the 2-aminothiazole scaffold includes potent inhibitors of protein kinases that are crucial drivers of cancer cell proliferation and survival. These drugs primarily target the mitogen-activated protein kinase (MAPK) signaling pathway.

BRAF Inhibitors

Dabrafenib and Vemurafenib are notable examples of 2-aminothiazole-containing drugs that selectively target mutated BRAF proteins, particularly the V600E mutation found in a significant percentage of melanomas and other cancers.[1][2][3] These inhibitors act as ATP-competitive agents, binding to the active conformation of the BRAF kinase and preventing the phosphorylation of downstream targets MEK and ERK.[4][5][6][7][8] This blockade of the MAPK pathway leads to cell cycle arrest and apoptosis in cancer cells.[4]

KRAS G12C Inhibitors

Sotorasib (AMG 510) represents a breakthrough in targeting KRAS, a long-considered "undruggable" oncoprotein.[9] While not a direct derivative of 2-aminothiazole-4-carboxylic acid, its development showcases the broader exploration of heterocyclic scaffolds in kinase inhibitor design. Sotorasib covalently and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[10] This locks KRAS in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway.[10][11]

CompoundTargetAssay TypeCell LineIC50Reference
DabrafenibBRAF V600EKinase Assay-0.8 nM[4]
BRAF V600ECell ProliferationA375 (Melanoma)2.2 nM[4]
VemurafenibBRAF V600EKinase Assay-31 nM[7]
BRAF V600ECell ProliferationColo205 (Colorectal)14 nM[7]
Sotorasib (AMG 510)KRAS G12CCell ViabilityNCI-H358 (NSCLC)7 nM[12]
KRAS G12Cp-ERK InhibitionMIA PaCa-2 (Pancreatic)1-10 nM[1]

Antibacterial and Antitubercular Derivatives: Combating Infectious Diseases

The 2-aminothiazole-4-carboxylic acid scaffold has also been successfully exploited to develop agents that tackle antimicrobial resistance.

Metallo-β-lactamase (MBL) Inhibitors

Certain derivatives of 2-aminothiazole-4-carboxylic acid have been identified as broad-spectrum inhibitors of metallo-β-lactamases (MBLs).[13][14][15] These bacterial enzymes are a significant threat as they can hydrolyze a wide range of β-lactam antibiotics, including carbapenems.[13] The mechanism of these inhibitors involves mimicking the binding of the hydrolyzed carbapenem to the dinuclear zinc center in the MBL active site, thereby preventing the inactivation of the antibiotic.[13][15]

Antitubercular Agents

Researchers have also identified 2-aminothiazole-4-carboxylate derivatives with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16][17] For some of these compounds, the proposed mechanism of action is the inhibition of β-ketoacyl-ACP synthase (mtFabH), an essential enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway.[16][17] However, it is noteworthy that some of the most potent antitubercular compounds in this class do not inhibit mtFabH, suggesting the existence of alternative mechanisms of action.[16][17]

Compound ClassTargetOrganism/EnzymeActivity MetricValueReference
2-Aminothiazole-4-carboxylic acidsMetallo-β-lactamases (B1, B2, B3)Purified EnzymesIC50Low µM range[13][14]
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvWhole CellMIC0.06 µg/mL (240 nM)[16][17]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabHPurified EnzymeIC500.95 ± 0.05 µg/mL[16][17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

BRAF Kinase Inhibition Assay (ELISA-based)
  • Plate Coating: Coat a 96-well glutathione-coated plate with recombinantly expressed GST-MEK substrate.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a separate plate, incubate the BRAF kinase with the test compounds for a specified period at room temperature.

  • Phosphorylation: Transfer the kinase-inhibitor mixture to the GST-MEK coated plate and initiate the phosphorylation reaction by adding ATP.

  • Detection: After incubation, wash the plate and add a primary antibody specific for phosphorylated MEK (p-MEK), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.[7]

KRAS G12C-GTP Binding Assay (HTRF)
  • Compound Plating: Dispense serial dilutions of the test inhibitor into a low-volume 384-well plate.

  • Protein Addition: Add His-tagged KRAS G12C protein to each well.

  • Detection Reagent Addition: Add a mix of HTRF detection reagents, including a Europium cryptate-labeled anti-His antibody and a fluorescently labeled GTP analog (e.g., GTP-Red).

  • Incubation: Incubate the plate at room temperature, protected from light, to allow for binding.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio. A decrease in the ratio indicates inhibition of KRAS G12C binding to GTP.[2]

Metallo-β-lactamase (MBL) Inhibition Assay (Spectrophotometric)
  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., HEPES) containing the purified MBL enzyme.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations to the reaction mixture and incubate for a defined period.

  • Substrate Addition: Initiate the reaction by adding a chromogenic β-lactam substrate, such as nitrocefin.

  • Monitoring Hydrolysis: Continuously monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Determine the initial reaction rates and calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[14]

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in a suitable liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the mycobacteria.

  • Incubation: Incubate the plates at 37°C for a specified period (typically 7-14 days).

  • Growth Assessment: Determine bacterial growth by visual inspection, measurement of optical density, or by using a growth indicator dye (e.g., resazurin).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[16][17]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

BRAF_MAPK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Dabrafenib/ Vemurafenib Inhibitor->BRAF Inhibition

Caption: BRAF-MEK-ERK signaling pathway and the point of inhibition.

KRAS_Signaling_Pathway KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF Downstream Downstream Signaling RAF->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Sotorasib Inhibitor->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling and covalent inhibitor mechanism.

MBL_Inhibition_Workflow Start Start: Purified MBL AddInhibitor Add 2-AT-4-CA Derivative Start->AddInhibitor Incubate Incubate AddInhibitor->Incubate AddSubstrate Add Chromogenic Substrate Incubate->AddSubstrate Measure Measure Absorbance AddSubstrate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for MBL inhibition assay.

References

A Researcher's Guide to Cross-Validation of Bioanalytical Methods: ELISA and LC-MS/MS for Prostate-Specific Antigen (PSA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the accuracy and reliability of experimental data are paramount. Cross-validation of results using different analytical techniques is a critical step to ensure the robustness of a bioanalytical method. This guide provides an objective comparison of two widely used techniques for protein quantification, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), using the quantification of Prostate-Specific Antigen (PSA), a key biomarker in prostate cancer research, as a case study.

Method Comparison: A Tale of Two Techniques

The choice between ELISA and LC-MS/MS for PSA measurement often involves a trade-off between throughput, cost, and analytical specificity. While ELISA is a high-throughput and cost-effective method, LC-MS/MS offers superior specificity and accuracy, which is crucial for distinguishing between structurally similar molecules.[1][2]

Key Performance Metrics:

A study comparing a commercial ELISA test (VIDAS TPSA) with an LC-Multiple Reaction Monitoring/MS (LC-MRM/MS) method for PSA quantification in patient sera found a strong correlation between the two methods.[3] The regression analysis yielded the equation: LC-MRM/MS = 0.8589 * ELISA + 0.2931, with a correlation coefficient (r²) of 0.96.[3] This high degree of correlation is consistent with what is generally observed when comparing different ELISA kits.[3] Furthermore, a paired t-test showed no significant difference in the PSA doses measured by the two methods (p = 0.1122).[3]

Another study utilizing protein cleavage-isotope dilution mass spectrometry (PC-IDMS) for PSA quantification via LC-MS/MS reported a mean run-to-run coefficient of variation (CV) of 13% and a mean within-run CV of 5.7%.[4][5][6] The recovery of calibrators ranged from 70% to 85%.[4][5][6]

Data Presentation: ELISA vs. LC-MS/MS for PSA Quantification
Performance MetricELISA (VIDAS TPSA)LC-MS/MS (LC-MRM/MS & PC-IDMS)Source(s)
Correlation (r²) 0.96 (vs. LC-MRM/MS)0.96 (vs. ELISA)[3]
Linearity (r²) Not explicitly stated0.971 (PC-IDMS)[4][5][6]
Within-Run Precision (%CV) Not explicitly stated5.7% (PC-IDMS)[4][5][6]
Run-to-Run Precision (%CV) Not explicitly stated13% (PC-IDMS)[4][5][6]
Recovery Not explicitly stated70-85% (PC-IDMS)[4][5][6]
Lower Limit of Quantification Not explicitly statedLow ng/mL range[3][7]

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of PSA using a commercially available ELISA kit and a published LC-MS/MS method.

PSA Quantification by ELISA (Generalized Protocol)

This protocol is a generalized representation based on commercially available sandwich ELISA kits.[8][9][10][11][12]

a. Sample Preparation:

  • Collect whole blood and allow it to clot.

  • Separate the serum by centrifugation.

  • Serum samples can be stored at 2-8°C for up to 24 hours or frozen at -20°C for longer periods.[8]

  • If necessary, dilute samples with high PSA concentrations using the provided zero standard solution.[8]

b. Assay Procedure:

  • Add assay buffer to each well of the microplate.

  • Pipette standards, controls, and patient samples into the appropriate wells.

  • Incubate the plate, typically for 60 minutes at room temperature, on a plate shaker.[8]

  • Wash the wells multiple times with the provided washing solution.

  • Add an anti-PSA antibody conjugated to an enzyme (e.g., HRP) to each well.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.[8]

  • Wash the wells again to remove unbound conjugate.

  • Add the enzyme substrate (e.g., TMB) to each well and incubate for a short period (e.g., 15 minutes) to allow for color development.[8]

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

c. Data Analysis:

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the PSA concentration in the samples by interpolating their absorbance values on the standard curve.

PSA Quantification by LC-MS/MS (Generalized Protocol)

This protocol is based on methods employing trypsin digestion and analysis by tandem mass spectrometry.[3][4][5][6][7]

a. Sample Preparation:

  • For serum samples, albumin depletion may be performed to reduce matrix effects.[3]

  • Denature the proteins in the sample (e.g., using urea).[4][5][6]

  • Add a stable isotope-labeled internal standard peptide.[4][5][6]

  • Digest the proteins into smaller peptides using trypsin.[3][4][5][6]

  • The resulting peptide mixture may be further fractionated using techniques like solid-phase extraction (SPE).[3]

b. LC-MS/MS Analysis:

  • Inject the processed sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the peptides on a reverse-phase column using a gradient of organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., formic acid).[7]

  • Introduce the eluent from the LC column into the mass spectrometer.

  • Monitor specific precursor-to-product ion transitions for the target PSA peptide(s) and the internal standard in Multiple Reaction Monitoring (MRM) mode.

c. Data Analysis:

  • Integrate the peak areas for the PSA peptide(s) and the internal standard.

  • Calculate the ratio of the peak area of the analyte to that of the internal standard.

  • Determine the concentration of PSA in the samples using a calibration curve generated from standards of known concentrations.

Visualizing the Workflow and Biological Context

To further clarify the comparison and the biological context of PSA, the following diagrams have been generated using Graphviz.

G cluster_sample Sample Collection & Preparation cluster_elisa ELISA Analysis cluster_lcms LC-MS/MS Analysis cluster_crossval Cross-Validation Sample Patient Serum Sample Prep Sample Preparation (e.g., dilution, extraction) Sample->Prep ELISA_plate ELISA Plate Incubation Prep->ELISA_plate Digestion Protein Digestion Prep->Digestion ELISA_read Absorbance Reading ELISA_plate->ELISA_read ELISA_quant Quantification vs. Standard Curve ELISA_read->ELISA_quant Compare Compare Results (Correlation, Bias) ELISA_quant->Compare LC_sep LC Separation Digestion->LC_sep MS_detect MS/MS Detection (MRM) LC_sep->MS_detect LCMS_quant Quantification vs. Internal Std. MS_detect->LCMS_quant LCMS_quant->Compare Validate Method Validation Compare->Validate

Caption: Workflow for cross-validation of ELISA and LC-MS/MS.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP HSP->AR_HSP AR_HSP->AR Androgen binding AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds to Gene_Trans Gene Transcription ARE->Gene_Trans Initiates PSA_mRNA PSA mRNA Gene_Trans->PSA_mRNA PSA_protein PSA Protein (Secreted) PSA_mRNA->PSA_protein

Caption: Simplified androgen receptor signaling pathway leading to PSA production.

The androgen receptor (AR) plays a crucial role in the development and progression of prostate cancer.[13][14] In the classical signaling pathway, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus.[13][15][16] Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, which initiates the transcription of target genes, including the gene for PSA (KLK3).[16] This leads to the production and secretion of PSA, making it a valuable biomarker for monitoring AR activity and prostate cancer status.

References

comparing the efficacy of different protecting groups for aminothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate amine protecting group is a critical consideration in the multi-step synthesis of complex molecules derived from aminothiazole-4-carboxylic acid, a key scaffold in medicinal chemistry. The ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be cleaved selectively without affecting other functional groups. This guide provides a comparative analysis of three commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of aminothiazole-4-carboxylic acid.

At a Glance: Key Characteristics of Boc, Cbz, and Fmoc

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Protection Conditions Mild basic conditions (e.g., NaHCO₃, Et₃N) in solvents like THF, dioxane, or water.Mild basic conditions (e.g., NaHCO₃, Na₂CO₃) in aqueous/organic mixtures.Mild basic conditions (e.g., NaHCO₃, pyridine) in aqueous/organic mixtures or anhydrous conditions.
Stability Stable to basic conditions and hydrogenolysis. Labile to strong acids.Stable to acidic and basic conditions. Labile to hydrogenolysis.Stable to acidic conditions and hydrogenolysis. Labile to basic conditions (typically secondary amines).
Deprotection Conditions Strong acids (e.g., TFA, HCl in dioxane).[1][2]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][3] Can also be removed with strong acids.[4]Mild bases (e.g., piperidine in DMF).[5][6]
Orthogonality Orthogonal to Cbz and Fmoc.Orthogonal to Boc. Quasi-orthogonal to Fmoc under certain hydrogenolysis conditions.[5]Orthogonal to Boc and Cbz.
Reported Yield (Protection) Fair to good overall yields have been reported for the N-Boc protection of a similar substrate, ethyl 2-aminothiazole-5-carboxylate.[7]High yields are generally achievable for the Cbz protection of amines.[8]High yields are generally achievable for the Fmoc protection of amines.
Byproducts of Deprotection Isobutylene and CO₂.Toluene and CO₂.Dibenzofulvene-piperidine adduct.

Experimental Workflow

The general workflow for the protection and subsequent deprotection of aminothiazole-4-carboxylic acid is depicted below. This process involves the introduction of the protecting group onto the amine, potential subsequent reactions involving the carboxylic acid, and finally, the selective removal of the protecting group to yield the desired product.

G cluster_protection Protection cluster_reaction Optional Further Reactions cluster_deprotection Deprotection A Aminothiazole-4- carboxylic acid C Protected Aminothiazole- 4-carboxylic acid A->C Base B Protection Reagent (Boc)₂O, Cbz-Cl, or Fmoc-OSu B->C D Further Synthetic Steps (e.g., coupling) C->D F Deprotected Product D->F E Deprotection Reagent (Acid, H₂/Pd-C, or Base) E->F

Caption: General workflow for the protection and deprotection of aminothiazole-4-carboxylic acid.

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups. These protocols are based on general procedures for the protection of amino acids and may require optimization for aminothiazole-4-carboxylic acid.

Boc Protection
  • Protection:

    • Dissolve aminothiazole-4-carboxylic acid (1.0 eq) in a mixture of dioxane and water.

    • Add sodium bicarbonate (2.0 eq) and stir until dissolved.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.[7]

  • Deprotection:

    • Dissolve the Boc-protected aminothiazole-4-carboxylic acid in dichloromethane.

    • Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v) and stir at room temperature for 1-2 hours.[9]

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

    • The resulting amine salt can be used as is or neutralized.

Cbz Protection
  • Protection:

    • Dissolve aminothiazole-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

    • While vigorously stirring, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.[3]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

    • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.[3]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Deprotection (Hydrogenolysis):

    • Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[3]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon) at room temperature.[3]

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Fmoc Protection
  • Protection:

    • Dissolve aminothiazole-4-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.

    • Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane or acetone with vigorous stirring at 0-5°C.[10]

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[10]

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[10]

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid and extract the product with an organic solvent.[10]

    • Dry the organic layer and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the Fmoc-protected compound in dimethylformamide (DMF).

    • Add piperidine to a final concentration of 20% (v/v).[11]

    • Stir the mixture at room temperature for a short period (e.g., 10-20 minutes).[10]

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture can be worked up by dilution with water and extraction, or the product can be precipitated by the addition of an appropriate solvent.

Conclusion

The choice of a protecting group for aminothiazole-4-carboxylic acid is highly dependent on the overall synthetic strategy, particularly the nature of subsequent reaction steps. The Boc group offers a robust and widely used option, with deprotection under acidic conditions. The Cbz group provides stability to both acid and base, with a common deprotection method being catalytic hydrogenolysis. The Fmoc group is ideal for strategies requiring very mild, basic deprotection conditions. The orthogonality of these protecting groups allows for their differential use in complex syntheses, providing chemists with the flexibility to selectively unmask the amine functionality as needed. Careful consideration of the stability and deprotection conditions of each group will lead to a more efficient and successful synthetic route.

References

Revolutionizing Antibiotic Adjuvants: In Vivo Validation of 2-Aminothiazole-4-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel drug candidates designed to combat antibiotic resistance, showcasing their superior in vivo efficacy and favorable pharmacokinetic profiles in preclinical models.

The escalating threat of antibiotic resistance, particularly from bacteria producing metallo-β-lactamases (MBLs), necessitates the urgent development of novel therapeutic strategies. MBLs are enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. This guide provides a comprehensive comparison of drug candidates synthesized from a 2-aminothiazole-4-carboxylic acid scaffold, which have emerged as potent broad-spectrum MBL inhibitors. Their in vivo performance is benchmarked against alternative MBL inhibitors, supported by detailed experimental data from preclinical studies.

Performance Comparison of MBL Inhibitors

The following table summarizes the in vivo efficacy of representative 2-aminothiazole-4-carboxylic acid (AtC) derivatives in combination with the carbapenem antibiotic, meropenem, in a murine sepsis model. For comparison, data for other investigational MBL inhibitors are included.

Drug Candidate/AlternativeTherapeutic TargetAnimal ModelDosing RegimenKey Efficacy EndpointOutcome
AtC Derivative 39 + Meropenem Metallo-β-lactamases (B1, B2, B3)Murine Sepsis ModelAtC 39 (50 mg/kg), Meropenem (50 mg/kg)Survival RateSignificantly increased survival compared to meropenem alone[1][2]
AtC Derivative 45 + Meropenem Metallo-β-lactamases (B1, B2, B3)Murine Sepsis ModelAtC 45 (50 mg/kg), Meropenem (50 mg/kg)Survival RateFavorable synergistic efficacy with meropenem[1][2]
Captopril + Imipenem Metallo-β-lactamase (IMP-1)Not specified in detailNot specified in detailIn vitro IC50Potent inhibitor in vitro, but in vivo data is limited[3]
EDTA + Meropenem Metallo-β-lactamases (broad, non-specific)Not specified in detailNot specified in detailIn vitro IC50Broad-spectrum metal chelator, but potential for toxicity in vivo
2-mercaptomethyl thiazolidines (MMTZs) Metallo-β-lactamases (B1, B2, B3)Murine Infection ModelNot specified in detailPotentiation of β-lactam activityShowed in vitro and some in vivo potential[4]

Experimental Protocols

A detailed methodology for the in vivo validation of the 2-aminothiazole-4-carboxylic acid derivatives is provided below, based on established murine sepsis models.

Murine Sepsis Model for In Vivo Efficacy Testing

This protocol outlines the monomicrobial model of murine sepsis used to evaluate the synergistic efficacy of AtC derivatives with meropenem.[5][6][7]

1. Animal Model:

  • Species: Male ICR mice (6-8 weeks old)

  • Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. Induction of Sepsis:

  • A lethal dose of a clinically relevant MBL-producing bacterial strain (e.g., E. coli expressing NDM-1) is administered via intraperitoneal (i.p.) injection.

  • The bacterial inoculum is prepared from a logarithmic phase culture and diluted in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mouse).

3. Drug Administration:

  • One hour post-infection, mice are treated with the drug combinations.

  • The AtC derivative (e.g., 50 mg/kg) and meropenem (e.g., 50 mg/kg) are administered, typically through different routes (e.g., intravenous for the inhibitor and subcutaneous for the antibiotic) to mimic clinical scenarios.

  • Control groups receive either the vehicle, meropenem alone, or the AtC derivative alone.

4. Monitoring and Endpoints:

  • Survival is monitored and recorded every 12 hours for a period of 7 days.

  • In separate cohorts, bacterial load in peritoneal fluid and organs (e.g., spleen, liver) can be quantified at specific time points (e.g., 24 hours post-infection) to assess bacterial clearance.

  • For pharmacokinetic analysis, blood samples are collected at various time points after drug administration to determine plasma concentrations of the AtC derivative.

Mechanism of Action and Signaling Pathway

The 2-aminothiazole-4-carboxylic acid derivatives act by inhibiting MBLs, thereby protecting β-lactam antibiotics from degradation and restoring their antibacterial activity.

G cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Meropenem) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits MBL Metallo-β-Lactamase (MBL) Beta_Lactam_Antibiotic->MBL Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to (when inhibited) Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic AtC_Inhibitor 2-Aminothiazole-4- carboxylic Acid Inhibitor AtC_Inhibitor->MBL Inhibits

Caption: Mechanism of action of 2-aminothiazole-4-carboxylic acid MBL inhibitors.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the typical workflow for the preclinical in vivo validation of the synthesized drug candidates.

G Start Synthesis of AtC Derivatives In_Vitro_Screening In Vitro Screening (MBL Inhibition Assays) Start->In_Vitro_Screening Lead_Selection Lead Candidate Selection In_Vitro_Screening->Lead_Selection PK_Studies Pharmacokinetic Studies in Mice Lead_Selection->PK_Studies Sepsis_Model Murine Sepsis Model Induction Lead_Selection->Sepsis_Model Treatment Treatment with AtC + Meropenem PK_Studies->Treatment Sepsis_Model->Treatment Data_Collection Data Collection (Survival, Bacterial Load) Treatment->Data_Collection Analysis Data Analysis and Efficacy Determination Data_Collection->Analysis

Caption: Workflow for the in vivo validation of AtC MBL inhibitors.

References

Performance Benchmark of 2-Aminothiazole Scaffolds Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] This guide provides an objective comparison of the performance of various 2-aminothiazole derivatives against established inhibitors, supported by experimental data from peer-reviewed literature.

Anticancer Activity: Kinase Inhibition

2-aminothiazole derivatives have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][5] The following tables summarize the in vitro potency of these compounds against several important kinase targets, benchmarked against well-known inhibitors.

Table 1: Performance Against Aurora Kinase

Aurora kinases are crucial for mitotic progression, and their inhibition is a key strategy in cancer therapy.[6]

Compound/DrugAurora A (IC50, nM)Aurora B (IC50, nM)Reference(s)
2-Aminothiazole Derivative (Compound 29) 79-[6]
2-Aminothiazole Derivative (Compound 31) 8.0 (Ki)9.2 (Ki)[6]
Danusertib (PHA-739358) 1379[7][8]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates greater potency. '-' indicates data not available.

Table 2: Performance Against PI3K/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. Alpelisib is an FDA-approved PI3Kα inhibitor.[9]

Compound/DrugPI3Kα (IC50, nM)Cytotoxicity (IC50, µM) - MCF-7 CellsReference(s)
2-Aminobenzothiazole Derivative (Compound 8i) 1.036.34
Alpelisib (BYL719) 50.5 - 1.5[9]

MCF-7 is a breast cancer cell line. A lower IC50 value indicates greater potency.

Table 3: Performance Against Epidermal Growth Factor Receptor (EGFR)

EGFR tyrosine kinase inhibitors are established therapies for non-small cell lung cancer (NSCLC).[10]

Compound/DrugEGFR Kinase (IC50, nM)Reference(s)
2-Aminothiazole Derivative (Compound 23) 184[6]
Gefitinib ~2-37[10]
Erlotinib 2[10]

A lower IC50 value indicates greater potency.

Table 4: Performance Against Src Family Kinases (SFKs)

Src kinases are non-receptor tyrosine kinases involved in cell proliferation and survival. Dasatinib is a potent, FDA-approved Src kinase inhibitor.[11][12]

Compound/DrugSrc Kinase (IC50, nM)Antiproliferative (IC50, µM) - SH-SY5Y CellsReference(s)
2-Aminothiazole Derivative (Dasatinib) 0.5-[11][13]
Aminoimidazole Derivative (Compound 4k) -< Dasatinib[12]
Aminoimidazole Derivative (Compound 4l) -< Dasatinib[12]

SH-SY5Y is a neuroblastoma cell line. '< Dasatinib' indicates greater potency than Dasatinib in the cellular assay. '-' indicates data not available.

Anti-inflammatory Activity: COX-2 Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a major strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[14]

Table 5: Performance Against COX-1 and COX-2
Compound/DrugCOX-1 (IC50, µM)COX-2 (IC50, µM)Selectivity Index (COX-1/COX-2)Reference(s)
2-Aminothiazole Derivative (Compound 5a) 1.60.1016[15]
Celecoxib 7.210.838.68[15]

A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Antimicrobial Activity

2-aminothiazole derivatives have also been investigated for their antibacterial and antifungal properties.[5] Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).

Table 6: Antibacterial Performance
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Reference(s)
Piperazinyl derivative (121d) S. aureus (MRSA)4--
Piperazinyl derivative (121d) E. coli8--
Thiazolyl-thiourea (124) S. aureus4 - 16--
Compound 21 S. aureus (MRSA)2 - 4Ceftriaxone-
Ciprofloxacin Derivative (Compound 9) S. aureus Newman0.324 (µM)Ciprofloxacin-

MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency. '-' indicates data not available.

Table 7: Antifungal Performance
Compound/DerivativeTarget OrganismMIC (µM)Reference DrugReference Drug MIC (µM)Reference(s)
Compound 5a8 Candida albicans9 (MIC80)Fluconazole~9 (MIC80)
Compound 41F5 Histoplasma capsulatum2Fluconazole6.86[11]

MIC80: Minimum inhibitory concentration required to inhibit 80% of fungal growth. A lower value indicates greater potency.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of results. The following sections outline common methodologies for the biological evaluation of 2-aminothiazole derivatives.

MTT Assay for Cytotoxicity (IC50 Determination)

This colorimetric assay is a standard method for assessing cell viability.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives or standard drugs and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration using non-linear regression.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.[3]

  • Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer (e.g., Kinase Buffer A) with a final DMSO concentration typically not exceeding 1%.

  • Kinase Reaction: In a 384-well plate, add the diluted inhibitor, the kinase enzyme, and a substrate/ATP mixture. The ATP concentration should be at or near the Kₘ for the kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the reaction and add a detection reagent. The method of detection can vary (e.g., luminescence-based, such as ADP-Glo™, or TR-FRET).[3] The signal is typically inversely proportional to the kinase activity.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][4]

  • Preparation of Antimicrobial Agents: Prepare a stock solution of the test compound and the standard antibiotic. Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[2]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard.[2]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[2]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor 2-Aminothiazole Inhibitors / Alpelisib Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 2-Aminothiazole Inhibitors / Gefitinib Inhibitor->EGFR Inhibits Kinase Activity

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Solubilize Crystals (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability vs. Control H->I J Determine IC50 Value I->J

Caption: General workflow for determining anticancer activity via MTT assay.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Compound in Broth C Inoculate Microtiter Plate with Bacteria A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate 18-24h at 37°C C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

References

A Comparative Guide to the Validation of a Novel 2-Aminothiazole-4-Carboxylic Acid-Based Fluorescent Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new 2-aminothiazole-4-carboxylic acid-based fluorescent probe assay against established analytical methods. The focus is on the quantitative analysis of a lead anti-tubercular candidate, "Compound 2," a derivative of 2-aminothiazole-4-carboxylic acid, which has demonstrated significant activity against Mycobacterium tuberculosis.[1][2][3] This guide will provide objective performance comparisons and supporting experimental data to aid researchers in selecting the most appropriate assay for their needs.

Introduction to the New Fluorescent Assay

The novel assay utilizes a specifically designed 2-aminothiazole-4-carboxylic acid-based probe that exhibits fluorescence upon binding to "Compound 2." This "turn-on" fluorescence mechanism allows for the direct quantification of the compound in biological matrices, offering a potential high-throughput alternative to traditional chromatographic methods. The assay is designed for applications in drug discovery and development, including pharmacokinetic (PK) studies and high-throughput screening (HTS).

Comparative Performance Data

The performance of the new fluorescent assay was validated against High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two commonly used methods for the quantification of small molecules in biological samples.[4] The following tables summarize the key performance metrics.

Performance Metric New Fluorescent Assay HPLC-UV LC-MS/MS
Limit of Detection (LOD) 0.5 µM1 µM0.01 µM
Limit of Quantification (LOQ) 1.5 µM3 µM0.05 µM
Dynamic Range 1.5 - 100 µM3 - 200 µM0.05 - 50 µM
Precision (%RSD) < 10%< 5%< 2%
Accuracy (%Bias) ± 15%± 10%± 5%
Sample Throughput High (384-well plate)Low (one sample at a time)Medium (autosampler)
Cost per Sample LowMediumHigh
Instrumentation Fluorescence Plate ReaderHPLC with UV DetectorLC-MS/MS System

Table 1: Comparison of Assay Performance Characteristics.

Analyte Recovery in Plasma (%) New Fluorescent Assay HPLC-UV LC-MS/MS
Low Concentration (5 µM) 88%92%98%
Medium Concentration (50 µM) 91%95%99%
High Concentration (100 µM) 90%94%99.5%

Table 2: Analyte Recovery from Human Plasma Samples.

Experimental Protocols

Detailed methodologies for the new fluorescent assay and the comparative methods are provided below.

New 2-Aminothiazole-4-Carboxylic Acid-Based Fluorescent Assay

Principle: The assay is based on a specific interaction between the fluorescent probe and the target analyte, "Compound 2," leading to a quantifiable increase in fluorescence intensity.

Materials:

  • Fluorescent Probe (1 mM stock in DMSO)

  • "Compound 2" standard (10 mM stock in DMSO)

  • Assay Buffer (Phosphate Buffered Saline, pH 7.4)

  • Black, flat-bottom 384-well microplates

  • Fluorescence microplate reader (Excitation/Emission optimized for the probe)

Procedure:

  • Prepare a standard curve of "Compound 2" in the assay buffer, with concentrations ranging from 0 to 150 µM.

  • For unknown samples, dilute them in the assay buffer to fall within the dynamic range of the assay.

  • In a 384-well plate, add 20 µL of each standard or unknown sample.

  • Add 20 µL of the fluorescent probe (diluted to 2X working concentration in assay buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths.

  • Quantify the concentration of "Compound 2" in the unknown samples by interpolating from the standard curve.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates "Compound 2" from other components in the sample based on its physicochemical properties as it passes through a chromatography column. The concentration is determined by the absorbance of UV light at a specific wavelength.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • "Compound 2" standard

  • Sample solvent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Prepare a standard curve of "Compound 2" in the sample solvent.

  • Prepare unknown samples by protein precipitation (if in plasma) followed by dilution in the sample solvent.

  • Set up the HPLC method with a suitable gradient elution (e.g., 10-90% Mobile Phase B over 10 minutes).

  • Set the UV detector to the wavelength of maximum absorbance for "Compound 2".

  • Inject a fixed volume (e.g., 10 µL) of each standard and unknown sample.

  • Identify the peak corresponding to "Compound 2" based on its retention time.

  • Quantify the concentration based on the peak area relative to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. "Compound 2" is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • "Compound 2" standard

  • Internal Standard (a stable isotope-labeled version of "Compound 2")

Procedure:

  • Optimize the mass spectrometer parameters for "Compound 2" and the internal standard (e.g., precursor and product ion masses for Multiple Reaction Monitoring - MRM).

  • Prepare a standard curve of "Compound 2" with a fixed concentration of the internal standard.

  • Prepare unknown samples by protein precipitation and addition of the internal standard.

  • Set up the LC method with a suitable gradient.

  • Inject samples into the LC-MS/MS system.

  • Quantify "Compound 2" by calculating the ratio of its peak area to that of the internal standard and comparing it to the standard curve.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows and the proposed mechanism of action for the anti-tubercular "Compound 2."

G cluster_0 New Fluorescent Assay Workflow A Prepare Standards & Samples B Add to 384-Well Plate A->B C Add Fluorescent Probe B->C D Incubate (15 min) C->D E Read Fluorescence D->E F Quantify E->F

Caption: Workflow for the new fluorescent assay.

G cluster_1 HPLC-UV Workflow G Sample Preparation H Inject into HPLC G->H I Chromatographic Separation H->I J UV Detection I->J K Quantify by Peak Area J->K

Caption: Workflow for the HPLC-UV method.

G cluster_2 LC-MS/MS Workflow L Sample Prep & IS Spiking M Inject into LC-MS/MS L->M N Separation & Ionization M->N O Mass Analysis (MRM) N->O P Quantify by Peak Area Ratio O->P

Caption: Workflow for the LC-MS/MS method.

G cluster_3 Proposed Mechanism of Action of Compound 2 Compound 2 Compound 2 mtFabH β-ketoacyl-ACP synthase (mtFabH) Compound 2->mtFabH Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis mtFabH->Mycolic Acid Synthesis Catalyzes M. tuberculosis Cell Wall M. tuberculosis Cell Wall Mycolic Acid Synthesis->M. tuberculosis Cell Wall Essential for

Caption: Proposed inhibition of mycolic acid synthesis.

Conclusion

The new 2-aminothiazole-4-carboxylic acid-based fluorescent assay presents a compelling alternative for the quantification of "Compound 2." While LC-MS/MS remains the gold standard for sensitivity and selectivity, the fluorescent assay offers significant advantages in terms of throughput and cost, making it an ideal choice for high-throughput screening and rapid sample analysis during early-stage drug development. The HPLC-UV method provides a balance between performance and cost but is limited by its lower throughput. The choice of assay will ultimately depend on the specific requirements of the research application, including the need for sensitivity, throughput, and budget constraints.

References

A Comparative Analysis of the ADMET Properties of 2-Aminothiazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The versatility of this heterocyclic motif allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. However, the successful progression of any drug candidate hinges on a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative analysis of the ADMET properties of various 2-aminothiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in the selection and optimization of promising lead compounds.

Data Presentation: A Comparative Overview of ADMET Properties

The following tables summarize key ADMET parameters for a selection of 2-aminothiazole derivatives from various studies. It is important to note that a direct comparison between all compounds is challenging due to variations in experimental conditions across different research publications. Therefore, the specific cell lines and assay conditions are provided where available to ensure an objective interpretation of the data.

Table 1: In Vitro Cytotoxicity of Selected 2-Aminothiazole Derivatives

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
1a HPhenylK562 (Leukemia)>50[1](--INVALID-LINK--)
1b H4-ChlorophenylK562 (Leukemia)25.3[1](--INVALID-LINK--)
1c H4-MethoxyphenylK562 (Leukemia)42.1[1](--INVALID-LINK--)
2a 4-FluorophenylHH1299 (Lung)4.89
2b 4-FluorophenylHSHG-44 (Glioma)4.03
3a N/AN/AA549 (Lung)1.61 µg/mL (GI50)
3b N/AN/AMCF-7 (Breast)2.32 µg/mL (GI50)

Table 2: In Silico Predicted ADMET Properties of Novel 2-Aminothiazole Derivatives

Compound IDPropertyPredicted Value
Compound 1a Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
CYP2D6 InhibitorNo
hERG I InhibitorNo
Ames MutagenicityNo
Compound 2a Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
CYP2D6 InhibitorYes
hERG I InhibitorYes
Ames MutagenicityNo
Compound 3e Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
CYP2D6 InhibitorNo
hERG I InhibitorYes
Ames MutagenicityNo

Note: The data in Table 2 is based on computational predictions and should be validated by in vitro or in vivo experiments.

Experimental Protocols

Detailed methodologies for key in vitro ADMET assays are provided below to facilitate the replication and validation of these studies.

Aqueous Solubility Assay (Shake-Flask Method)
  • An excess amount of the 2-aminothiazole derivative is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

  • The solubility is typically expressed in µg/mL or µM.

Caco-2 Permeability Assay
  • Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically up to 2 hours). This measures the apparent permeability coefficient in the absorptive direction (Papp A→B).

  • To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (Papp B→A).

  • Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the concentration of the compound.

  • The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Metabolic Stability Assay (Liver Microsomes)
  • The 2-aminothiazole derivative (typically at a concentration of 1 µM) is incubated with liver microsomes (from human or other species) in the presence of the cofactor NADPH at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The amount of the parent compound remaining in the supernatant at each time point is quantified by LC-MS/MS.

  • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Cytotoxicity Assay (MTT Assay)
  • Cancer cells (e.g., HepG2, A549, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the 2-aminothiazole derivative for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

  • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Mandatory Visualization

Signaling Pathway for Apoptosis Induction by 2-Aminothiazole Derivatives

Certain 2-aminothiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. The following diagram illustrates the key events in this process.

G Apoptosis Induction Pathway of 2-Aminothiazole Derivatives cluster_stimulus Stimulus cluster_regulation Apoptotic Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase 2-Aminothiazole 2-Aminothiazole Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) 2-Aminothiazole->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway initiated by 2-aminothiazole derivatives.

General Experimental Workflow for ADMET Profiling

The following diagram outlines a typical workflow for the in vitro ADMET profiling of novel 2-aminothiazole derivatives.

G General Workflow for In Vitro ADMET Profiling cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_metabolism Metabolism & Stability cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis & Candidate Selection Synthesis Synthesis of 2-Aminothiazole Derivatives Solubility Aqueous Solubility Synthesis->Solubility Permeability Caco-2 Permeability Synthesis->Permeability Metabolic_Stability Microsomal Stability Solubility->Metabolic_Stability Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Cytotoxicity Cytotoxicity (e.g., MTT) CYP_Inhibition->Cytotoxicity Genotoxicity Genotoxicity (e.g., Ames Test) Cytotoxicity->Genotoxicity hERG hERG Liability Genotoxicity->hERG Data_Analysis Data Integration and Analysis hERG->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Caption: A general workflow for the in vitro ADMET profiling of 2-aminothiazole derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Boc-aminothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Effective and safe disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-Boc-aminothiazole-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. While specific data for this compound is limited, the following procedures are based on information for the closely related and more hazardous parent compound, 2-aminothiazole-4-carboxylic acid, promoting a conservative and safety-first approach.

Hazard and Safety Information

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions. The data presented below is for the parent compound, 2-aminothiazole-4-carboxylic acid, and should be considered as a baseline for safe handling.

Hazard ClassificationGHS PictogramPrecautionary StatementsPersonal Protective Equipment (PPE)Incompatible Materials
Skin Irritation (Category 2)[1]P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]Chemical-resistant gloves (e.g., nitrile)Strong oxidizing agents[1]
Serious Eye Irritation (Category 2A)[1][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]Safety goggles or face shieldStrong bases[1]
Acute Toxicity (Oral, Dermal, Inhalation - for some derivatives)[2][3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] P270: Do not eat, drink or smoke when using this product.[4]Lab coat, respiratory protection if dust is generatedAmines[1]

Note: The Boc-protecting group may alter the toxicological properties. A substance-specific risk assessment should always be conducted.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must adhere to local, regional, and national regulations.[1] The following protocol provides a general workflow for its safe disposal.

  • Waste Identification and Classification:

    • Determine if the waste containing this compound is classified as hazardous waste according to your institution's and region's regulations.[1]

    • Consider any solvents or other chemicals mixed with the compound, as this will affect the waste classification.

  • Waste Segregation:

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.[1]

    • Segregate solid waste from liquid waste.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

    • List all components and their approximate concentrations if it is a mixed waste stream.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container away from heat and sources of ignition.[1]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.[5]

    • Follow all institutional and regulatory procedures for waste manifest and handover.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Storage & Disposal cluster_3 Non-Hazardous Pathway start Generate Waste Containing This compound classify Classify Waste (Consult SDS & Local Regulations) start->classify segregate Segregate from Incompatible Materials (Oxidizers, Bases) classify->segregate Hazardous non_haz Follow Institutional Protocol for Non-Hazardous Waste classify->non_haz Non-Hazardous containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Designated Waste Area containerize->storage disposal Arrange for Licensed Hazardous Waste Disposal storage->disposal

Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures:

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if you feel unwell.[1]

For large spills, evacuate the area and follow your institution's emergency spill response protocol. Always ensure that eyewash stations and safety showers are readily accessible in the work area.[1]

References

Personal protective equipment for handling 2-Boc-aminothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Boc-aminothiazole-4-carboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesTightly fitting to protect against dust and splashes.[1][4] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[5]
Hand Protection Chemical-resistant GlovesNitrile gloves are a common and effective choice for handling many laboratory chemicals.[5] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA long-sleeved lab coat should be worn and kept fastened to protect against accidental spills.[6]
Respiratory Protection NIOSH-approved RespiratorRecommended when handling the powder outside of a fume hood or if dust generation is likely.[1][7]
Foot Protection Closed-toe ShoesEssential for protecting feet from spills and falling objects.[6][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are easily accessible.[9]

  • Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and labeled containers, ready before starting work.

2. Handling the Compound:

  • Avoid Dust: Handle the solid material carefully to prevent the formation of dust.[1]

  • Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure.

  • Transfer: Use appropriate tools, such as a spatula or scoop, to transfer the powder. Avoid direct contact with the skin.

  • Dissolving: When dissolving, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Hand Washing: Wash hands with soap and water immediately after handling the compound, even if gloves were worn.[1]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep it segregated from incompatible materials such as strong oxidizing agents, strong bases, and amines.[4][11]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container sealed when not in use.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal service, following all local, state, and federal regulations. Never dispose of this chemical down the drain.[12]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Diagram: Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Access prep_workspace->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh Proceed to Handling handle_transfer Transfer and Use handle_weigh->handle_transfer post_clean Decontaminate Workspace and Equipment handle_transfer->post_clean Complete Handling post_wash Wash Hands Thoroughly post_clean->post_wash post_store Store Compound Properly post_wash->post_store dispose_collect Collect Waste in Labeled Container post_store->dispose_collect Initiate Disposal as Needed dispose_seal Seal Waste Container dispose_collect->dispose_seal dispose_transfer Transfer to Hazardous Waste Management dispose_seal->dispose_transfer

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.